Product packaging for Methyl 1H-pyrazole-4-carboxylate(Cat. No.:CAS No. 51105-90-9)

Methyl 1H-pyrazole-4-carboxylate

Cat. No.: B156598
CAS No.: 51105-90-9
M. Wt: 126.11 g/mol
InChI Key: VFTZKSMAJVLWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 1H-pyrazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B156598 Methyl 1H-pyrazole-4-carboxylate CAS No. 51105-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-7-3-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTZKSMAJVLWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51105-90-9
Record name Methyl 1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1H-pyrazole-4-carboxylate: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, experimental protocols, and potential biological significance of Methyl 1H-pyrazole-4-carboxylate. This heterocyclic compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the realm of drug discovery.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below, compiled from various sources.

PropertyValueReference
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
Melting Point 145-146 °C[2]
Boiling Point 271 °C[2]
Density 1.275 g/cm³[2]
CAS Number 51105-90-9[1]
Appearance White to Almost white powder to crystal[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectroscopic data based on available information for the compound and its derivatives.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound would exhibit characteristic signals for the pyrazole ring protons and the methyl ester group. The chemical shifts are influenced by the solvent used.[4][5]

ProtonsExpected Chemical Shift (δ, ppm)
Pyrazole C3-H and C5-H~7.9 - 8.2
Methyl (O-CH₃)~3.8
NH (pyrazole)Broad signal, variable position
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Predicted chemical shifts for this compound are based on data for analogous pyrazole derivatives.[6][7][8]

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)~164
C3 & C5 (pyrazole ring)~138 - 140
C4 (pyrazole ring)~96 - 110
O-CH₃ (ester)~51
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (stretch)Amine3200-3500 (broad)
C-H (stretch)Aromatic/Alkene3000-3100
C=O (stretch)Ester1700-1730
C=C / C=N (stretch)Aromatic ring1400-1600
C-O (stretch)Ester1000-1300
Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characterized by the expulsion of HCN and N₂ from the pyrazole ring.[1][9][10][11][12]

Ionm/z
[M]⁺126
[M-OCH₃]⁺95
[M-COOCH₃]⁺67

Experimental Protocols

Synthesis of Pyrazole-4-Carboxylic Acid Esters (General Procedure)

Methodology:

  • Hydrazone Formation: React a suitable β-keto ester with hydrazine hydrate to form the corresponding hydrazone.

  • Vilsmeier Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an acid chloride, like phosphorus oxychloride (POCl₃).

  • Cyclization: The hydrazone is then treated with the Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature to facilitate the cyclization and formation of the pyrazole ring.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is generally achieved through column chromatography on silica gel or by recrystallization.[2][13]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start β-keto ester + Hydrazine hydrazone Hydrazone Formation start->hydrazone cyclization Vilsmeier Cyclization hydrazone->cyclization vilsmeier Vilsmeier Reagent (DMF + POCl₃) vilsmeier->cyclization crude Crude Product cyclization->crude column Column Chromatography crude->column recrystallization Recrystallization crude->recrystallization pure Pure this compound column->pure recrystallization->pure

Caption: General workflow for the synthesis and purification of pyrazole-4-carboxylic acid esters.

Purification by Column Chromatography

Methodology:

  • Slurry Preparation: A slurry of silica gel is prepared in a non-polar solvent (e.g., hexane).

  • Column Packing: The slurry is poured into a chromatography column and allowed to pack.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

  • Elution: The column is eluted with a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to separate the desired compound from impurities.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.[13]

Biological Relevance and Signaling Pathways

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds with a wide range of biological activities.[3][14][15] Derivatives of pyrazole-4-carboxylic acid, in particular, have garnered significant interest as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[2][16][17][18] Dysregulation of these pathways is a hallmark of diseases such as cancer and inflammation.

Pyrazole Derivatives as Kinase Inhibitors

Many pyrazole-containing compounds act as competitive inhibitors at the ATP-binding site of kinases.[17][18] The pyrazole ring can form crucial hydrogen bonds and other interactions within the kinase domain, leading to the inhibition of the enzyme's catalytic activity. This, in turn, can block downstream signaling events that promote cell proliferation, survival, and inflammation.

For example, pyrazole carboxamides have been shown to inhibit kinases such as CK2, AKT1, PKA, PKCα, and p38 SAPK.[2][16] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[16][19]

Kinase_Inhibition_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k Activates akt AKT pi3k->akt Activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Pyrazole Derivative (e.g., this compound derivative) inhibitor->akt Inhibits

Caption: Representative signaling pathway showing inhibition of the PI3K/AKT pathway by a pyrazole derivative.

Experimental Workflow for Enzyme Inhibition Assay

The following workflow outlines a general procedure for evaluating the inhibitory activity of pyrazole derivatives against a target kinase.

Methodology:

  • Compound Preparation: A stock solution of the pyrazole derivative is prepared in a suitable solvent, typically DMSO. Serial dilutions are then made to obtain a range of concentrations for testing.

  • Kinase Reaction Setup: The kinase assay is performed in a multi-well plate. Each well contains the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibition Assay: The pyrazole derivative at various concentrations is added to the reaction mixture. Control wells with no inhibitor and with a known inhibitor are also included.

  • Incubation: The reaction is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the pyrazole derivative. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the inhibitor concentration.[20]

Enzyme_Inhibition_Workflow start Prepare Pyrazole Derivative Stock Solution dilution Serial Dilutions start->dilution inhibition Add Pyrazole Derivative (Varying Concentrations) dilution->inhibition setup Set up Kinase Assay (Kinase, Substrate, ATP) setup->inhibition incubation Incubate at Controlled Temperature inhibition->incubation detection Measure Substrate Phosphorylation incubation->detection analysis Data Analysis (Calculate % Inhibition, Determine IC₅₀) detection->analysis end Inhibitory Potency Determined analysis->end

Caption: Experimental workflow for determining the enzyme inhibitory activity of pyrazole derivatives.

References

Methyl 1H-pyrazole-4-carboxylate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a synthetic intermediate.

Chemical Structure and IUPAC Name

This compound is a heterocyclic compound featuring a five-membered pyrazole ring. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]

The two-dimensional chemical structure is depicted below:

Caption: 2D structure of this compound.

Physicochemical and Pharmacokinetic Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name This compound[1]
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
CAS Number 51105-90-9[1]
Appearance White to off-white crystalline powder[2]
Melting Point 139 - 146 °C[2][3]
Boiling Point 271 °C[3]
SMILES COC(=O)C1=CNN=C1[1]
InChIKey VFTZKSMAJVLWOV-UHFFFAOYSA-N[1]

Experimental Protocols: Synthesis

This compound can be synthesized through various routes. A common and straightforward method is the Fischer esterification of 1H-pyrazole-4-carboxylic acid.

Protocol: Esterification of 1H-Pyrazole-4-carboxylic Acid [4]

  • Materials:

    • 1H-pyrazole-4-carboxylic acid (4.00 g)

    • 4M HCl in methanol solution (150 mL)

  • Procedure:

    • Dissolve 1H-pyrazole-4-carboxylic acid (4.00 g) in a 4M solution of hydrogen chloride in methanol (150 mL).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction for completion (e.g., by TLC or LC-MS).

    • Upon completion, remove the solvent by rotary evaporation at ambient temperature.

    • Dry the resulting solid product under reduced pressure to yield 1H-pyrazole-4-carboxylic acid methyl ester (this compound).

  • Product Confirmation:

    • The structure of the resulting white solid (5.0 g) can be confirmed by ¹H NMR spectroscopy.

    • ¹H NMR (400 MHz, DMSO-d6): δ 3.72 (3H, s, -OCH₃), 8.09 (2H, s, pyrazole ring-H), 11.62 (1H, s, -NH).[4]

Applications in Synthesis and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with significant biological activity. Its pyrazole core is a privileged scaffold in medicinal chemistry. It is utilized in the preparation of compounds such as β3-agonists and potential inhibitors of liver alcohol dehydrogenase.[4]

The logical workflow for its application as a synthetic intermediate is illustrated in the diagram below.

workflow Start Simple Precursors (e.g., 1H-pyrazole-4-carboxylic acid) Intermediate This compound (Core Building Block) Start->Intermediate Esterification Process Multi-step Organic Synthesis (e.g., amidation, coupling reactions) Intermediate->Process End Biologically Active Molecules (e.g., β3-Agonists, Enzyme Inhibitors) Process->End

Caption: Synthetic workflow of this compound.

References

Methyl 1H-pyrazole-4-carboxylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and applications, presenting data in a structured format to support research and development endeavors.

Core Compound Data

This compound is a versatile intermediate used in the synthesis of a variety of biologically active molecules.[1][2][3] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 51105-90-9[4][5]
Molecular Formula C₅H₆N₂O₂[5]
Molecular Weight 126.11 g/mol [5][]
IUPAC Name This compound[5][]
Synonyms Methyl Pyrazole-4-carboxylate, 1H-Pyrazole-4-carboxylic Acid Methyl Ester, 4-methoxycarbonyl-1H-pyrazole[4][][7]
Appearance White to Almost white powder to crystal[4]
Melting Point 145-146 °C[]
Boiling Point 271.136 °C at 760 mmHg[]
Density 1.275 g/cm³[]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is crucial for its application in drug discovery. The following sections provide detailed experimental protocols for common synthetic routes.

Protocol 1: Esterification of 1H-Pyrazole-4-carboxylic Acid

A straightforward method for synthesizing the title compound is the acid-catalyzed esterification of 1H-pyrazole-4-carboxylic acid.

Experimental Protocol:

  • Dissolve 1H-pyrazole-4-carboxylic acid (4.00 g) in a 4M solution of HCl in methanol (150 mL).[4]

  • Stir the reaction mixture overnight at room temperature.[4]

  • Monitor the reaction for completion using an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent by rotary evaporation at room temperature.[4]

  • Dry the resulting product under reduced pressure to yield this compound as a white solid (yield: 5.0 g).[4]

  • Confirm the structure of the product using ¹H NMR spectroscopy. The expected signals are: δ 3.72 (3H, s, -OCH₃), 8.09 (2H, s, pyrazole ring-H), 11.62 (1H, s, -NH).[4]

G Esterification Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Isolation cluster_product Final Product start_acid 1H-Pyrazole-4-carboxylic Acid dissolve Dissolve Acid in HCl/Methanol start_acid->dissolve start_reagent 4M HCl in Methanol start_reagent->dissolve stir Stir Overnight at RT dissolve->stir evaporate Rotary Evaporation stir->evaporate dry Dry Under Vacuum evaporate->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: N-Alkylation of this compound

Further functionalization is often desired for drug development. N-alkylation is a common subsequent reaction. The following is a general protocol for the N-methylation of the parent ester.

Experimental Protocol:

  • Dissolve this compound (5 g, 39.65 mmol) in N,N-dimethylformamide (50 mL).[8]

  • Add Potassium carbonate (10.96 g, 79.29 mmol) and methyl iodide (6.19 g, 43.61 mmol) to the solution.[8]

  • Stir the reaction at room temperature for 1 hour.[8]

  • Add water (50 mL) to the reaction mixture and extract with ethyl acetate (3 x 50 mL).[8]

  • Combine the organic phases and wash sequentially with water (50 mL) and saturated sodium chloride solution (50 mL).[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by silica gel column chromatography to obtain the N-methylated product.[8]

Applications in Drug Discovery and Development

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] this compound serves as a critical starting material for the synthesis of these complex molecules.

Key Applications:

  • Kinase Inhibitors: Pyrazole derivatives are integral to the development of kinase inhibitors for oncology.[9]

  • Anti-inflammatory Agents: The pyrazole nucleus is found in well-known anti-inflammatory drugs like Celecoxib.[2]

  • Antimicrobial and Antifungal Agents: Various pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.[1][10]

  • Neuroprotective Agents: Certain pyrazole compounds have shown neuroprotective activity in in-vitro assays.[11]

  • Enzyme Inhibition: this compound itself has been identified as a possible inhibitor of liver alcohol dehydrogenase.[4][]

The versatility of the pyrazole ring allows for the synthesis of diverse compound libraries, making it a valuable tool for lead optimization in drug discovery programs.[10][12] The general importance of pyrazoles in creating biologically active compounds is illustrated below.

G Role of Pyrazole Derivatives in Therapeutics cluster_targets Biological Targets & Pathways cluster_effects Therapeutic Effects pyrazole Pyrazole Scaffold (e.g., this compound) kinases Kinases pyrazole->kinases inhibition enzymes Enzymes (e.g., COX-2) pyrazole->enzymes inhibition receptors Receptors pyrazole->receptors modulation microbes Microbial Proteins pyrazole->microbes disruption anticancer Anticancer kinases->anticancer anti_inflammatory Anti-inflammatory enzymes->anti_inflammatory cns CNS Activity receptors->cns antimicrobial Antimicrobial microbes->antimicrobial

References

The Rising Therapeutic Potential of Pyrazole-4-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Among its vast array of derivatives, pyrazole-4-carboxylates have emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Synthetic Strategies and Characterization

The synthesis of pyrazole-4-carboxylate derivatives is adaptable, often employing multicomponent reactions for efficiency and diversity. A common and effective method is the one-pot synthesis involving the reaction of a phenylhydrazine, a benzaldehyde, and an ethyl acetoacetate in the presence of a catalyst.[1] Another approach involves the Vilsmeier-Haack reaction, which utilizes hydrazones of aliphatic and aromatic methyl ketones to yield pyrazole-4-carboxaldehydes, which can be further modified.[1][2] Characterization of the synthesized compounds is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry, to confirm their molecular structures.[2][3]

Diverse Biological Activities and Mechanisms of Action

Pyrazole-4-carboxylate derivatives have been extensively investigated for a variety of therapeutic applications. Their biological activities are diverse, ranging from anticancer and antimicrobial to potent enzyme inhibition.

Anticancer Activity

These compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Targeting Critical Kinases:

  • Aurora Kinases: Certain pyrazole-4-carboxamide analogues have been identified as potent inhibitors of Aurora kinases A and B, which are crucial for cell division.[4] Inhibition of these kinases can lead to defects in mitosis and ultimately, apoptosis of cancer cells. For instance, compound 6k has shown high cytotoxicity against HeLa and HepG2 cancer cell lines with IC50 values of 0.43 μM and 0.67 μM, respectively.[4] It selectively inhibits Aurora kinases A and B with IC50 values of 16.3 nM and 20.2 nM.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of pan-FGFRs, targeting both wild-type and mutant forms that contribute to drug resistance.[5] The representative compound 10h demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3.[5]

  • Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been explored as inhibitors of CDKs, which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and prevent the proliferation of cancer cells.

Other Anticancer Mechanisms:

  • DNA Demethylase Inhibition: 1H-pyrazole-4-carboxylic acid derivatives have been discovered as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, which is implicated in the development of some cancers, including gastric cancer.[6]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives act as antiproliferative agents by inhibiting tubulin polymerization, a critical process for cell division.[7]

The following diagram illustrates a generalized workflow for the synthesis and anticancer evaluation of pyrazole-4-carboxylate derivatives.

Anticancer Drug Discovery Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Preclinical Studies start Starting Materials (e.g., Phenylhydrazine, Benzaldehyde, Ethyl Acetoacetate) synthesis One-Pot Synthesis or Vilsmeier-Haack Reaction start->synthesis purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization in_vitro In Vitro Cytotoxicity Assays (e.g., MTT Assay) characterization->in_vitro enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) in_vitro->enzyme pathway Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) enzyme->pathway sar Structure-Activity Relationship (SAR) Studies pathway->sar in_vivo In Vivo Animal Models sar->in_vivo final Drug Candidate in_vivo->final Promising Candidate

Caption: A generalized workflow for the discovery and development of anticancer pyrazole-4-carboxylate derivatives.

The diagram below illustrates the inhibition of the Aurora Kinase signaling pathway, a key mechanism for the anticancer activity of some pyrazole-4-carboxylate derivatives.

Aurora_Kinase_Inhibition cluster_cell_cycle Cell Cycle Progression cluster_aurora Aurora Kinase Activity cluster_inhibition Inhibition by Pyrazole Derivative G2 G2 Phase M M Phase (Mitosis) G2->M Entry into Mitosis AuroraA Aurora Kinase A Mitotic_Events Proper Mitotic Progression (Spindle Assembly, Chromosome Segregation) AuroraA->Mitotic_Events Mitotic_Defects Mitotic Defects (e.g., Abnormal Spindles, Failed Cytokinesis) AuroraB Aurora Kinase B AuroraB->Mitotic_Events Cell_Division Normal Cell Division Mitotic_Events->Cell_Division Successful Pyrazole Pyrazole-4-carboxylate Derivative Pyrazole->AuroraA Inhibits Pyrazole->AuroraB Inhibits Apoptosis Apoptosis (Cancer Cell Death) Mitotic_Defects->Apoptosis Leads to

Caption: Inhibition of Aurora Kinases by pyrazole-4-carboxylate derivatives leading to mitotic defects and apoptosis.
Antimicrobial Activity

Pyrazole-4-carboxamide derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogens.[8] They have shown activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains (Aspergillus niger, Candida albicans).[3][8] The antimicrobial efficacy is often evaluated by determining the zone of inhibition in agar diffusion assays and the minimum inhibitory concentration (MIC).[3]

Enzyme Inhibition

Beyond their anticancer and antimicrobial properties, pyrazole-4-carboxylate derivatives are effective inhibitors of various enzymes.

  • Carbonic Anhydrase (CA) Inhibition: Certain pyrazole derivatives have been shown to inhibit human carbonic anhydrase isoenzymes I and II.[9] This inhibitory activity is of interest for therapeutic applications in conditions where CA plays a role, such as glaucoma.

  • Other Enzyme Targets: The versatile structure of the pyrazole-4-carboxylate scaffold allows for its adaptation to target a wide range of other enzymes, highlighting its potential in diverse areas of drug discovery.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected pyrazole-4-carboxylate derivatives from various studies.

Table 1: Anticancer Activity of Pyrazole-4-Carboxylate Derivatives

CompoundTargetCell LineIC50 (µM)Reference
6k Aurora Kinase A/BHeLa0.43[4]
HepG20.67[4]
10h FGFR1-0.046[5]
FGFR2-0.041[5]
FGFR3-0.099[5]
FGFR2 V564F-0.062[5]
NCI-H520 (Lung)0.019[5]
SNU-16 (Gastric)0.059[5]
KATO III (Gastric)0.073[5]
29 ALKBH1-0.031[6]

Table 2: Antimicrobial Activity of Pyrazole-4-Carboxamide Derivatives

CompoundOrganismZone of Inhibition (mm)MIC (µg/mL)Reference
5i Gram-positive pathogensPotent activity-[3]
5k Gram-negative strainsPotent activity-[3]
5a, 5i, 5j Fungal strainsPotent activity-[3]
5a, 5i, 5j Mycobacterium tuberculosis H37RvPotent activity-[3]

Table 3: Enzyme Inhibition by Pyrazole-4-Carboxylate Derivatives

CompoundEnzymeKi (nM)Reference
3 Carbonic Anhydrase I-[9]
Carbonic Anhydrase II-[9]
7 Carbonic Anhydrase II-[9]
9 Carbonic Anhydrase II-[9]

Note: Specific Ki values for compounds 3, 7, and 9 were not provided in the snippet but were noted to be effective inhibitors.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Synthesis of Pyrazole-4-Carboxamide Derivatives (General Procedure)

A multicomponent reaction can be employed for the synthesis of pyrazole-4-carboxamide derivatives. This typically involves the reaction of 1H-pyrazole-4-carbaldehyde with various substituted anilines.[8] The reaction is often carried out under oxidative amidation conditions.[8] The final products are then purified, commonly using techniques like column chromatography.[3]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole-4-carboxylate derivatives.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

The following diagram outlines the workflow of a typical MTT assay.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_compounds 3. Add Pyrazole Derivatives (Varying Concentrations) cell_seeding->add_compounds incubation 4. Incubate for 48-72 hours add_compounds->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt formazan_formation 6. Incubate (Mitochondrial Reduction) add_mtt->formazan_formation solubilize 7. Solubilize Formazan Crystals (DMSO) formazan_formation->solubilize read_absorbance 8. Read Absorbance solubilize->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50 result Cytotoxicity Profile calculate_ic50->result Result

Caption: A step-by-step workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Compound Application: Sterile paper discs impregnated with the pyrazole-4-carboxylate derivatives at a known concentration are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

Pyrazole-4-carboxylate derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The significant anticancer, antimicrobial, and enzyme-inhibiting properties highlighted in this guide underscore their potential for the development of novel therapeutic agents. Further research into the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these derivatives into clinical applications.

References

Methyl 1H-Pyrazole-4-Carboxylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 1H-pyrazole-4-carboxylate. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are working with this compound. Due to the limited availability of direct quantitative data for this compound, this guide also includes information on related pyrazole derivatives and general protocols for assessing solubility and stability, providing a framework for experimental design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's behavior in various experimental and formulation settings.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂PubChem[1]
Molecular Weight 126.11 g/mol PubChem[1]
CAS Number 51105-90-9ChemicalBook[2]
Appearance White to off-white solid-
Melting Point 145-146 °CChemicalBook[2]
pKa (predicted) 11.59 ± 0.50-

Solubility Data

Quantitative solubility data for this compound in a range of common solvents is not extensively available in the public domain. However, pyrazole derivatives with poor aqueous solubility are common.[3] To provide a relevant reference, the solubility of Celecoxib, a well-known pyrazole-containing drug, is presented in Table 2. This data can serve as a useful guide for solvent selection in initial formulation and screening studies.

Table 2: Solubility of a Model Pyrazole Compound (Celecoxib) [3]

SolventSolubility (mg/mL)Temperature (°C)
Water~0.00525
Ethanol~25Room Temperature
MethanolFreely SolubleRoom Temperature
Dimethyl Sulfoxide (DMSO)~16.6Room Temperature
Dimethylformamide (DMF)~25Room Temperature
Ethyl AcetateHigh25
AcetonitrileHigh25
TolueneLow25
1:4 Ethanol:PBS (pH 7.2)~0.2Room Temperature

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and application in drug discovery and development. While specific stability studies on this compound are limited, the pyrazole ring itself is known to be relatively stable.[4] However, the ester functional group is a potential liability.

Hydrolytic Stability: Ester-containing compounds are susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol. A study on pyrazole ester derivatives as allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase highlighted their degradation in a pH 8 buffer, with half-lives ranging from 1-2 hours for initial hits to improved stability with half-lives of 450 and 900 minutes for optimized compounds.[5] This suggests that this compound is likely to undergo hydrolysis, and the rate will be pH-dependent.

Thermal Stability: The high melting point of this compound suggests good thermal stability in the solid state.

Photostability: No specific photostability data for this compound has been found. As a general precaution, it is advisable to store the compound protected from light.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible solubility and stability data. The following sections provide standardized procedures that can be adapted for the evaluation of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Filter/centrifuge to remove undissolved solid C->D E Quantify concentration in supernatant (e.g., HPLC-UV) D->E

Workflow for the Shake-Flask Solubility Method.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, separate the undissolved solid from the solution by filtration (using a solvent-compatible, non-adsorptive filter) or centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment: Hydrolytic Stability Protocol

This protocol is designed to assess the stability of this compound in aqueous solutions at different pH values.

G cluster_setup Experiment Setup cluster_sampling Time-Point Sampling cluster_analysis Analysis A Prepare stock solution of compound C Incubate aliquots of stock in each buffer at a controlled temperature A->C B Prepare buffers at different pH values B->C D Withdraw samples at pre-defined time points (e.g., 0, 1, 2, 4, 8, 24h) C->D E Quench reaction (if necessary) D->E F Analyze remaining parent compound by HPLC E->F G Determine degradation rate and half-life F->G

Workflow for Hydrolytic Stability Assessment.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Prepare aqueous buffers at various pH levels (e.g., pH 2, 7, and 9).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis. Incubate these solutions at a constant temperature (e.g., 37 °C or 50 °C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics and calculate the half-life.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly implicated in specific signaling pathways, its derivatives are often designed as inhibitors of various enzymes, such as kinases or proteases. The general workflow for evaluating such a derivative is depicted below.

G cluster_discovery Drug Discovery & Development cluster_formulation Formulation Development A Synthesis of Pyrazole Derivative B In vitro Enzyme Inhibition Assay A->B E Solubility & Stability Assessment A->E C Cell-based Activity Assay B->C D In vivo Efficacy Studies C->D F Formulation for In vivo Dosing E->F F->D

Logical Workflow for Pyrazole Derivative Evaluation.

This diagram illustrates the logical progression from the synthesis of a pyrazole derivative, through in vitro and cell-based screening, to in vivo studies. The solubility and stability data for the core molecule, this compound, and its derivatives are crucial for the formulation development required for successful in vivo evaluation.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided information on related compounds and general experimental protocols offers a solid foundation for researchers. The inherent stability of the pyrazole core, coupled with the potential for ester hydrolysis, are key considerations for its use in the synthesis and development of novel chemical entities. Further experimental investigation is necessary to fully characterize the solubility and stability profile of this compound.

References

The Pyrazole Scaffold: A Versatile Core for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," enabling the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth exploration of the significant applications of pyrazole compounds in medicine, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neurological activities. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key biological pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Anti-inflammatory Applications: Selective COX-2 Inhibition

Pyrazole-containing compounds are famously represented in the anti-inflammatory drug class by celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The therapeutic advantage of selective COX-2 inhibition lies in its ability to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the homeostatic COX-1 enzyme.

Mechanism of Action: Prostaglandin Synthesis Inhibition

The primary mechanism of anti-inflammatory pyrazoles like celecoxib is the selective inhibition of the COX-2 enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. By blocking this step, these drugs effectively reduce the production of mediators that cause pain, fever, and inflammation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) Pyrazole_Inhibitor->COX2 inhibition

Celecoxib's COX-2 inhibition pathway.
Quantitative Data: In Vitro COX-2 Inhibitory Activity

The potency and selectivity of pyrazole-based anti-inflammatory agents are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50(COX-1)/IC50(COX-2), indicates the preference for COX-2 inhibition.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib 0.045327[1]
Compound 5f 14.341.509.56[2]
Compound 6f 9.561.158.31[2]
Compound 6e >1002.51>39.84[2]
Compound 8b 13.60.043316[1]
Compound 8g 12.10.045268[1]
Compound 5u 130.21.7972.73
Compound 5s 165.02.5165.75
Experimental Protocols

A common synthetic route to celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[3][4]

  • Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine hydrochloride.

  • Materials:

    • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

    • 4-Sulfamoylphenylhydrazine hydrochloride

    • Ethanol or a mixture of ethyl acetate and water[4]

    • Catalytic amount of Hydrochloric acid (if starting from the free base)

  • Procedure:

    • A mixture of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (1 equivalent) and 4-Sulfamoylphenylhydrazine hydrochloride (1 equivalent) is prepared in a suitable solvent such as a 1:1 mixture of ethyl acetate and water.[4]

    • The reaction mixture is heated to reflux (approximately 75-80°C) and stirred vigorously for several hours (e.g., 5 hours).[4]

    • Reaction progress is monitored using Thin-Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature and then further cooled to 0-5°C to facilitate precipitation of the product.[4]

    • The separated solid is collected by filtration, washed thoroughly with water, and dried to yield crude celecoxib.[4]

    • The crude product is purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to afford pure celecoxib.[3]

This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate, and the inhibition of this color change is measured to determine the IC50 value.[3]

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme cofactor

    • Test pyrazole compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

    • Arachidonic acid (substrate)

    • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

    • 96-well microplate and plate reader

  • Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add 10 µL of the test pyrazole compound (at various concentrations) or DMSO (for the 100% activity control) to the wells.

    • Incubate the plate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

    • Add the colorimetric substrate solution to all wells.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Immediately read the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) over a period of time.

    • The rate of reaction is determined from the change in absorbance. The percent inhibition for each concentration of the test compound is calculated relative to the control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Anticancer Applications: Targeting Proliferation and Survival

The pyrazole scaffold is prevalent in numerous anticancer agents, particularly in the class of protein kinase inhibitors. These compounds interfere with signaling pathways that are critical for cancer cell growth, proliferation, and survival.

Mechanisms of Action

Pyrazole derivatives exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many pyrazole-based drugs are designed to inhibit specific protein kinases, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Epidermal Growth Factor Receptors (EGFRs), which are often dysregulated in cancer.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: By inhibiting key cell cycle regulators like CDKs, pyrazole compounds can halt the progression of the cell cycle, preventing cancer cell division.

Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Preclinical (Optional Follow-up) Compound_Synthesis Pyrazole Compound Synthesis & Characterization MTT_Assay MTT Cytotoxicity Assay Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IC50->Mechanism_Study Potent Compounds Animal_Model Xenograft Animal Model Mechanism_Study->Animal_Model Efficacy_Toxicity Evaluate Efficacy & Toxicity

Workflow for anticancer pyrazole evaluation.
Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of pyrazole derivatives is assessed by their IC50 values against a panel of human cancer cell lines.

Compound IDCell LineIC50 (µM)Reference
Compound 25 HT29 (Colon)3.17
Compound 25 A549 (Lung)4.21
Compound 33 HCT116 (Colon)<23.7
Compound 34 HCT116 (Colon)<23.7
Compound 36 (CDK2) -0.199
Flavanone-Pyrazole Hybrid K562 (Leukemia)0.5
Ferrocene-Pyrazole Hybrid 47c HCT-116 (Colon)3.12
Doxorubicin (Reference) HCT-116 (Colon)5.23
Doxorubicin (Reference) MCF-7 (Breast)4.17
Experimental Protocols

The synthesis often involves a multi-component reaction. For example, the one-pot synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines.

  • Reaction: One-pot reaction of 2-hydrazinopyridine, an aromatic aldehyde, and malononitrile.

  • Materials:

    • 2-Hydrazinopyridine

    • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

    • Malononitrile

    • Ethanol (solvent)

    • Piperidine (catalyst)

  • Procedure:

    • A mixture of 2-hydrazinopyridine (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (2 mmol) is suspended in ethanol (20 mL).

    • A catalytic amount of piperidine (2-3 drops) is added to the mixture.

    • The reaction mixture is heated to reflux for 4-6 hours.

    • The progress of the reaction is monitored by TLC.

    • After cooling to room temperature, the precipitated solid is collected by filtration.

    • The solid is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Materials:

    • Human cancer cell lines (e.g., A549, HCT-116)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • Test pyrazole compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Antimicrobial Applications: Combating Bacteria and Fungi

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their potential is particularly significant in the context of rising antimicrobial resistance.

Mechanism of Action

The antimicrobial mechanisms of pyrazoles are diverse. One notable target is DNA gyrase , a bacterial topoisomerase II enzyme essential for DNA replication, transcription, and repair. Inhibition of this enzyme leads to bacterial cell death.[5]

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negative Supercoiling DNA_Gyrase->Supercoiled_DNA Cell_Death Bacterial Cell Death DNA_Gyrase:s->Cell_Death:n Replication DNA Replication & Transcription Supercoiled_DNA->Replication Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->DNA_Gyrase inhibition

Inhibition of DNA gyrase by pyrazole derivatives.
Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of pyrazole compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Antibacterial Activity (MIC in µg/mL)

Compound IDS. aureusB. subtilisK. pneumoniaeE. coliReference
Compound 21a 62.562.562.5125[6]
Compound 21b 125125125250[6]
Compound 9 4->128>128[7]
Chloramphenicol 125125125125[6]
Ciprofloxacin ----

Antifungal Activity (MIC in µg/mL)

Compound IDC. albicansA. nigerReference
Compound 21a 12562.5[6]
Compound 17 Good activity-[8]
Pyrazole 3b -250 (MFIC)[9]
Clotrimazole 125125[6]
Experimental Protocols

This method is used to quantitatively determine the MIC of a compound.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microplates

    • Test pyrazole compounds and standard antibiotic (e.g., Ciprofloxacin)

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Procedure:

    • Dispense 100 µL of MHB into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Prepare a standardized bacterial inoculum and dilute it so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 10 µL of the diluted bacterial suspension to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]

Neurological Applications: Modulating CNS Activity

The pyrazole scaffold has been successfully incorporated into molecules targeting the central nervous system (CNS), leading to the development of agents with anticonvulsant and antidepressant properties.

Mechanisms of Action
  • Anticonvulsant Activity: The precise mechanisms are varied, but some pyrazole derivatives are thought to modulate the activity of ion channels (e.g., sodium, calcium channels) or enhance the action of the inhibitory neurotransmitter GABA, thereby reducing neuronal hyperexcitability.

  • Antidepressant Activity: Some pyrazoles exhibit antidepressant effects by inhibiting monoamine oxidase (MAO) enzymes, particularly MAO-A.[11] Inhibition of MAO-A increases the levels of neurotransmitters like serotonin and norepinephrine in the brain.

Quantitative Data: Anticonvulsant and Antidepressant Activity

The efficacy of CNS-active pyrazoles is often evaluated in animal models.

Anticonvulsant Activity

Compound IDTestDoseActivityReference
Compound 11b PTZ-induced seizures20 mg/kgRemarkable protection[12]
Compound 11a PTZ-induced seizures20 mg/kgRemarkable protection[12]
Compound 11d PTZ-induced seizures20 mg/kgRemarkable protection[12]
Phenobarbital PTZ-induced seizures30 mg/kgStandard[12]

Antidepressant Activity

Compound IDTestDoseActivity (% of Imipramine)Reference
Compound 4a Tail Suspension10 mg/kg~200%[12]
Compound 4b Tail Suspension10 mg/kg~200%[12]
Compound 5c Tail Suspension10 mg/kg88.6%[13]
Imipramine Tail Suspension10 mg/kg100% (Standard)[13]
Experimental Protocols

The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures (grand mal epilepsy).

  • Apparatus: An electroconvulsive shock apparatus with corneal or ear-clip electrodes.

  • Animals: Mice (25-30 g) or rats (200-250 g).[14]

  • Procedure:

    • Administer the test pyrazole compound or a vehicle control to groups of animals, typically intraperitoneally (i.p.) or orally (p.o.). A standard drug like Phenytoin (25 mg/kg) is used for comparison.[14]

    • After a set pre-treatment time (e.g., 30-60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the electrodes.

    • Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. The ED50 (the dose protecting 50% of animals) can be calculated.

The TST is a behavioral test used to screen for potential antidepressant drugs. It is based on the principle that an animal subjected to a short-term, inescapable stress will develop an immobile posture. Antidepressant treatments reduce the duration of this immobility.[15]

  • Apparatus: A suspension box or chamber from which the animal can be hung by its tail.

  • Animals: Mice.

  • Procedure:

    • Administer the test compound, vehicle, or a standard antidepressant (e.g., Imipramine, 10 mg/kg) to groups of mice.[11][13]

    • After a pre-treatment period (e.g., 60 minutes), suspend each mouse individually by its tail using adhesive tape, ensuring its head is about 20-25 cm from the floor.

    • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of all movement except for minor movements necessary for balance.

    • A significant reduction in the duration of immobility compared to the vehicle-treated group indicates potential antidepressant activity.

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets have cemented its status as a privileged structure in drug discovery. The data and protocols presented in this guide highlight the extensive and ongoing research into pyrazole derivatives as potent anti-inflammatory, anticancer, antimicrobial, and neurological agents. Future research will undoubtedly continue to unlock the therapeutic potential of this versatile heterocyclic core, leading to the development of next-generation medicines with improved efficacy and safety profiles.

References

The Pyrazole Core: A Technical Guide to its Chemistry and Significance in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[2] This guide provides an in-depth exploration of pyrazole chemistry, covering its fundamental properties, key synthetic methodologies, and its profound significance in the pharmaceutical landscape. Through detailed experimental protocols, quantitative data analysis, and visual pathway modeling, this document serves as a technical resource for professionals engaged in drug discovery and development.

Core Chemistry of Pyrazole

Structure and Physicochemical Properties

The pyrazole ring is a planar, five-membered aromatic system with the molecular formula C₃H₄N₂.[1] Its aromaticity, which confers significant stability, arises from a delocalized 6π-electron system that satisfies Hückel's rule.[1][3] The ring contains two distinct nitrogen atoms: one is a pyrrole-like N1, which donates its lone pair to the aromatic sextet, and the other is a pyridine-like N2, whose lone pair resides in an sp² hybrid orbital within the plane of the ring.[1] This configuration makes pyrazole amphoteric; it can act as a weak acid by losing the N1 proton or as a weak base through the protonation of the N2 nitrogen.[1]

Table 1: Physicochemical Properties of Pyrazole

PropertyValueReference
Molecular FormulaC₃H₄N₂[1]
Molar Mass68.08 g/mol
Melting Point70 °C[4]
Boiling Point188 °C[3]
Acidity (pKa of N-H)14.21[1]
Basicity (pKb)11.5[3][5]
Reactivity

The electron distribution within the pyrazole ring governs its reactivity. The two electronegative nitrogen atoms reduce the electron density at the C3 and C5 positions. Consequently, the C4 position is the most electron-rich and is the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[3][4] Conversely, nucleophilic substitution is favored at the electron-deficient C3 and C5 positions, especially if a suitable leaving group is present.[1] The N1 position can be readily alkylated after deprotonation with a base.[6]

Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis. The most prevalent and versatile method is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[2][7]

Knorr Pyrazole Synthesis

The Knorr synthesis involves the reaction of a β-diketone, β-ketoester, or a related 1,3-dicarbonyl species with hydrazine or one of its derivatives.[7][8] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1] A significant consideration, particularly with unsymmetrical dicarbonyls, is regioselectivity, which can be influenced by the steric and electronic nature of the reactants and the reaction conditions.[1]

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product R1 1,3-Dicarbonyl Compound P1 Mixing in Solvent (+ Acid Catalyst) R1->P1 R2 Hydrazine Derivative R2->P1 P2 Heating / Reflux P1->P2 P3 Reaction Monitoring (e.g., TLC) P2->P3 W1 Cooling & Precipitation P3->W1 W2 Filtration W1->W2 W3 Recrystallization W2->W3 FP Pure Pyrazole Derivative W3->FP

Comparison of Synthetic Methods

While conventional heating is standard, modern techniques like microwave irradiation and ultrasonic assistance have been shown to improve reaction times and yields.

Table 2: Comparison of Yields for Pyrazoline Synthesis Methods* Note: Pyrazolines are precursors to pyrazoles and this data illustrates the efficiency gains from modern synthetic techniques.

MethodTemperatureTimeYield (%)Reference
ConventionalReflux3-8 h55-75%[9][10]
Microwave110-140 °C2-10 min79-89%[10]
UltrasonicAmbient15-45 min72-89%[10]
GrindingAmbient5-15 min78-94%[10]
Detailed Experimental Protocol: Knorr Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone derivative from ethyl benzoylacetate and hydrazine hydrate.[7]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a 20-mL vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[7]

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture while stirring.[7]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate product precipitation.[7]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.[7]

Significance in Drug Development

The pyrazole scaffold is a key constituent in numerous approved drugs, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[11][12]

Case Study 1: Celecoxib (COX-2 Inhibitor)

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[13] COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[14] The selectivity of Celecoxib for COX-2 over the related COX-1 isoform reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[14] The drug's diaryl-substituted pyrazole structure is crucial for its activity, with the sulfonamide moiety binding to a specific hydrophilic pocket in the COX-2 enzyme, a key determinant of its selectivity.[13]

G AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (e.g., PGE2) COX2->PGs Synthesizes Inflammation Inflammation & Pain PGs->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Case Study 2: Ruxolitinib (JAK Inhibitor)

Ruxolitinib is an anticancer agent that functions as a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in hematopoiesis and immune response. Dysregulation of this pathway can lead to myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking downstream gene expression and inhibiting cell proliferation.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Expression (Proliferation, Inflammation) Nucleus->Gene Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Quantitative Biological Data

The development of pyrazole-based drugs often involves synthesizing and testing numerous analogs to optimize potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency.

Table 3: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 5.422.162.51
Compound 5f 14.341.509.56
Compound 6f 9.561.158.31
PYZ16 >5.580.52>10.73[4]
PYZ28 >500.26>192.3[4]

Structure-Activity Relationships (SAR)

SAR studies are crucial for rational drug design. For the 1,5-diarylpyrazole class of COX-2 inhibitors, specific structural features are required for potent and selective activity.

  • N1-Aryl Group: A substituted phenyl ring at the N1 position is common. For COX-2 selectivity, a para-sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂Me) group is critical. This moiety fits into a secondary side-pocket present in COX-2 but not COX-1.

  • C5-Aryl Group: A para-substituted phenyl ring at the C5 position, often with a methyl or fluoro group, contributes to potency.

  • C3-Substitution: Small, electron-withdrawing groups like trifluoromethyl (-CF₃) at the C3 position generally enhance inhibitory activity.

G cluster_R1 N1 Position cluster_R3 C3 Position cluster_R5 C5 Position Core 1,5-Diarylpyrazole Core Scaffold R1 p-SO2NH2 or p-SO2Me Core->R1 Requires R3 -CF3 Core->R3 Favors R5 p-Tolyl or p-Fluorophenyl Core->R5 Favors Activity High COX-2 Selectivity & Potency R1->Activity Essential for Selectivity R1_alt Unsubstituted Phenyl LowActivity Low Selectivity or Potency R1_alt->LowActivity Lacks Selectivity R3->Activity Enhances Potency R3_alt -H or -CH3 R3_alt->LowActivity Reduces Potency

Conclusion

The pyrazole nucleus is a remarkably versatile and enduring scaffold in the field of drug discovery. Its favorable physicochemical properties, synthetic accessibility, and capacity for diverse biological interactions have cemented its status as a privileged structure. The success of blockbuster drugs like Celecoxib highlights the therapeutic potential that can be unlocked through the strategic functionalization of the pyrazole core. As medicinal chemistry continues to evolve, the rational design of novel pyrazole derivatives, guided by a deep understanding of their chemistry and structure-activity relationships, will undoubtedly continue to yield innovative therapeutic agents for a wide array of human diseases.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 1H-pyrazole-4-carboxylate (CAS No: 51105-90-9), a heterocyclic building block utilized in pharmaceutical research and development. Due to the limited availability of extensive toxicological data for this specific compound, this document combines information from Safety Data Sheets (SDS), chemical databases, and studies on related pyrazole derivatives to provide the most thorough guidance possible. All procedures outlined should be performed in a designated laboratory setting by trained personnel.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂--INVALID-LINK--
Molecular Weight 126.11 g/mol --INVALID-LINK--
Melting Point 145-146 °C--INVALID-LINK--
Boiling Point 271 °C--INVALID-LINK--
Density 1.275 g/cm³--INVALID-LINK--
Appearance White to Almost white powder to crystal--INVALID-LINK--
Solubility No data availableN/A

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The GHS classification is summarized below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity, Oral4 (50% of reports)H302: Harmful if swallowed
Acute Toxicity, Dermal4 (50% of reports)H312: Harmful in contact with skin
Acute Toxicity, Inhalation4 (50% of reports)H332: Harmful if inhaled

(Source: --INVALID-LINK--, based on aggregated data from ECHA C&L Inventory notifications)

Signal Word: Warning

Hazard Pictogram:

  • GHS07 (Exclamation Mark)

Toxicological Information

Specific quantitative toxicological data for this compound is largely unavailable in published literature and databases. The hazard classifications suggest that the substance is harmful and an irritant.

Toxicity DataValueSpecies
LD50 Oral No data availableN/A
LD50 Dermal No data availableN/A
LC50 Inhalation No data availableN/A

Toxicological Mechanism: While the specific metabolic and toxicological pathways for this compound have not been fully elucidated, studies on other pyrazole derivatives suggest potential mechanisms of toxicity. Some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been shown to cause acute mammalian toxicity through the dose-dependent inhibition of mitochondrial respiration.[1][2][3] This inhibition can lead to cytotoxicity in metabolically active cells, such as hepatocytes.[1][2][3] Furthermore, pyrazole itself can potentiate liver injury by inducing oxidative stress and activating stress-related signaling pathways like JNK and p38 MAPK, with mitochondria being critical targets.[4]

Based on these findings, a plausible, though not confirmed, toxicological pathway for pyrazole derivatives involves the disruption of mitochondrial function.

cluster_exposure Exposure cluster_cellular Cellular Uptake & Metabolism cluster_toxicity Mitochondrial Toxicity Pathway exposure Inhalation, Ingestion, Dermal Absorption cell Cellular Uptake exposure->cell Absorption cyp450 CYP450 Metabolism (e.g., CYP1A2, CYP3A4) cell->cyp450 Biotransformation (General for Pyrazoles) mitochondria Mitochondria cell->mitochondria Compound/Metabolites Target Mitochondria metabolites Metabolites cyp450->metabolites inhibition Inhibition of Mitochondrial Respiration (Electron Transport Chain) mitochondria->inhibition mpt Mitochondrial Permeability Transition (MPT) inhibition->mpt ros Increased ROS (Oxidative Stress) inhibition->ros cytochrome_c Cytochrome c Release mpt->cytochrome_c apoptosis Apoptosis cytochrome_c->apoptosis cell_damage Cellular Damage ros->cell_damage cluster_ppe Required Personal Protective Equipment labcoat Lab Coat gloves Chemical Resistant Gloves goggles Safety Goggles/ Face Shield respirator Respirator (if dust) handler Researcher/ Scientist handler->labcoat handler->gloves handler->goggles handler->respirator cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill Size & Location spill->assess minor Minor Spill (<5g, Contained) assess->minor Small major Major Spill (>5g or Uncontained) assess->major Large m_cover Cover with damp towel minor->m_cover j_evacuate Evacuate & Alert Personnel major->j_evacuate m_collect Scoop into waste container m_cover->m_collect m_clean Clean area with detergent m_collect->m_clean m_dispose Dispose of all materials as hazardous waste m_clean->m_dispose j_notify Notify EHS/ Emergency Response j_evacuate->j_notify j_cover Cover with absorbent & lightly mist j_notify->j_cover j_collect Sweep into waste container j_cover->j_collect j_decon Decontaminate area j_collect->j_decon j_dispose Package all materials for hazardous waste disposal j_decon->j_dispose

References

Spectroscopic data of Methyl 1H-pyrazole-4-carboxylate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1H-pyrazole-4-carboxylate (C₅H₆N₂O₂, CAS: 51105-90-9), a key building block in the synthesis of various pharmaceutical compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.62s (broad)1HN-H
8.09s2HC3-H, C5-H
3.72s3HO-CH₃

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Data (Estimated)

Due to the limited availability of direct experimental ¹³C NMR data for this compound, the following chemical shifts are estimated based on the closely related analog, 1-Methyl-1H-pyrazole-4-carboxylic acid.

Chemical Shift (δ) ppmAssignment
~163C=O (ester)
~139C3, C5
~110C4
~52O-CH₃

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for this compound based on its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600-1450Medium-StrongC=C and C=N stretch (pyrazole ring)
~1250StrongC-O stretch (ester)
Broad, ~3200MediumN-H stretch
Mass Spectrometry (MS)

A GC-MS spectrum for this compound is available in the PubChem database (CID 9793760). The fragmentation pattern is expected to show the molecular ion peak and characteristic fragments resulting from the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

m/zInterpretation
126[M]⁺ (Molecular Ion)
95[M - OCH₃]⁺
67[M - COOCH₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These represent standard protocols and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

¹H NMR Acquisition: A proton NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a few milligrams of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis: The analysis is performed on a GC system coupled to a mass spectrometer. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a mass range of m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Purity Assessment (e.g., TLC, HPLC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR FTIR Spectroscopy Purity_Check->IR MS Mass Spectrometry (GC-MS) Purity_Check->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Reporting Data Reporting (Tables, Spectra) Structure_Elucidation->Data_Reporting

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Methodological & Application

Methyl 1H-pyrazole-4-carboxylate: A Versatile Scaffold for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 1H-pyrazole-4-carboxylate is a versatile heterocyclic building block widely employed in organic synthesis, particularly in the field of medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for the development of a diverse range of biologically active molecules. This document provides an overview of its key applications, detailed experimental protocols for its derivatization, and quantitative data to support its use in the synthesis of potent kinase and cyclooxygenase (COX) inhibitors.

Key Applications in Drug Discovery

The pyrazole moiety is a prominent feature in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage in various biological interactions. This compound serves as a crucial starting material for the synthesis of compounds targeting a range of therapeutic areas.

1. Kinase Inhibitors:

The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors. By modifying the substituents on the pyrazole ring and the ester group of this compound, medicinal chemists can achieve potent and selective inhibition of various kinases.

  • c-Jun N-terminal Kinase (JNK) Inhibitors: JNKs are implicated in various cellular processes, including inflammation and apoptosis, making them attractive targets for neurodegenerative diseases and inflammatory disorders. N-substituted pyrazole derivatives derived from this compound form the core of many potent JNK inhibitors.

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is associated with autoimmune diseases and cancers. Pyrazole-based compounds have been successfully developed as JAK inhibitors for the treatment of these conditions.

2. Cyclooxygenase-2 (COX-2) Inhibitors:

Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to non-selective inhibitors. The 1,5-diarylpyrazole scaffold, a key feature of the COX-2 inhibitor celecoxib, can be synthesized using pyrazole-carboxylate derivatives as precursors. These compounds exhibit potent anti-inflammatory and analgesic properties.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for key transformations involving this compound, along with tabulated quantitative data from various studies.

Protocol 1: N-Alkylation of this compound

N-alkylation is a fundamental step in the diversification of the pyrazole scaffold. The regioselectivity of this reaction (alkylation at N1 versus N2) is a critical consideration and can be influenced by the choice of base, solvent, and alkylating agent.

General Procedure (Base-Mediated):

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, CH3CN), add a base (e.g., K2CO3, Cs2CO3, NaH) (1.1-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, mesylate) (1.0-1.2 eq) dropwise.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product(s).

Table 1: N-Alkylation of this compound - Examples and Yields

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideK2CO3DMFRT190[1]
Ethyl BromideCs2CO3DMF802~99[2]
Propyl BromideCs2CO3DMF802~99[2]
Benzyl BromideK2CO3DMFRT485[3]
4-Methoxybenzyl chlorideNaHDMF601278[3]
Protocol 2: Synthesis of a Pyrazole-Based JNK3 Inhibitor Intermediate

This protocol describes a key step in the synthesis of aminopyrazole-based JNK3 inhibitors, starting from a functionalized pyrazole derivative.

Ullmann Coupling Reaction:

  • To a reaction vessel, add 4-nitro-1H-pyrazole (1.0 eq), 3-bromobenzoic acid (1.1 eq), CuI (0.2 eq), trans-N,N-dimethylcyclohexane-1,2-diamine (0.4 eq), and Cs2CO3 (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and acidify with HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by column chromatography to yield the desired coupled product.

Table 2: Biological Activity of Pyrazole-Based JNK Inhibitors

CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Reference
26a >1000027516[4]
26f >10000113038[4]
26k >1000048015[4]
SR-4326 >1000025015[4]
Protocol 3: Synthesis of a Pyrazole-Based JAK Inhibitor

This protocol outlines the synthesis of a 4-amino-(1H)-pyrazole derivative as a potent JAK inhibitor.

Nucleophilic Aromatic Substitution:

  • To a solution of a 5-substituted-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, EtOH), add a substituted aniline (1.0 eq) and a base (e.g., DIPEA, Na2CO3).

  • Stir the reaction at room temperature to 100 °C for 12-16 hours.

  • Isolate the intermediate product.

  • To the intermediate (1.0 eq) in n-BuOH, add 1H-pyrazol-4-amine (1.2 eq) and TFA (catalytic).

  • Heat the mixture to 120 °C under microwave irradiation for 1 hour.

  • Cool the reaction, concentrate the solvent, and purify the residue by column chromatography to obtain the final product.[5]

Table 3: Biological Activity of Pyrazole-Based JAK Inhibitors

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
3f 3.42.23.518.2[5]
11b 4.63.11.11.9[5]
Ruxolitinib 3.32.842819[5]
Protocol 4: Synthesis of a Celecoxib Analogue (COX-2 Inhibitor)

This protocol describes the synthesis of a 1,5-diarylpyrazole, a core structure of many COX-2 inhibitors.

Cyclocondensation Reaction:

  • To a solution of a substituted chalcone (1.0 eq) in ethanol or acetic acid, add a substituted hydrazine hydrochloride (1.1 eq).

  • Heat the mixture to reflux for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-diarylpyrazole.

Table 4: In Vitro COX-1/COX-2 Inhibition Data for Celecoxib Analogues

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 15.00.05300[6]
Analogue 1 12.50.08156[6]
Analogue 2 >1000.15>667[6]

Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways targeted by these pyrazole derivatives and the general synthetic workflows are provided below using Graphviz.

G cluster_synthesis General Synthetic Workflow start This compound step1 N-Alkylation / Functionalization start->step1 Alkyl Halide, Base step2 Coupling / Condensation step1->step2 Amine / Acid / etc. product Bioactive Pyrazole Derivative step2->product

General synthetic workflow for pyrazole derivatives.

JNK_Pathway stress Stress Stimuli (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., ASK1, MEKK1) stress->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis / Inflammation cjun->apoptosis inhibitor Pyrazole-based JNK3 Inhibitor inhibitor->jnk Inhibition

Simplified JNK signaling pathway and inhibition.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer (pSTAT) stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Pyrazole-based JAK Inhibitor inhibitor->jak Inhibition

Simplified JAK-STAT signaling pathway and inhibition.

COX2_Pathway phospholipids Membrane Phospholipids pla2 PLA2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation inhibitor Pyrazole-based COX-2 Inhibitor inhibitor->cox2 Inhibition

COX-2 pathway for prostaglandin synthesis and inhibition.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of medicinally important compounds. Its utility in constructing potent and selective kinase and COX-2 inhibitors has been well-demonstrated. The provided protocols and data serve as a practical guide for researchers in the field of drug discovery and development, highlighting the potential of this scaffold in generating novel therapeutic agents. Careful selection of synthetic strategies and a thorough understanding of the structure-activity relationships are crucial for the successful application of this privileged scaffold.

References

Application Notes and Protocols for the Synthesis of β3-Adrenergic Agonists Using Methyl 1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 1H-pyrazole-4-carboxylate as a key starting material in the synthesis of β3-adrenergic agonists, with a focus on the preparation of a key intermediate for the novel β3-agonist, Vibegron.

Introduction

β3-adrenergic receptors are predominantly located in adipose tissue and the detrusor muscle of the bladder. Agonists of this receptor have shown significant therapeutic potential for the treatment of overactive bladder (OAB) and type 2 diabetes. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, and its incorporation into β3-agonist design has led to the development of potent and selective therapeutic agents. This compound is a versatile and commercially available building block that can be elaborated into complex pyrazole-containing molecules. This document outlines a synthetic strategy and provides detailed protocols for the conversion of this compound into a key aldehyde intermediate, which is a precursor to the β3-agonist Vibegron.

Signaling Pathway of β3-Adrenergic Receptor Agonists

Activation of the β3-adrenergic receptor, a G-protein coupled receptor (GPCR), primarily involves the Gs alpha subunit. This initiates a signaling cascade beginning with the activation of adenylyl cyclase, which then increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP subsequently activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that mediate the physiological response, such as smooth muscle relaxation in the bladder. While this is the canonical pathway, evidence also suggests the involvement of other signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) and Protein Kinase C (PKC) pathways, in mediating some of the effects of β3-AR activation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b3AR β3-Adrenergic Receptor G_protein Gs Protein b3AR->G_protein Activates p38_MAPK p38 MAPK Pathway b3AR->p38_MAPK Alternative Activation PKC PKC Pathway b3AR->PKC Alternative Activation AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response Physiological Response (e.g., Muscle Relaxation) PKA->Physiological_Response Leads to p38_MAPK->Physiological_Response PKC->Physiological_Response Agonist β3-Agonist Agonist->b3AR Binds to

Diagram 1: β3-Adrenergic Receptor Signaling Pathway.

Synthetic Strategy and Experimental Protocols

The synthesis of the key intermediate, 1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carbaldehyde, from this compound can be achieved through a three-step process. This synthetic route provides a clear and efficient pathway for researchers in drug development.

experimental_workflow Start This compound Step1 Step 1: N-Arylation Start->Step1 Intermediate1 Methyl 1-(2-(2,2,2-trifluoroethoxy)phenyl) -1H-pyrazole-4-carboxylate Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 (1-(2-(2,2,2-trifluoroethoxy)phenyl) -1H-pyrazol-4-yl)methanol Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 FinalProduct 1-(2-(2,2,2-trifluoroethoxy)phenyl) -1H-pyrazole-4-carbaldehyde (Vibegron Intermediate) Step3->FinalProduct

Diagram 2: Synthetic Workflow for Vibegron Intermediate.
Protocol 1: Synthesis of Methyl 1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carboxylate (N-Arylation)

This protocol describes the N-arylation of this compound with a suitable aryl halide.

Materials:

  • This compound

  • 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq), 1-bromo-2-(2,2,2-trifluoroethoxy)benzene (1.2 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq) in DMSO, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Reactant/Product Molecular Weight ( g/mol ) Amount Moles Yield (%)
This compound126.111.0 g7.93 mmol-
1-Bromo-2-(2,2,2-trifluoroethoxy)benzene255.042.43 g9.52 mmol-
Methyl 1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carboxylate300.23--~75%
Protocol 2: Synthesis of (1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazol-4-yl)methanol (Reduction)

This protocol details the reduction of the methyl ester to the corresponding primary alcohol.

Materials:

  • Methyl 1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate

Procedure:

  • To a solution of Methyl 1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF at 0 °C, slowly add lithium aluminum hydride (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water, followed by 15% aqueous NaOH, and then water again.

  • Stir the resulting suspension for 30 minutes, then add sodium sulfate decahydrate and stir for another 30 minutes.

  • Filter the solid and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the desired alcohol, which can be used in the next step without further purification if sufficiently pure.

Reactant/Product Molecular Weight ( g/mol ) Amount Moles Yield (%)
Methyl 1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carboxylate300.231.0 g3.33 mmol-
(1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazol-4-yl)methanol272.22--~90%
Protocol 3: Synthesis of 1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carbaldehyde (Oxidation)

This protocol describes the oxidation of the primary alcohol to the aldehyde.

Materials:

  • (1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazol-4-yl)methanol

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a solution of (1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazol-4-yl)methanol (1.0 eq) in dichloromethane, add activated manganese dioxide (5.0 eq).

  • Stir the suspension vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure to afford the desired aldehyde. The product can be purified by column chromatography if necessary.

Reactant/Product Molecular Weight ( g/mol ) Amount Moles Yield (%)
(1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazol-4-yl)methanol272.221.0 g3.67 mmol-
1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carbaldehyde270.21--~85%

Pharmacological Data of a Representative β3-Agonist

The following table summarizes the pharmacological data for Vibegron, a β3-agonist that can be synthesized from the key pyrazole intermediate described in this document.

Compound Target EC₅₀ (nM) Selectivity vs. β1/β2 Therapeutic Indication
VibegronHuman β3-AR1.9> 2000-foldOveractive Bladder (OAB)

Note: The EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response. The data presented here is for illustrative purposes and may vary depending on the specific assay conditions.

Conclusion

This compound serves as an excellent and cost-effective starting material for the synthesis of complex pyrazole-containing molecules, including key intermediates for potent and selective β3-adrenergic agonists like Vibegron. The protocols provided herein offer a clear and reproducible pathway for researchers in the field of drug discovery and development to access these important compounds. The synthetic route is robust and amenable to scale-up, making it suitable for both academic and industrial research settings.

Application of Pyrazole Derivatives as Antifungal Agents: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal strains poses a significant threat to agriculture and human health, necessitating the development of novel antifungal agents. Pyrazole derivatives have garnered considerable attention in medicinal and agricultural chemistry due to their broad spectrum of biological activities, including potent antifungal properties. This document provides an overview of the application of pyrazole derivatives as antifungal agents, including their synthesis, mechanism of action, and protocols for their evaluation.

Introduction to Pyrazole Derivatives in Antifungal Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their versatile chemical nature allows for the synthesis of a wide array of derivatives with diverse biological activities. Several commercial fungicides, such as penthiopyrad, bixafen, and fluxapyroxad, feature a pyrazole carboxamide core and function by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. This highlights the potential of the pyrazole scaffold in the design of new and effective antifungal agents. Research has expanded to explore various other pyrazole derivatives, including those coupled with other heterocyclic systems like isoxazoles and triazoles, to enhance their antifungal efficacy and spectrum.

Mechanism of Action

The primary mechanism of action for many antifungal pyrazole derivatives is the inhibition of key fungal enzymes essential for growth and survival.

Succinate Dehydrogenase (SDH) Inhibition: Many pyrazole carboxamide derivatives act as SDH inhibitors (SDHIs). SDH, also known as complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts fungal respiration and energy production, leading to cell death. Molecular docking studies have shown that these compounds bind to the ubiquinone-binding site of the SDH enzyme, often forming hydrogen bonds and π-π interactions with key amino acid residues.

Sterol Biosynthesis Inhibition: Another important target for antifungal agents is the fungal cell membrane. Some pyrazole derivatives, particularly those designed as analogues of azole antifungals, target the enzyme sterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity.

Other Potential Mechanisms: Research also suggests that some pyrazole derivatives may act on other fungal targets, such as chitin synthase, which is involved in cell wall synthesis, or N-myristoyltransferase, an enzyme involved in protein modification.

Signaling Pathway of SDHI Action

SDHI_Pathway cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Pyrazoles Pyrazole Carboxamide (e.g., Bixafen, Fluxapyroxad) SDH Succinate Dehydrogenase (Complex II) Pyrazoles->SDH Inhibition TCA_Cycle TCA Cycle Succinate Succinate ETC Electron Transport Chain (Complex I-IV) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase H+ Gradient SDH->ETC e- ATP ATP SDH->ATP Disrupted Energy Production Fumarate Fumarate SDH->Fumarate ATP_Synthase->ATP Fungal_Death Fungal Cell Death ATP->Fungal_Death Leads to Succinate->SDH Succinate->Fumarate Succinate to Fumarate

Caption: Mechanism of action of pyrazole carboxamides as SDH inhibitors.

Quantitative Data on Antifungal Activity

The antifungal efficacy of pyrazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50). The following tables summarize the in vitro antifungal activity of selected pyrazole derivatives against various fungal pathogens.

Table 1: Antifungal Activity of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives against Phytopathogenic Fungi.

CompoundFungal StrainEC50 (µg/mL)
7ai (Isoxazolol Pyrazole Carboxylate) Rhizoctonia solani0.37
Alternaria porri2.24
Marssonina coronaria3.21
Cercospora petroselini10.29
Carbendazol (Control) Rhizoctonia solani1.00
26 (p-trifluoromethylphenyl pyrazole) Botrytis cinerea2.432
Rhizoctonia solani2.182
Valsa mali1.787
Thanatephorus cucumeris1.638
Fusarium oxysporum6.986
Fusarium graminearum6.043
1v (Aryl OCF3 pyrazole) Fusarium graminearum0.0530 µM
Pyraclostrobin (Control) Fusarium graminearumComparable to 1v

Table 2: Antifungal Activity of Triazoles Containing Phenylethynyl Pyrazole Side Chains against Human Pathogenic Fungi.

CompoundFungal StrainMIC (µg/mL)
5k Candida albicans0.125
Cryptococcus neoformans0.125
Aspergillus fumigatus8.0
6c Candida albicans0.0625
Cryptococcus neoformans0.0625
Aspergillus fumigatus4.0
Fluconazole (Control) Candida albicans0.25-1.0
Cryptococcus neoformans2.0-8.0
Aspergillus fumigatus>64

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel antifungal compounds. The following are generalized protocols based on published literature.

Protocol 1: Synthesis of Pyrazole Carboxamide Derivatives

This protocol describes a general method for the synthesis of pyrazole carboxamides via the reaction of a pyrazole carboxylic acid with an appropriate amine.

Synthesis_Workflow Start Start: Pyrazole Carboxylic Acid & Thionyl Chloride Step1 Step 1: Formation of Acyl Chloride - Reflux mixture - Remove excess thionyl chloride Start->Step1 Step2 Step 2: Amidation - Dissolve acyl chloride in solvent (e.g., DCM) - Add amine and base (e.g., triethylamine) - Stir at room temperature Step1->Step2 Step3 Step 3: Work-up - Wash with water and brine - Dry over anhydrous sodium sulfate Step2->Step3 Step4 Step 4: Purification - Column chromatography or recrystallization Step3->Step4 End End: Purified Pyrazole Carboxamide Step4->End

Caption: General workflow for the synthesis of pyrazole carboxamides.

Materials:

  • Substituted pyrazole carboxylic acid

  • Thionyl chloride

  • Appropriate amine

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Triethylamine or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • A mixture of the pyrazole carboxylic acid and an excess of thionyl chloride is refluxed for 2-4 hours.

  • After the reaction is complete, excess thionyl chloride is removed under reduced pressure to yield the crude pyrazole carbonyl chloride.

  • The crude acyl chloride is dissolved in anhydrous DCM.

  • The desired amine (1.0 equivalent) and triethylamine (1.2 equivalents) are added to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 4-6 hours until completion (monitored by TLC).

  • The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazole carboxamide derivative.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Mycelium Growth Inhibition Method)

This protocol is widely used to determine the EC50 values of compounds against phytopathogenic fungi.

Antifungal_Assay_Workflow Start Start: Test Compounds & Fungal Strains Step1 Step 1: Compound Preparation - Dissolve compounds in DMSO - Prepare serial dilutions Start->Step1 Step2 Step 2: Media Preparation - Add compound dilutions to molten PDA medium Step1->Step2 Step3 Step 3: Inoculation - Place a mycelial disc of the fungus in the center of the plate Step2->Step3 Step4 Step 4: Incubation - Incubate at 25-28 °C for 48-72 hours Step3->Step4 Step5 Step 5: Measurement - Measure the diameter of the fungal colony Step4->Step5 Step6 Step 6: Calculation - Calculate the percentage of inhibition - Determine EC50 value Step5->Step6 End End: Antifungal Activity Data Step6->End

Caption: Workflow for the mycelium growth inhibition assay.

Materials:

  • Test pyrazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Actively growing cultures of test fungi

  • Sterile Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock solutions of the test compounds are prepared by dissolving them in DMSO.

  • Serial dilutions of the stock solutions are prepared to obtain the desired final concentrations.

  • The required volume of each compound dilution is added to molten PDA medium and poured into sterile Petri dishes. A control plate containing only DMSO in PDA is also prepared.

  • A 5 mm mycelial disc is taken from the edge of an actively growing fungal culture and placed at the center of each PDA plate.

  • The plates are incubated at 25-28 °C for 48-72 hours, or until the fungal growth in the control plate reaches approximately two-thirds of the plate diameter.

  • The diameter of the fungal colony is measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.

  • The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) is determined by probit analysis of the inhibition data.

Conclusion and Future Perspectives

Pyrazole derivatives represent a promising class of compounds in the quest for new antifungal agents. Their synthetic accessibility and the potential for structural modification allow for the fine-tuning of their biological activity. The inhibition of succinate dehydrogenase has proven to be a particularly successful strategy, leading to the development of several commercial fungicides. Future research in this area will likely focus on the design of novel pyrazole derivatives with different mechanisms of action to combat the development of resistance. Furthermore, the exploration of hybrid molecules that combine the pyrazole scaffold with other pharmacophores may lead to compounds with enhanced potency and a broader spectrum of activity. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of the next generation of pyrazole-based antifungal drugs.

Application Notes & Protocols: The Strategic Application of Methyl 1H-pyrazole-4-carboxylate in the Synthesis of Advanced Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Pyrazole Core in Modern Crop Protection

Pyrazole-based chemical structures are a cornerstone in the development of modern agrochemicals, particularly within the class of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] These compounds are critical for managing a broad spectrum of fungal diseases that threaten global crop production.[3][4] Their efficacy stems from a highly specific mode of action: the disruption of the fungal mitochondrial respiratory chain by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II.[1][5][6] This targeted inhibition halts ATP production, leading to the cessation of spore germination and mycelial growth, ultimately causing fungal cell death.[1]

At the heart of many leading SDHI fungicides is the methyl 1H-pyrazole-4-carboxylate scaffold. This seemingly simple heterocyclic ester is a "privileged" building block, providing a versatile and robust platform for the synthesis of highly active and commercially successful fungicides like Bixafen, Fluxapyroxad, and Sedaxane.[1][2][4] This document serves as a detailed technical guide, elucidating the strategic importance of this precursor and providing actionable protocols for its application in the synthesis of pyrazole carboxamide fungicides.

The Central Intermediate: this compound

The utility of this compound as a precursor is rooted in its inherent chemical architecture. The pyrazole ring is stable, and the ester at the 4-position provides a reactive handle for the crucial amide bond formation that defines the pyrazole carboxamide class of fungicides.[7][8] Furthermore, positions 1, 3, and 5 of the pyrazole ring can be functionalized to fine-tune the biological activity, spectrum, and physicochemical properties of the final molecule. For many modern SDHIs, the key intermediate is the N-methylated, 3-(difluoromethyl)-substituted pyrazole carboxylic acid, derived directly from precursors like this compound.[4][9][10]

G cluster_core This compound Core cluster_product Resulting Fungicide Class Core This compound N1_Methylation N1-Methylation (e.g., Dimethyl Sulfate) Core->N1_Methylation Step 1 C3_Functionalization C3-Functionalization (e.g., Difluoromethyl group) N1_Methylation->C3_Functionalization Step 2 Saponification Ester Hydrolysis (Saponification) (e.g., NaOH) C3_Functionalization->Saponification Step 3 Amidation Amide Coupling (with diverse anilines) Saponification->Amidation Step 4 Fungicide Active Pyrazole Carboxamide Fungicide (SDHI) Amidation->Fungicide G Start Methyl 3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxylate Acid 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Start->Acid Saponification (e.g., NaOH, H₂O) AcidChloride 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride Acid->AcidChloride Chlorination (e.g., SOCl₂, Toluene) Fungicide Final Pyrazole Carboxamide Fungicide (e.g., Fluxapyroxad) AcidChloride->Fungicide Amide Condensation (Base, e.g., Et₃N) Aniline Substituted Aniline (e.g., 3',4',5'-trifluorobiphenyl-2-amine) Aniline->Fungicide G cluster_etc Mitochondrial Electron Transport Chain cluster_inhibitor Inhibitory Action ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII SDHI Pyrazole Carboxamide Fungicide (SDHI) SDHI->ComplexII BLOCKS

References

Pyrazole Carboxamides as Potent Carbon-Anhydrase-Inhibitoren: Anwendungshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Überblick über die aufkommende Klasse der Pyrazol-Carboxamide als potente Inhibitoren von Carboanhydrase (CA)-Isozymen. Carboanhydrasen sind eine Familie von Metalloenzymen, die die reversible Hydratisierung von Kohlendioxid zu Bicarbonat und einem Proton katalysieren.[1][2] Diese Enzyme sind an verschiedenen physiologischen und pathologischen Prozessen beteiligt, was sie zu attraktiven Zielstrukturen für die Arzneimittelentwicklung bei Erkrankungen wie Glaukom, Epilepsie und Krebs macht.[1][3] Pyrazol-Carboxamid-Derivate haben eine signifikante Hemmwirkung gegen verschiedene CA-Isozyme gezeigt, insbesondere gegen die Isozyme hCA I, hCA II, hCA IX und hCA XII, die für den Menschen von Bedeutung sind.[4][5][6]

Quantitative Datenzusammenfassung

Die Hemmaktivität von Pyrazol-Carboxamid-Derivaten gegen humane Carboanhydrase (hCA)-Isozyme wird typischerweise als Hemmkonstante (Ki) oder als Konzentration, die eine 50%ige Hemmung bewirkt (IC50), angegeben. Die folgende Tabelle fasst die quantitativen Daten aus ausgewählten Studien zusammen und zeigt die Wirksamkeit und Selektivität verschiedener Pyrazol-Carboxamid-Reihen.

VerbindungsklasseZiel-IsozymKi-Werte (nM)IC50-Werte (nM)Referenz-Verbindung
Pyrazol-Carboxamid-Derivate (SA1-12)hCA I10.69 - 70.87Acetazolamid (AZA)
hCA II20.01 - 56.63
Pyrazol-Carboxamide mit Sulfonamid-Anteil (6a-i)hCA I63 - 3368Acetazolamid (AZA)
hCA II7 - 4235
Benzolsulfonamide mit Pyrazol-CarboxamidenhCA I727.2 - 2195.8Acetazolamid (AZA)
hCA II3.3 - 866.7
hCA IX6.1 - 568.8
hCA XII61.3 - 432.8
Pyrazol-Carbonsäureamide von 5-Amino-1,3,4-thiadiazol-2-sulfonamidhCA I27.8 - 87.3Acetazolamid (AZA)
hCA II24.4 - 54.8

Experimentelle Protokolle

Synthese von Pyrazol-Carboxamid-Derivaten

Die Synthese von Pyrazol-Carboxamiden umfasst typischerweise eine mehrstufige Reaktion. Ein allgemeines Schema beinhaltet die Reaktion eines Pyrazol-Carbonsäurechlorids mit einem entsprechenden Amin. Die Ausgangsmaterialien, Pyrazol-Carbonsäuren, können durch verschiedene heterocyclische Synthesemethoden erhalten werden.[4]

Beispielprotokoll zur Synthese von Pyrazol-Carboxamiden mit Sulfonamid-Anteil:

  • Synthese der Pyrazol-3-carbonsäure: Die Reaktion von Furandionen mit den entsprechenden Hydrazinen führt zur Bildung von Pyrazol-3-carbonsäuren.[4]

  • Aktivierung der Carbonsäure: Die Pyrazol-3-carbonsäure wird mit einem Chlorierungsmittel wie Thionylchlorid (SOCl2) behandelt, um das entsprechende Säurechlorid zu bilden.

  • Amidierungsreaktion: Das Pyrazol-3-carbonylchlorid wird dann in Gegenwart einer Base mit einem primären oder sekundären Sulfonamid umgesetzt, um das gewünschte Pyrazol-Carboxamid-Derivat zu erhalten.[4]

  • Aufreinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie aufgereinigt.

  • Charakterisierung: Die Struktur der synthetisierten Verbindungen wird mittels FT-IR-, 1H-NMR-, 13C-NMR- und HRMS-Spektroskopie bestätigt.[4]

In-vitro-Hemmtest der Carboanhydrase

Die hemmende Wirkung von Pyrazol-Carboxamiden auf CA-Isozyme wird üblicherweise mit zwei Hauptmethoden untersucht: dem Hydratase-Aktivitätstest und dem Esterase-Aktivitätstest.[7]

1. Aufreinigung von humanen Carboanhydrase-Isozymen (hCA I und hCA II):

hCA I und hCA II werden typischerweise aus menschlichen Erythrozyten durch Affinitätschromatographie an einer Sepharose-4B-L-Tyrosin-Sulfanilamid-Säule gereinigt.[2][8]

2. Hydratase-Aktivitätstest (CO2-Hydratisierung):

Diese Methode misst die Fähigkeit des Enzyms, die Hydratisierung von CO2 zu katalysieren.[7]

  • Die CA-Aktivität wird bestimmt, indem die pH-Änderung verfolgt wird, die aus der durch das Enzym katalysierten CO2-Hydratation resultiert.[7]

  • Die Reaktion wird in einem Puffer (z. B. Tris-HCl) bei einer kontrollierten Temperatur durchgeführt.

  • Die Zeit, die für eine bestimmte pH-Änderung in Gegenwart (tc) und Abwesenheit (t0) des Enzyms benötigt wird, wird gemessen.

  • Die Enzymaktivität wird unter Verwendung der Gleichung (t0 - tc) / tc berechnet.[9]

  • Zur Bestimmung der IC50-Werte werden verschiedene Konzentrationen des Inhibitors zur Reaktionsmischung gegeben.[9]

3. Esterase-Aktivitätstest:

Diese Methode verwendet ein Substrat wie p-Nitrophenylacetat (NPA), dessen Hydrolyse durch CA spektrophotometrisch verfolgt werden kann.[7][9]

  • Die Reaktion wird in einem geeigneten Puffer (z. B. Tris-SO4, pH 7,4) durchgeführt.[7]

  • Die Zunahme der Extinktion bei 348 nm aufgrund der Bildung des p-Nitrophenolat-Ions wird über die Zeit gemessen.[7][9]

  • Zur Bestimmung der IC50- und Ki-Werte werden verschiedene Konzentrationen des Inhibitors in die Reaktionsmischung gegeben.[9]

Visualisierungen

Signalweg der Carboanhydrase-Hemmung

CA_Inhibition_Pathway CO2 CO₂ + H₂O CA Carboanhydrase (CA) CO2->CA Substrat HCO3 H⁺ + HCO₃⁻ CA->HCO3 katalysiert CellularEffects Veränderte zelluläre Prozesse (z. B. pH-Regulation, Ionentransport) CA->CellularEffects Inhibitor Pyrazol- Carboxamid- Inhibitor Inhibitor->CA hemmt TherapeuticOutcomes Therapeutische Wirkungen (z. B. Senkung des Augeninnendrucks, Antitumor-Aktivität) CellularEffects->TherapeuticOutcomes

Abbildung 1: Vereinfachter Signalweg der Carboanhydrase-Hemmung durch Pyrazol-Carboxamide.

Allgemeiner Arbeitsablauf für die Bewertung von CA-Inhibitoren

CA_Inhibitor_Workflow cluster_synthesis Synthese & Charakterisierung cluster_invitro In-vitro-Tests cluster_insilico In-silico-Studien Synthesis Synthese von Pyrazol-Carboxamid- Derivaten Purification Aufreinigung Synthesis->Purification Characterization Strukturelle Charakterisierung (NMR, MS, IR) Purification->Characterization InhibitionAssay CA-Hemmtest (Hydratase/Esterase) Characterization->InhibitionAssay EnzymePurification Aufreinigung von hCA-Isozymen EnzymePurification->InhibitionAssay DataAnalysis Datenanalyse (IC₅₀, Kᵢ-Bestimmung) InhibitionAssay->DataAnalysis Docking Molekulares Docking DataAnalysis->Docking MD Molekulardynamik- Simulationen Docking->MD ADMET ADMET-Vorhersage Docking->ADMET

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Entwicklung und Bewertung von Pyrazol-Carboxamid-basierten Carboanhydrase-Inhibitoren.

Logische Beziehung zwischen Struktur und Aktivität

SAR_Logic Core Pyrazol-Carboxamid- Grundgerüst Binding Bindungsinteraktionen im aktiven Zentrum der CA Core->Binding Substituents Substituenten am Pyrazol- und Phenylring Properties Physikochemische Eigenschaften (z. B. Lipophilie, H-Brücken-Donoren/-Akzeptoren) Substituents->Properties Properties->Binding Activity Hemmaktivität (Potenz & Selektivität) Binding->Activity

Abbildung 3: Logische Beziehung, die die Struktur-Aktivitäts-Beziehungen (SAR) für Pyrazol-Carboxamid-Carboanhydrase-Inhibitoren veranschaulicht.

References

Application Notes and Protocols: The Role of Pyrazole Compounds in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole and its derivatives represent a versatile and highly significant scaffold in medicinal chemistry, particularly in the development of novel anti-inflammatory agents.[1][2][3] The five-membered heterocyclic ring structure of pyrazole serves as a robust pharmacophore, allowing for diverse substitutions that can modulate pharmacological activity.[3] The therapeutic potential of pyrazole compounds in inflammation was prominently established with the development of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][4][5] This discovery highlighted the ability of the pyrazole scaffold to achieve selective inhibition of COX-2 over COX-1, thereby reducing the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][5][6]

Beyond COX-2 inhibition, ongoing research has revealed that pyrazole derivatives can exert their anti-inflammatory effects through multiple mechanisms. These include the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[1][7][8] This multi-faceted activity makes pyrazole compounds a continuing focus for the development of more potent and safer anti-inflammatory therapeutics.[9][10]

These application notes provide an overview of the mechanisms of action of pyrazole-based anti-inflammatory drugs, quantitative data on their activity, and detailed protocols for key in vitro and in vivo assays used in their evaluation.

Mechanisms of Action of Pyrazole-Based Anti-Inflammatory Drugs

The anti-inflammatory properties of pyrazole compounds are primarily attributed to their interaction with several key components of the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established mechanism is the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[4] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11] Pyrazole-containing drugs like Celecoxib and the veterinary drug Mavacoxib are highly selective COX-2 inhibitors.[4][12][13] This selectivity is attributed to the unique structural features of the pyrazole scaffold, such as the sulfonamide side chain in Celecoxib, which binds to a hydrophilic region near the active site of the COX-2 enzyme.[5][14] This preferential binding reduces the production of pro-inflammatory prostaglandins at the site of inflammation while minimizing the inhibition of COX-1, which is involved in maintaining the integrity of the stomach lining and platelet function.[5][6]

Modulation of Pro-inflammatory Cytokines and Signaling Pathways

Recent studies have demonstrated that pyrazole derivatives can also modulate the production of pro-inflammatory cytokines. Certain novel pyrazole-pyridazine hybrids have been shown to inhibit the generation of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[7] This suggests that their anti-inflammatory effects extend beyond simple COX inhibition.

Furthermore, some pyrazole compounds have been found to suppress the activation of the NF-κB signaling pathway.[1][8] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and COX-2.[8] By inhibiting NF-κB activation, these pyrazole derivatives can exert a broader anti-inflammatory effect.[15]

Inhibition of Lipoxygenase (LOX)

In addition to COX inhibition, some pyrazole derivatives have been investigated for their ability to inhibit lipoxygenase (LOX) enzymes.[1] LOX enzymes are involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators.[8] Dual inhibition of both COX and LOX pathways by a single pyrazole-based molecule is an attractive strategy for developing more potent anti-inflammatory drugs with a wider spectrum of activity.[1]

Data Presentation: Quantitative Activity of Pyrazole Compounds

The following tables summarize the in vitro inhibitory activities of various pyrazole compounds against key inflammatory targets.

Table 1: COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib>100.04>250[7]
Pyrazole-pyridazine hybrid 5f>1001.50>66.67[7][16]
Pyrazole-pyridazine hybrid 6e>1002.15>46.51[7]
Pyrazole-pyridazine hybrid 6f>1001.15>86.96[7][16]
3,5-diarylpyrazole-0.01-[1][17]
Pyrazole-thiazole hybrid-0.03-[1][17]
Pyrazolo-pyrimidine-0.015-[1][17]
Compound 11-0.043-[18]
Compound 12-0.049-[18]
Compound 15-0.043-[18]

Table 2: Inhibition of Pro-inflammatory Mediators by Pyrazole-Pyridazine Hybrids in LPS-Stimulated RAW264.7 Macrophages

CompoundInhibition of NO Production (%)Inhibition of TNF-α (%)Inhibition of IL-6 (%)Reference
6f70PromisingPromising[7]
6e-PromisingPromising[7]
Celecoxib83--[7]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Test pyrazole compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test pyrazole compounds and the reference inhibitor in DMSO.

  • Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Add the test compounds at various concentrations or the vehicle (DMSO) to the respective wells. Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation and Termination: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C. Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a specific enzyme immunoassay (EIA) kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages

Objective: To evaluate the ability of pyrazole compounds to inhibit the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in a cellular model of inflammation.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test pyrazole compounds dissolved in DMSO

  • Griess reagent for NO determination

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatants for the measurement of NO and cytokines.

  • Nitric Oxide (NO) Assay: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the in vivo anti-inflammatory efficacy of pyrazole compounds in an acute model of inflammation.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test pyrazole compounds and a reference drug (e.g., Indomethacin)

  • Vehicle for compound administration

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups).

  • Compound Administration: Administer the test pyrazole compounds and the reference drug orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

COX_Signaling_Pathway cluster_membrane cluster_pla2 membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastric_mucosa Gastric Mucosa Protection, Platelet Aggregation prostaglandins->gastric_mucosa pyrazole Pyrazole Compounds (e.g., Celecoxib) pyrazole->cox2 Selective Inhibition

Caption: COX Signaling Pathway and Inhibition by Pyrazole Compounds.

NFkB_Signaling_Pathway cluster_nucleus stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylation ikb_p P-IκB nfkb NF-κB (Active) ikb_nfkb->nfkb Release proteasome Proteasomal Degradation ikb_p->proteasome Ubiquitination nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression (COX-2, TNF-α, IL-6) nucleus->gene_expression pyrazole Pyrazole Compounds pyrazole->ikk Inhibition

Caption: NF-κB Signaling Pathway and its Inhibition.

Experimental_Workflow_In_Vitro start Start cell_culture Seed RAW264.7 cells start->cell_culture compound_treatment Pre-treat with Pyrazole Compound cell_culture->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation incubation Incubate (24h) lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection no_assay NO Assay (Griess Reagent) supernatant_collection->no_assay cytokine_assay Cytokine Assay (ELISA) supernatant_collection->cytokine_assay data_analysis Data Analysis (% Inhibition) no_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Pyrido[2,3-d]pyrimidine-diones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole-fused pyrido[2,3-d]pyrimidine-diones represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Their structural resemblance to purine nucleosides allows them to interact with various biological targets, leading to potent anticancer, antiviral, and antimicrobial effects.[1][2][3] Notably, these compounds have emerged as promising anticancer agents by targeting key signaling pathways involved in cell proliferation and survival, such as those regulated by tyrosine kinases (e.g., EGFR), cyclin-dependent kinases (CDKs), and mediators of apoptosis.[4][5][6][7]

This document provides detailed protocols for the synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones, quantitative data on reaction yields, and an overview of their biological activities, with a focus on their potential as anticancer therapeutics.

Synthetic Protocols and Experimental Data

The synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones is often achieved through efficient one-pot, multi-component reactions. These methods offer advantages such as high atom economy, simplified purification, and the ability to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Protocol 1: Four-Component Synthesis using Nano-ZnO as a Catalyst

This protocol describes a green and efficient synthesis of pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones in water, catalyzed by nano-zinc oxide.[8]

Experimental Procedure:

  • To a mixture of 3-methyl-pyrazol-5-one or 3-methyl-1-phenyl-pyrazole-5-one (1 mmol), 1,3-dimethyl barbituric acid (1 mmol), ammonium acetate (1.2 mmol), and a substituted benzaldehyde (1 mmol), add a catalytic amount of nano-ZnO (0.04 g).[8]

  • Add 5 mL of water to the mixture.

  • Heat the resulting mixture at reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the precipitate with water and aqueous ethanol.

  • Purify the product by recrystallization from dichloromethane (CH₂Cl₂) to obtain the pure pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dione.[8]

Protocol 2: Five-Component Synthesis using Nano-ZnO as a Catalyst

This protocol extends the four-component synthesis by generating the pyrazolone in situ from hydrazine hydrate and ethyl acetoacetate.[8]

Experimental Procedure:

  • To ethyl acetoacetate (1 mmol), add hydrazine hydrate (1.1 mmol) dropwise.

  • To this mixture, add 1,3-dimethyl barbituric acid (1 mmol), ammonium acetate (1.2 mmol), a substituted benzaldehyde (1 mmol), and nano-ZnO (0.04 g).[8]

  • Heat the mixture at reflux temperature for the appropriate time (see Table 1).

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and filter the precipitate.

  • Recrystallize the solid product from CH₂Cl₂ to yield the pure compound.[8]

Data Presentation: Reaction Yields

The efficiency of these multi-component syntheses is influenced by the choice of catalyst and the electronic nature of the substituents on the aromatic aldehyde.

EntryAldehyde (Ar-CHO)CatalystTime (h)Yield (%)Reference
1Benzaldehydenano-ZnO3.592[8]
24-Chlorobenzaldehydenano-ZnO395[8]
34-Methylbenzaldehydenano-ZnO490[8]
44-Methoxybenzaldehydenano-ZnO4.588[8]
54-Nitrobenzaldehydenano-ZnO2.598[8]
6BenzaldehydeL-proline485[8]

Table 1: Yields of Pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones from the five-component synthesis.

Medicinal Chemistry Applications: Anticancer Activity

Pyrazole-based pyrido[2,3-d]pyrimidine-diones have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and the induction of apoptosis.

Inhibition of Kinase Signaling Pathways

Several members of this compound class have been identified as potent inhibitors of key kinases involved in cancer cell proliferation and survival.

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Certain pyrazolo[1,5-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory effects against EGFR kinase. For instance, some compounds exhibit IC₅₀ values in the nanomolar range, comparable to the reference drug Sorafenib.[1][4]

  • Cyclin-Dependent Kinases (CDKs): The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of the purine ring and acts as an ATP-mimetic inhibitor of CDKs.[9] Specific derivatives have shown significant inhibitory activity against CDK2/cyclin A, a key complex for cell cycle progression.[10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, has been observed with some pyrazolo[3,4-d]pyrimidine derivatives, suggesting their potential to inhibit tumor vascularization.[11]

Induction of Apoptosis

A primary mechanism of the anticancer activity of these compounds is the induction of programmed cell death (apoptosis). This is often achieved through:

  • Generation of Reactive Oxygen Species (ROS): Some derivatives have been shown to induce apoptosis by increasing the intracellular levels of ROS.[12]

  • Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a common mechanism. Treatment with these compounds can lead to the upregulation of Bax and downregulation of Bcl-2, triggering the intrinsic apoptotic pathway.[13][14]

  • Activation of Caspases: The apoptotic cascade culminates in the activation of effector caspases, such as caspase-3 and caspase-7. Several pyrazolo-pyridopyrimidine derivatives have been shown to significantly increase the activity of these caspases.[12][15]

  • Cell Cycle Arrest: These compounds can also induce cell cycle arrest, often at the G1 or G2/M phases, preventing cancer cells from progressing through the cell division cycle.[13][16]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazole-based pyrido[2,3-d]pyrimidine-diones against various human cancer cell lines.

Compound IDCancer Cell LineAssayIC₅₀ / GI₅₀ (µM)Reference
10e MCF-7 (Breast)Cytotoxicity11[2]
7d OVCAR-4 (Ovarian)Anti-proliferative1.74[15]
7d ACHN (Renal)Anti-proliferative5.53[15]
7d NCI-H460 (Lung)Anti-proliferative4.44[15]
PP-31d NCI-H460 (Lung)Anti-proliferative2[12]
15f PC-3 (Prostate)Cytotoxicity0.36[16]
15f A-549 (Lung)Cytotoxicity0.41[16]
VIIa Various (57 cell lines)Antitumor0.326 - 4.31[17]
12b MDA-MB-468 (Breast)Anti-proliferative3.343[11]
12b T-47D (Breast)Anti-proliferative4.792[11]

Table 2: In Vitro Anticancer Activity of Selected Pyrazole-Based Pyrido[2,3-d]pyrimidine-diones.

Visualizations: Workflows and Signaling Pathways

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A Hydrazine Hydrate Reaction Five-Component Condensation A->Reaction B Ethyl Acetoacetate B->Reaction C 1,3-Dimethyl Barbituric Acid C->Reaction D Aromatic Aldehyde D->Reaction E Ammonium Acetate E->Reaction Catalyst nano-ZnO Reaction->Catalyst Solvent Water (Reflux) Reaction->Solvent Filtration Filtration Reaction->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pyrazolo[4',3':5,6]pyrido [2,3-d]pyrimidine-dione Recrystallization->Product

Caption: Workflow for the five-component synthesis of pyrazolo-pyridopyrimidine-diones.

Targeted Signaling Pathways in Cancer

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation CellCycle G1/S Transition ERK->CellCycle Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->CellCycle Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound Pyrazole-Pyrido [2,3-d]pyrimidine-dione Compound->EGFR Inhibition Compound->Bcl2 Inhibition Compound->Bax Activation Compound->CDK2_CyclinA Inhibition

References

Application Notes and Protocols: Utilizing Pyrazole-Carboxylate Ligands for the Creation of Advanced Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with exceptional potential for various applications, including drug delivery. Their high surface area, tunable pore size, and the ability to functionalize their organic linkers make them ideal candidates for encapsulating and delivering therapeutic agents. This document provides detailed application notes and protocols focusing on the use of pyrazole-carboxylate ligands in the synthesis of MOFs, with a specific emphasis on their application in drug development.

Pyrazole-carboxylate ligands are particularly advantageous due to their versatile coordination modes and the presence of both carboxylate and pyrazole functionalities. This dual nature allows for the construction of robust and highly functional MOFs. Here, we focus on a zirconium-based MOF, MOF-808, functionalized with pyrazole-4-carboxylic acid (PyC), denoted as MOF-808-PyC, as a case study for a drug delivery vehicle for the non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Data Presentation

Table 1: Physicochemical Properties of MOF-808 and Functionalized MOF-808-PyC
PropertyMOF-808MOF-808-PyC (Expected)Reference
Metal Cluster Zr₆O₄(OH)₄Zr₆O₄(OH)₄[1]
Organic Linker 1,3,5-Benzenetricarboxylic acid (BTC)1,3,5-Benzenetricarboxylic acid (BTC) and Pyrazole-4-carboxylic acid (PyC)[1][2]
BET Surface Area (m²/g) ~1600 - 2102Expected to be slightly lower than pristine MOF-808 due to functionalization.[3][4][5]
Pore Volume (cm³/g) ~0.69 - 0.76Expected to be slightly lower than pristine MOF-808.[3][4][5]
Pore Size (Å) ~18.4Expected to be slightly smaller than pristine MOF-808.[3]
Table 2: Ibuprofen Loading and Release Parameters for Zirconium-Based MOFs
MOF CarrierDrugDrug Loading Capacity (wt%)Release ConditionsRelease ProfileReference
UiO-66-NH₂ Ibuprofen~5.5Acidic phosphate buffer (pH ≈ 3)Sustained release over 7 days[6][7]
Zr-MOF2 Ibuprofen6.55Phosphate-buffered solution (pH = 7.4)65.62% release after 6.17 hours[8]
MOF-808-PyC (Hypothetical) IbuprofenEstimated to be in the range of 5-10%Phosphate-buffered saline (pH 7.4)Expected sustained releaseN/A

Experimental Protocols

Protocol 1: Synthesis of MOF-808 Functionalized with Pyrazole-4-Carboxylic Acid (MOF-808-PyC)

This protocol is adapted from a literature procedure for the post-synthetic modification of MOF-808.[2]

Materials:

  • MOF-808 (synthesized according to literature procedures)[1]

  • Pyrazole-4-carboxylic acid (PyC)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Screw-top jar (100 mL)

  • Sonicator

  • Isothermal oven

  • Centrifuge

Procedure:

  • In a 100 mL screw-top jar, add 0.200 g of pre-synthesized and activated MOF-808.

  • Add 0.537 g (4.40 mmol) of pyrazole-4-carboxylic acid (PyC) to the jar.

  • Add 20 mL of DMF to the jar.

  • Sonicate the suspension until the pyrazole-4-carboxylic acid is fully dissolved.

  • Seal the jar and heat it in an isothermal oven at 60 °C for 18 hours.

  • After cooling to room temperature, collect the solid product by centrifugation.

  • Wash the collected solid with DMF (3 x 30 mL) and then with acetone (3 x 30 mL).

  • Dry the final product, MOF-808-PyC, at 85 °C under vacuum for 12 hours.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the incorporation of the pyrazole-4-carboxylic acid linker.

  • Nitrogen Physisorption (BET analysis): To determine the surface area and pore volume.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size.

G Synthesis Workflow of MOF-808-PyC cluster_synthesis MOF-808 Synthesis (Pristine) cluster_functionalization Post-Synthetic Functionalization start Start reactants ZrCl₄ + H₃BTC in DMF/Acetic Acid start->reactants solvothermal Solvothermal Reaction (120°C, 72h) reactants->solvothermal purification Centrifugation & Washing solvothermal->purification activation Activation purification->activation pristine_mof Pristine MOF-808 activation->pristine_mof add_pyc Add Pyrazole-4-Carboxylic Acid & DMF pristine_mof->add_pyc sonication Sonication add_pyc->sonication heating Heating (60°C, 18h) sonication->heating washing_drying Washing & Drying heating->washing_drying final_product MOF-808-PyC washing_drying->final_product

Caption: Synthesis workflow for MOF-808-PyC.

Protocol 2: Loading of Ibuprofen into MOF-808-PyC

This is a general protocol for drug loading into MOFs via impregnation, adapted for MOF-808-PyC and ibuprofen.

Materials:

  • Activated MOF-808-PyC

  • Ibuprofen

  • Ethanol

  • Beaker or vial

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).

  • Disperse a known amount of activated MOF-808-PyC (e.g., 50 mg) in a specific volume of the ibuprofen solution (e.g., 10 mL).

  • Stir the suspension at room temperature for 24 hours in a sealed container to allow for impregnation of the drug into the MOF pores.

  • Collect the ibuprofen-loaded MOF (Ibu@MOF-808-PyC) by centrifugation.

  • Wash the product with fresh ethanol to remove any surface-adsorbed drug.

  • Dry the final product under vacuum.

Quantification of Drug Loading:

The amount of loaded ibuprofen can be determined using UV-Vis spectroscopy by measuring the concentration of ibuprofen in the supernatant before and after the loading process. The drug loading capacity is calculated as follows:

Drug Loading (wt%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF] x 100

Protocol 3: In Vitro Ibuprofen Release Study

This protocol describes a typical in vitro drug release experiment from a MOF carrier.

Materials:

  • Ibu@MOF-808-PyC

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Beaker or flask

  • Thermostatic shaker or water bath (37 °C)

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of Ibu@MOF-808-PyC (e.g., 10 mg) in a small volume of PBS (e.g., 2 mL).

  • Place the suspension inside a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS (e.g., 50 mL) in a beaker.

  • Place the beaker in a thermostatic shaker at 37 °C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of ibuprofen in the withdrawn samples using a UV-Vis spectrophotometer at the characteristic wavelength of ibuprofen.

  • Calculate the cumulative percentage of drug released over time.

G Drug Delivery Workflow cluster_loading Drug Loading cluster_release In Vitro Release mof MOF-808-PyC mixing Mixing & Stirring (24h) mof->mixing drug Ibuprofen Solution drug->mixing separation Centrifugation & Washing mixing->separation loaded_mof Ibu@MOF-808-PyC separation->loaded_mof dialysis Dialysis loaded_mof->dialysis pbs PBS (pH 7.4, 37°C) pbs->dialysis sampling Time-point Sampling dialysis->sampling analysis UV-Vis Analysis sampling->analysis release_profile Cumulative Release Profile analysis->release_profile

Caption: Drug loading and in vitro release workflow.

Protocol 4: In Vitro Biocompatibility Assessment (MTT Assay)

This protocol outlines the MTT assay to evaluate the cytotoxicity of MOF-808-PyC.

Materials:

  • MOF-808-PyC

  • Human cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • MOF Treatment: Prepare different concentrations of MOF-808-PyC dispersed in the cell culture medium. Remove the old medium from the wells and add the MOF suspensions at various concentrations. Include a control group with only the medium.

  • Incubation: Incubate the plates for 24 or 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Cell Viability Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.

Signaling Pathway

Ibuprofen, the model drug in this application note, is known to exert its therapeutic effects through various signaling pathways. When released from the MOF carrier, particularly in the context of cancer therapy, ibuprofen has been shown to inhibit the Wnt/β-catenin signaling pathway.[9] This inhibition can lead to a reduction in cell proliferation and the promotion of apoptosis in cancer cells.[9][10] Additionally, ibuprofen can influence other pathways such as the PI3K/Akt/mTOR and NF-κB signaling pathways.[10][11]

G Ibuprofen's Effect on Wnt Signaling Pathway ibu Ibuprofen (Released from MOF) wnk1_complex WNK1/GSK3β/SRPK1 Protein Complex ibu->wnk1_complex disrupts assembly beta_catenin β-catenin ibu->beta_catenin inhibits nuclear translocation wnk1_complex->beta_catenin promotes degradation tcf_lef TCF/LEF beta_catenin->tcf_lef activates apoptosis Apoptosis beta_catenin->apoptosis suppresses target_genes Target Gene Expression (e.g., c-Myc, Cyclin D1) tcf_lef->target_genes induces proliferation Cell Proliferation target_genes->proliferation

Caption: Ibuprofen's inhibitory effect on the Wnt signaling pathway.

References

Functionalization of the pyrazole ring in Methyl 1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Functionalization of Methyl 1H-pyrazole-4-carboxylate

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a core component of numerous pharmaceutical agents, valued for its diverse biological activities which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring, particularly at the N1, C4, and C5 positions, allows for the systematic modulation of a compound's physicochemical properties, target affinity, and pharmacokinetic profile. These application notes provide detailed protocols and workflows for key functionalization reactions of this compound, targeting researchers and scientists in drug development.

N-Alkylation of the Pyrazole Ring

N-alkylation is one of the most common modifications of the pyrazole core, crucial for exploring the structure-activity relationship (SAR) of pyrazole-based drug candidates. The reaction typically proceeds via deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an alkylating agent.[3] However, for asymmetrically substituted pyrazoles, controlling regioselectivity between the N1 and N2 positions is a primary challenge, influenced by steric hindrance, the choice of base, and the solvent.[3]

General Reaction Scheme: N-Alkylation

N_Alkylation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products pyrazole This compound r_center pyrazole->r_center alkyl_halide Alkyl Halide (R-X) alkyl_halide->r_center base Base (e.g., K₂CO₃, NaH) solvent Solvent (e.g., DMF, ACN) product_n1 N1-Alkylated Product product_n2 N2-Alkylated Product p_center r_center->p_center Base, Solvent Temperature p_center->product_n1 p_center->product_n2

Caption: General reaction scheme for N-alkylation of this compound.

Experimental Workflow: Base-Mediated N-Alkylation

workflow_N_Alkylation Workflow for N-Alkylation start Start: this compound add_solvent Dissolve in Anhydrous Solvent (DMF) start->add_solvent add_base Add Base (K₂CO₃) Stir for 15-30 min add_solvent->add_base add_alkylating_agent Add Alkylating Agent (R-X) dropwise add_base->add_alkylating_agent reaction Stir at desired temp. (RT to 80°C, 4-24h) Monitor by TLC/LC-MS add_alkylating_agent->reaction workup Aqueous Workup: Dilute with H₂O, Extract with EtOAc reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Product: N-Alkylated Pyrazole purification->product

Caption: General experimental workflow for base-mediated N-alkylation.

Data Summary: N-Alkylation Conditions
Alkylating Agent (R-X)BaseSolventTemp. (°C)Time (h)Yield (%)N1:N2 Ratio
Methyl IodideK₂CO₃DMFRT190Majorly N1
Benzyl BromideNaHDMF0 to RT16>90>99:1
Ethyl BromoacetateK₂CO₃ACN801285-95N1 Predom.
3-Iodoazetidine (N-Boc)Cs₂CO₃DMF6012HighN1 Predom.

Yields and ratios are representative and can vary based on specific substrate and conditions.[3][4][5]

Protocol 1: N-Methylation using Potassium Carbonate
  • Materials : this compound, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Water, Brine.

  • Procedure : a. To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq).[5] b. Stir the suspension at room temperature for 30 minutes. c. Add methyl iodide (1.1 eq) dropwise to the mixture.[5] d. Continue stirring at room temperature for 1 hour, monitoring the reaction by TLC.[5] e. Upon completion, add water (50 mL) to the reaction mixture and extract with ethyl acetate (3 x 50 mL).[5] f. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification : Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N1-methylated product as the major isomer.[5]

  • Characterization : The product, methyl 1-methyl-1H-pyrazole-4-carboxylate, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. A typical yield is around 90%.[5]

C4-Position Halogenation

Halogenation of the pyrazole ring, typically at the C4 position, introduces a versatile chemical handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[6] The reaction is an electrophilic aromatic substitution, often accomplished using N-halosuccinimides (NXS) under mild conditions.[7]

General Reaction Scheme: C4-Halogenation

C4_Halogenation reactant This compound product Methyl 4-halo-1H-pyrazole-4-carboxylate reactant->product RT or Heat reagent N-Halosuccinimide (NBS, NCS) Solvent (e.g., CCl₄, ACN)

Caption: General reaction scheme for C4-halogenation.

Experimental Workflow: C4-Halogenation

workflow_C4_Halogenation Workflow for C4-Halogenation start Start: this compound dissolve Dissolve in Solvent (e.g., Acetonitrile) start->dissolve add_nxs Add N-Halosuccinimide (NXS) (1.0-1.2 eq) dissolve->add_nxs reaction Stir at RT to 40°C (1-3 h) Monitor by TLC add_nxs->reaction workup Remove Solvent Wash with aq. Na₂S₂O₃ reaction->workup extraction Extract with Organic Solvent (e.g., EtOAc) workup->extraction purification Purification: Silica Gel Chromatography extraction->purification product Product: 4-Halopyrazole purification->product Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X (4-Halopyrazole) pd_complex R¹-Pd(II)L₂-X oa->pd_complex tm Transmetalation pd_complex->tm pd_r1r2 R¹-Pd(II)L₂-R² tm->pd_r1r2 b_complex [R²-B(OH)₂]⁻ b_complex->tm Base re Reductive Elimination pd_r1r2->re re->pd0 Catalyst Regeneration product Product: R¹-R² re->product workflow_Suzuki Workflow for Suzuki Coupling start Start: 4-Halopyrazole & Arylboronic Acid mix Combine Reactants, Base (Na₂CO₃), and Solvent (Dioxane/H₂O) start->mix degas Degas Mixture (e.g., Argon bubbling) mix->degas add_catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->add_catalyst reaction Heat under Inert Atmosphere (e.g., 90°C, 5-15 min MW or 6h conv.) add_catalyst->reaction workup Cool, Dilute with H₂O, Extract with EtOAc reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Product: 4-Arylpyrazole purification->product JNK_Pathway stress Neuronal Stress (e.g., Oxidative Stress) mkk MAPKKs (MKK4/7) stress->mkk jnk JNK3 Activation mkk->jnk cjun c-Jun Phosphorylation jnk->cjun ap1 AP-1 Activation cjun->ap1 apoptosis Apoptosis (Neuronal Cell Death) ap1->apoptosis inhibitor Functionalized Pyrazole (JNK3 Inhibitor) inhibitor->jnk Inhibition

References

Application Notes and Protocols: Coupling Reactions of Ethyl 1H-Pyrazole-4-carboxylate with N-Boc-Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of pyrazole-azetidine conjugates, valuable scaffolds in medicinal chemistry and drug development. The focus is on the coupling of ethyl 1H-pyrazole-4-carboxylate with N-Boc protected azetidine derivatives through various synthetic strategies, including N-alkylation and aza-Michael addition.

Introduction

The conjugation of pyrazole moieties with azetidine rings creates novel heterocyclic structures with significant potential in drug discovery. Pyrazoles are known for a wide range of biological activities, while the strained azetidine ring can act as a proline bioisostere, improve physicochemical properties, and provide a unique three-dimensional vector for substituent exploration. This document outlines key synthetic methods for coupling ethyl 1H-pyrazole-4-carboxylate with N-Boc-azetidines, presenting quantitative data and detailed experimental procedures.

Method 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate with N-Boc-3-iodoazetidine

A direct and efficient method for forging the N-C bond between the pyrazole and azetidine rings is through the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with an electrophilic azetidine partner, such as N-Boc-3-iodoazetidine.[1] This reaction typically proceeds under basic conditions.

Reaction Scheme:
  • Reactants: Ethyl 1H-pyrazole-4-carboxylate, N-Boc-3-iodoazetidine

  • Product: Ethyl 1-(N-Boc-azetidin-3-yl)-1H-pyrazole-4-carboxylate and Ethyl 2-(N-Boc-azetidin-3-yl)-2H-pyrazole-4-carboxylate (regioisomers)

  • Catalyst/Reagent: Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent: Aprotic polar solvent (e.g., DMF, Acetonitrile)

Quantitative Data Summary
EntryStarting Material (Pyrazole)Azetidine DerivativeBaseSolventTemp (°C)Time (h)Yield (%)Ref
1Ethyl 1H-pyrazole-4-carboxylateN-Boc-3-iodoazetidineK₂CO₃DMF8018N/A*[1]
2Methyl 1H-pyrazole-3-carboxylateN-Boc-3-iodoazetidineCs₂CO₃CH₃CN801885 (total)[1]
3Methyl 1H-indazole-3-carboxylateN-Boc-3-iodoazetidineCs₂CO₃CH₃CN801890 (total)[1]

*Note: While a direct yield for the ethyl ester was not specified in the primary literature found, the protocol is described as efficient. The provided data for similar substrates (methyl esters of pyrazole and indazole) demonstrates the general effectiveness of this method.[1]

Experimental Protocol: N-Alkylation
  • Preparation: To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Addition of Azetidine: Add N-Boc-3-iodoazetidine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at 80 °C for 18 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Diagram: N-Alkylation Workflow

N_Alkylation_Workflow Reactants Reactants: Ethyl 1H-pyrazole-4-carboxylate N-Boc-3-iodoazetidine Base (Cs₂CO₃) ReactionVessel Reaction: DMF, 80°C, 18h Reactants->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Purified Products (Regioisomers) Purification->Product

Caption: Workflow for the N-alkylation of ethyl 1H-pyrazole-4-carboxylate.

Method 2: Aza-Michael Addition to an Azetidine Acceptor

An alternative strategy involves the aza-Michael addition of the pyrazole NH to an activated azetidine derivative, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[2] This method is particularly useful for creating a C-N bond at the 3-position of the azetidine ring.

Reaction Scheme:
  • Reactants: A suitable NH-pyrazole, Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

  • Product: Methyl 2-(N-Boc-azetidin-3-yl(pyrazol-1-yl))acetate

  • Catalyst/Reagent: Base (e.g., DBU)

  • Solvent: Aprotic solvent (e.g., Toluene)

Quantitative Data Summary (for related pyrazoles)
EntryNH-PyrazoleBaseSolventTemp (°C)Time (h)Yield (%)Ref
11H-PyrazoleDBUToluene1101889[2]
23-Methyl-1H-pyrazoleDBUToluene1101891[2]
33-(Trifluoromethyl)-1H-pyrazoleDBUToluene1101893[2]
44-Bromo-1H-pyrazoleDBUToluene1101894[2]
Experimental Protocol: Aza-Michael Addition
  • Preparation: In a sealed tube, dissolve the NH-pyrazole (e.g., 4-bromo-1H-pyrazole, 1.2 eq) and methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in toluene.

  • Addition of Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq) to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture at 110 °C for 18 hours.

  • Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the resulting residue directly by column chromatography on silica gel.

Diagram: Aza-Michael Addition Mechanism

Aza_Michael_Addition Pyrazole Pyrazole-NH Intermediate Enolate Intermediate Pyrazole->Intermediate Nucleophilic attack Azetidine N-Boc-azetidin- 3-ylideneacetate Azetidine->Intermediate Base DBU Base->Pyrazole Deprotonation Product Coupled Product Intermediate->Product Protonation

Caption: Simplified mechanism of the aza-Michael addition.

Method 3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

For coupling at the C4 position of the pyrazole ring, a Buchwald-Hartwig amination approach can be considered. This would involve a C4-halo-pyrazole derivative and an N-Boc-aminoazetidine. While direct examples with ethyl 4-halopyrazole-carboxylate and N-Boc-azetidines are not prevalent in the initial literature search, the general principles of this powerful C-N bond-forming reaction are applicable.[3][4][5]

Conceptual Reaction Scheme:
  • Reactants: Ethyl 4-bromo-1H-pyrazole-carboxylate, N-Boc-3-aminoazetidine

  • Product: Ethyl 4-(N-Boc-azetidin-3-ylamino)-1H-pyrazole-carboxylate

  • Catalyst: Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos, tBuDavePhos)

  • Base: Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)

  • Solvent: Anhydrous, non-protic solvent (e.g., Toluene, Dioxane)

General Experimental Considerations for Protocol Development:
  • Inert Atmosphere: All reagents and solvents should be rigorously dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.

  • Catalyst System: A palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is required. The choice of ligand is critical and often requires screening.[3][5]

  • Base Selection: A strong base is necessary to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate or sodium tert-butoxide are commonly used.[6]

  • Temperature: Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product ArX Pyrazole-Br ArX->OxAdd Amine Azetidine-NHBoc Amine->AmineCoord Base Base Base->AmineCoord

Caption: Key steps in the Palladium-catalyzed C-N coupling cycle.

Conclusion

The synthesis of ethyl 1H-pyrazole-4-carboxylate derivatives coupled with N-Boc-azetidines can be successfully achieved through several synthetic routes. Direct N-alkylation with an iodo-azetidine provides a straightforward approach to N1/N2-substituted pyrazoles. The aza-Michael addition offers an alternative for creating a C-N linkage at the azetidine 3-position. For C4-aminated pyrazoles, palladium-catalyzed Buchwald-Hartwig amination stands as a powerful, albeit more complex, potential method. The choice of methodology will depend on the desired connectivity and the availability of starting materials. The protocols and data provided herein serve as a comprehensive guide for researchers in the synthesis of these promising heterocyclic scaffolds.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent methods for pyrazole synthesis include:

  • Knorr Pyrazole Synthesis: This is a classical and widely used method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]

  • Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazines: Substituted pyrazoles can be synthesized from the reaction of hydrazine salts with α,β-unsaturated aldehydes or ketones.[3]

  • Reactions involving Alkynes: Pyrazole derivatives can be prepared through various methods utilizing terminal alkynes, such as in multi-component coupling reactions or cycloadditions.[4]

  • Ring Transformation Reactions: It is possible to synthesize pyrazoles from other heterocyclic rings, such as the reaction of pyrones with aryl hydrazines.[5]

  • Multi-component Reactions: These reactions offer an efficient way to synthesize highly substituted pyrazoles in a one-pot synthesis.[4][6]

Q2: I am observing a low yield in my pyrazole synthesis. What are the potential causes and how can I improve it?

A2: Low yields are a common issue in pyrazole synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.[2] Potential causes include the stability of the hydrazine reagent, suboptimal reaction conditions, or competing side reactions.[2]

Here is a troubleshooting workflow to address low reaction yield:

LowYieldTroubleshooting cluster_reagents Reagent Purity cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low Yield Observed CheckReagents Check Purity and Stability of Starting Materials Start->CheckReagents OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK ReagentDetails • Use high-purity hydrazines and 1,3-dicarbonyls. • Check for decomposition of hydrazine. CheckSideReactions Investigate Side Reactions OptimizeConditions->CheckSideReactions Optimization Ineffective Solution Improved Yield OptimizeConditions->Solution Yield Improved ConditionDetails • Temperature: Increase or decrease as needed. • Time: Prolong reaction time and monitor via TLC. • Catalyst: Screen different acid or base catalysts. • Solvent: Test different solvents (e.g., protic vs. aprotic). Purification Review Purification Method CheckSideReactions->Purification Side Reactions Identified SideReactionDetails • Regioisomer formation. • Incomplete cyclization. • Decomposition of starting materials. Purification->Solution Purification Optimized

Caption: Troubleshooting workflow for low reaction yield in pyrazole synthesis.

Q3: How can I control the regioselectivity in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?

A3: The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1]

Several factors influence regioselectivity:

  • Steric and Electronic Effects: The nature of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role.

  • Reaction Conditions: pH, solvent, and temperature can all impact the regiochemical outcome.[7] For instance, using aprotic dipolar solvents like DMF or DMSO may yield better results than polar protic solvents like ethanol.[8][9]

Q4: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a cleaner product?

A4: Discoloration of the reaction mixture, often to a yellow or red hue, is frequently reported in pyrazole syntheses, especially when using hydrazines which can be prone to decomposition.[10] While this can be typical, it often indicates the formation of impurities.

To obtain a cleaner product:

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent like hexanes or ethanol.[10]

  • Silica Plug: Passing the crude product through a short plug of silica gel can help remove colored impurities.[10]

  • Acid-Base Extraction: Depending on the functionality of your pyrazole, an acid-base extraction can be an effective purification step.[11]

Q5: How do I monitor the progress of my pyrazole synthesis reaction?

A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for monitoring.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents, incorrect reaction temperature, or inappropriate solvent.Verify the purity of starting materials, especially the hydrazine. Optimize the reaction temperature and screen different solvents.
Formation of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl compound.Modify reaction conditions (solvent, temperature, catalyst) to favor the formation of one isomer. Consider a different synthetic route if regioselectivity cannot be controlled.
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using TLC until the starting material is consumed.[8]
Product is an Oil/Difficult to Crystallize Presence of impurities or inherent property of the compound.Purify the crude product using column chromatography. If the product is pure but oily, try co-evaporation with a solvent it is insoluble in, or attempt to form a salt to induce crystallization.
Difficulty in Product Purification Similar polarity of product and impurities.If recrystallization is ineffective, try column chromatography with a different solvent system. Acid-base extraction can also be a useful technique for purifying pyrazoles.[11]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.1 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Acid catalyst (optional, e.g., a few drops of concentrated HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, a base (e.g., sodium acetate) may be needed.

  • If required, add the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Knorr_Synthesis_Workflow Start Start Dissolve Dissolve 1,3-Dicarbonyl in Solvent Start->Dissolve AddHydrazine Add Hydrazine Derivative Dissolve->AddHydrazine AddCatalyst Add Catalyst (optional) AddHydrazine->AddCatalyst Reflux Heat to Reflux AddCatalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Reaction Work-up Monitor->Workup Complete Purify Purify Product Workup->Purify End End Purify->End

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Protocol for Product Purification by Recrystallization

Materials:

  • Crude pyrazole product

  • Suitable recrystallization solvent (e.g., ethanol, ethanol/water, hexanes)

Procedure:

  • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

  • If using a mixed solvent system, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Representative Pyrazole Synthesis
EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux475
2Acetic Acid100285
3TolueneReflux860
4DMF120288
5Water100655

Note: Data is illustrative and will vary depending on the specific substrates used.

Table 2: Comparison of Different Catalysts for Pyrazole Synthesis
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux1245
2Acetic AcidEthanolReflux475
3HCl (cat.)EthanolReflux380
4p-TsOHTolueneReflux578
5Nano-ZnONone1000.595[9]

Note: Data is illustrative and will vary depending on the specific substrates used.

References

Technical Support Center: Synthesis of Methyl 1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges during the synthesis of Methyl 1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing the pyrazole core of this compound involve cyclocondensation reactions.[1] Key strategies include:

  • Condensation of a hydrazine derivative with a three-carbon electrophilic partner: This is a widely used approach, often referred to as the Knorr pyrazole synthesis.[1][2]

  • N-alkylation of a pre-formed pyrazole ring: For example, the methylation of this compound using an alkylating agent like methyl iodide.[3]

  • Multi-step synthesis from acyclic precursors: A sequence of reactions starting from materials like ethyl cyanoacetate and triethyl orthoformate can also be employed.[4]

Q2: My reaction is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common issue when using asymmetrically substituted 1,3-dicarbonyl compounds and hydrazines.[2][5] To enhance regioselectivity, consider the following:

  • Solvent Selection: The choice of solvent can significantly influence the reaction's outcome. Aprotic dipolar solvents such as DMF or NMP may offer better results compared to polar protic solvents like ethanol.[2]

  • pH Control: The acidity of the reaction medium can affect the regioselectivity. The addition of a mild base, such as sodium acetate, can sometimes lead to a cleaner reaction profile, especially when using hydrazine salts.[2]

  • Steric and Electronic Effects: The substituents on both the dicarbonyl compound and the hydrazine play a crucial role. Carefully selecting precursors with distinct steric and electronic properties can favor the formation of a single isomer.[2]

Q3: The yield of my synthesis is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors throughout the experimental process. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the starting materials, particularly the hydrazine derivative which can degrade over time, can lead to side reactions and reduce the overall yield.[2] Using freshly purified reagents is recommended.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may require optimization.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2]

  • Incomplete Cyclization: The cyclization step to form the pyrazole ring may not go to completion. Adjusting the temperature or prolonging the reaction time could drive the reaction forward.[2]

  • Work-up and Purification: Product loss can occur during the work-up and purification stages. Optimize extraction and chromatography procedures to minimize such losses.

Q4: My reaction mixture has turned a dark yellow or red color. Is this normal, and how can it be addressed?

A4: Discoloration of the reaction mixture is a frequent observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material.[2] While often not detrimental to the reaction, it can complicate purification. Using a mild base can help neutralize any acid that might promote the formation of these colored byproducts.[2] Purification methods like recrystallization or column chromatography are effective at removing these impurities.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Purity of hydrazine reagent.Use freshly opened or purified hydrazine.[2]
Incomplete reaction.Monitor reaction by TLC to determine optimal time. Consider increasing temperature or reaction time.[2]
Suboptimal reaction conditions.Experiment with different solvents (e.g., ethanol, DMF). Optimize temperature and pH.[2]
Formation of Regioisomers Use of unsymmetrical precursors.Modify substituents to favor one isomer sterically or electronically.[2]
Inappropriate solvent or pH.Use aprotic dipolar solvents (DMF, NMP). Control pH with a mild base.[2]
Reaction Mixture Discoloration Impurities in or degradation of hydrazine.Use high-purity hydrazine.[2]
Acid-catalyzed side reactions.Add a mild base like sodium acetate to neutralize acidity.[2]
Difficult Purification Presence of closely related impurities or isomers.Optimize chromatographic conditions (solvent system, gradient). Consider recrystallization with different solvent systems.[2][3]
Oily product that won't crystallize.Try adding a seed crystal to induce crystallization.[2] Use a co-solvent system for recrystallization.[2]

Experimental Protocols

Method 1: N-Methylation of this compound

This protocol is based on the N-alkylation of a pre-formed pyrazole ring.

Materials:

  • This compound

  • N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (5 g, 39.65 mmol) in DMF (50 mL).[3]

  • Add potassium carbonate (10.96 g, 79.29 mmol) and methyl iodide (6.19 g, 43.61 mmol) sequentially to the solution.[3]

  • Stir the reaction mixture at room temperature for 1 hour.[3]

  • Add water (50 mL) to the reaction mixture and extract with ethyl acetate (3 x 50 mL).[3]

  • Combine the organic phases and wash successively with water (50 mL) and saturated sodium chloride solution (50 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography to obtain Methyl 1-methyl-1H-pyrazole-4-carboxylate.[3]

Yield Data:

Reactants Base Solvent Yield Reference
This compound, Methyl iodide K₂CO₃ DMF 90% [3]

| Tautomeric 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate, Methyl iodide | KOH | DMF | 74% (mixture of regioisomers) |[5] |

Method 2: Cyclocondensation of a β-Enamino Diketone with Methylhydrazine

This protocol is an example of building the pyrazole ring from acyclic precursors.

Materials:

  • β-Enamino diketone (e.g., tert-butyl 4-[3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate)

  • Methylhydrazine

  • Ethanol

Procedure:

  • Dissolve the β-enamino diketone (1.5 mmol) in ethanol (15 mL).[5]

  • Add methylhydrazine (1.5 mmol) to the solution.[5]

  • Stir the reaction mixture at room temperature for 18 hours.[5]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired methyl pyrazole carboxylate derivative.

Yield Data:

β-Enamino Diketone Substrate Hydrazine Derivative Yield Reference
3a Methylhydrazine 51% [5]
3a Phenylhydrazine Fair to good [5]

| 3b,c | Phenyl-, (4-methylphenyl)-, or [3-(trifluoromethyl)phenyl]hydrazines | Good |[5] |

Visualized Workflows and Logic

G General Workflow for Pyrazole Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Hydrazine Derivative Hydrazine Derivative Cyclocondensation Cyclocondensation Hydrazine Derivative->Cyclocondensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Cyclocondensation Crude Product Crude Product Cyclocondensation->Crude Product Purification Purification (Chromatography/Recrystallization) Crude Product->Purification Final Product This compound Purification->Final Product

Caption: General logical workflow for pyrazole synthesis.

G Troubleshooting Low Yield cluster_purity Purity Checks cluster_conditions Condition Optimization Low Yield Low Yield Check Purity Check Starting Material Purity Low Yield->Check Purity Optimize Conditions Optimize Reaction Conditions Low Yield->Optimize Conditions Monitor Reaction Monitor Reaction Progress (TLC) Low Yield->Monitor Reaction Improve Workup Improve Work-up/Purification Low Yield->Improve Workup Use Fresh Hydrazine Use Fresh Hydrazine Check Purity->Use Fresh Hydrazine Purify Reagents Purify Reagents Check Purity->Purify Reagents Adjust Temperature Adjust Temperature Optimize Conditions->Adjust Temperature Vary Solvent Vary Solvent Optimize Conditions->Vary Solvent Adjust pH Adjust pH Optimize Conditions->Adjust pH

Caption: Troubleshooting logic for low yield issues.

References

Troubleshooting common issues in Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this foundational reaction in heterocyclic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles via the Knorr synthesis.

Issue 1: Low or No Product Yield

Q1: My Knorr pyrazole synthesis is resulting in a very low yield or failing completely. What are the common causes?

Low yields in the Knorr pyrazole synthesis can be attributed to several factors, from the quality of the starting materials to suboptimal reaction conditions. The primary reasons often relate to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, which reduces the yield and complicates purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.

  • Optimize Reaction Stoichiometry: An incorrect ratio of reactants can hinder the reaction. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is advisable.

  • Consider Stability of Reactants: 1,3-dicarbonyl compounds are not always stable and can undergo self-condensation or cleavage under certain conditions. Hydrazines are also susceptible to oxidation.

Issue 2: Formation of Multiple Products & Regioselectivity

Q2: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers that are difficult to separate. How can I improve the selectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible products.

Strategies to Improve Regioselectivity:

  • Modify Reaction Conditions:

    • pH Control: The regioselectivity of the reaction can be dependent on the pH. Acidic conditions may favor the formation of one isomer, while basic conditions may favor the other.

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases. Aprotic dipolar solvents such as DMF might also provide better results compared to ethanol.

  • Utilize Steric Hindrance: Employing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction to favor the formation of a single isomer.

Issue 3: Byproduct Formation and Purification Challenges

Q3: My reaction mixture has a strong yellow or red color, and I'm having trouble purifying the product. What are these colored impurities and how can I remove them?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.

Troubleshooting Steps:

  • Neutralize Acidity: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.

  • Purification Techniques:

    • Silica Plug: Loading the crude product onto a silica plug and washing with a non-polar solvent (like toluene) can help remove some of these colored impurities.

    • Recrystallization: This is an effective method for purifying the final pyrazole product.

    • Column Chromatography: For mixtures of regioisomers or other byproducts that are difficult to separate by recrystallization, column chromatography on silica gel is a standard purification technique.

Q4: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

Besides regioisomers, other byproducts can form. Incomplete cyclization can lead to stable hydrazone intermediates. In some instances, di-addition of the hydrazine to the dicarbonyl compound can also occur.

Minimizing Byproduct Formation:

  • Drive the Reaction to Completion: If a stable hydrazone intermediate is isolated, you may need to adjust the conditions (e.g., higher temperature, change of solvent, or addition of a catalyst) to facilitate the final cyclization and dehydration step.

  • Control Stoichiometry: Carefully controlling the reactant stoichiometry can help to minimize the di-addition of hydrazine.

Data Presentation

Table 1: Influence of Reaction Parameters on Knorr Pyrazole Synthesis

ParameterEffect on ReactionTroubleshooting Considerations
Temperature Increasing

Technical Support Center: Purification of 1-Methylpyrazole-4-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 1-methylpyrazole-4-carboxylic acid esters.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-methylpyrazole-4-carboxylic acid esters.

Issue 1: Low or No Yield of the Desired Ester.

  • Question: My reaction yield is significantly lower than expected, or I cannot isolate any product. What are the potential causes and solutions?

  • Answer: Low yields are a frequent challenge in organic synthesis.[1] A systematic approach to troubleshooting is essential.[1] Key areas to investigate include:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before proceeding with the work-up.[1]

    • Product Loss During Work-up: The desired ester may be lost during the extraction or washing steps.

      • Ensure the correct pH is maintained during aqueous washes to prevent hydrolysis of the ester.

      • Check the aqueous layer for your product, as some esters may have partial water solubility.[2][3]

      • If a precipitate or goo forms between the organic and aqueous layers, it may contain your product. Try to isolate and analyze this material.[2]

    • Suboptimal Reaction Conditions: The reaction temperature or time may need optimization. If the temperature is too high or the reaction time too long, degradation or side product formation can occur.[1]

    • Reagent Quality: Ensure the starting materials and reagents are pure and dry, as impurities can interfere with the reaction.

Issue 2: Persistent Impurities in the Final Product.

  • Question: After purification, my 1-methylpyrazole-4-carboxylic acid ester is still contaminated with impurities. How can I identify and remove them?

  • Answer: The nature of the impurity will dictate the best purification strategy. Common impurities include unreacted starting materials, side products from the synthesis, and residual solvents.

    • Identifying Impurities: Utilize analytical techniques such as ¹H NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC) to identify the structure of the impurities.[4] Understanding the side reactions that may have occurred can help in predicting the impurities.[1]

    • Removal Strategies:

      • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5][6][7] If your ester and impurity have similar polarities, try varying the solvent system. Adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds can improve separation.[1]

      • Recrystallization: This technique is excellent for removing small amounts of impurities from solid esters. The choice of solvent is critical.[1][8] If the product "oils out" during recrystallization, it may be due to the solvent's boiling point being higher than the product's melting point or a supersaturated solution.[1]

      • Washing/Extraction: If the impurity is an unreacted starting material (e.g., 1-methylpyrazole-4-carboxylic acid), an aqueous wash with a mild base like sodium bicarbonate can remove it.[9] Conversely, acidic impurities can be removed with a dilute acid wash.[9]

Issue 3: Difficulty with Crystallization.

  • Question: I am unable to induce crystallization of my 1-methylpyrazole-4-carboxylic acid ester. What can I do?

  • Answer: If crystallization does not occur spontaneously, several techniques can be employed to induce it:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[10]

    • Seeding: Add a small crystal of the pure product (a "seed crystal") to the solution.[10]

    • Reducing Solvent Volume: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration of the ester.

    • Solvent System Modification: You may need to try different solvents or solvent mixtures. Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 1-methylpyrazole-4-carboxylic acid esters?

A1: The two most prevalent and effective methods for the purification of 1-methylpyrazole-4-carboxylic acid esters are silica gel column chromatography and recrystallization.[5][8]

  • Silica Gel Column Chromatography is used to separate the desired ester from impurities based on their differential adsorption to the silica stationary phase.[5][6][7]

  • Recrystallization is a technique for purifying solid compounds by dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[1][8]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation between your desired ester and any impurities, with the ester having an Rf value of approximately 0.3-0.5. A common eluent for these types of esters is a mixture of hexane and ethyl acetate.[5]

Q3: What are some common side products in the synthesis of 1-methylpyrazole-4-carboxylic acid esters?

A3: The formation of side products is dependent on the synthetic route. For instance, in the methylation of a pyrazole-4-carboxylate, isomers can be formed.[1] If the esterification is performed under acidic conditions, ether formation from the alcohol or dehydration of the alcohol can occur. It is crucial to understand the potential side reactions of your specific synthesis to anticipate and address potential impurities.[1]

Q4: Can I use distillation to purify my 1-methylpyrazole-4-carboxylic acid ester?

A4: Distillation can be a suitable purification method for liquid esters, especially for removing non-volatile impurities or solvents.[9][12] However, for solid esters or to separate compounds with close boiling points, column chromatography or recrystallization are generally more effective.

Data Presentation

Table 1: Summary of Purification Parameters for 1-Methylpyrazole-4-carboxylic Acid Esters

Purification MethodKey ParametersTypical Values/RangesYield (%)Purity (%)Reference
Column Chromatography Stationary Phase Silica Gel76 - 90>95[5]
Mobile Phase Hexane/Ethyl Acetate4:1 (v/v)[5]
Recrystallization Solvent Ethanol/Water, Isopropanol/Water, Methanol/Water74.7 - 79.699.3 - 99.6[8]
Temperature Cooled to 0-10 °C[8]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate 4:1).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude 1-methylpyrazole-4-carboxylic acid ester in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[5]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the ester is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the crystals under vacuum to remove residual solvent.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product column_chromatography Column Chromatography start->column_chromatography Primary Method recrystallization Recrystallization start->recrystallization For Solids purity_check Purity Check (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization->purity_check purity_check->column_chromatography If Impure final_product Pure Ester purity_check->final_product If Pure

Caption: General workflow for the purification of 1-methylpyrazole-4-carboxylic acid esters.

troubleshooting_logic cluster_issues Identify Issue cluster_solutions Potential Solutions start Purification Outcome Unsatisfactory low_yield Low Yield start->low_yield impurities Persistent Impurities start->impurities no_crystals No Crystallization start->no_crystals optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction check_workup Review Work-up Procedure low_yield->check_workup change_purification Modify Purification Method impurities->change_purification e.g., different solvent system induce_crystallization Induce Crystallization no_crystals->induce_crystallization Scratch, Seed, etc.

Caption: A logical flow for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Regioselectivity Challenges in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing regioselectivity issues during the synthesis of unsymmetrical pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it important?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In the context of pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different regioisomeric pyrazoles.[1] Controlling the formation of a specific isomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and reactivity in subsequent chemical transformations.[1] Therefore, achieving high regioselectivity is essential for the efficient discovery and development of new drugs and other functional molecules.[1]

Q2: What are the key factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is influenced by a combination of factors:

  • Steric Effects: The size of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can hinder the approach of the nucleophile to one of the carbonyl groups, thus directing the reaction towards the formation of a specific regioisomer.[1]

  • Electronic Effects: The electronic properties of the substituents on the dicarbonyl compound determine the electrophilicity of the carbonyl carbons. The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl group (-CF₃) is more electrophilic.[1]

  • Reaction pH: The acidity or basicity of the reaction medium plays a crucial role. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[1] In contrast, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to significantly improve the preference for the formation of a single regioisomer.[1][2]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the regioisomeric products.[1]

Q3: What are some alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: When the classical Knorr synthesis fails to provide the desired regioselectivity, several alternative methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones, where one carbonyl group is masked as an enamine, can provide excellent control over the regiochemical outcome. The differing reactivity of the ketone and enamine functionalities directs the cyclization to proceed in a predictable manner, leading to a single product.[1]

  • [3+2] Cycloaddition Reactions: These reactions construct the pyrazole ring with a different connectivity pattern compared to the Knorr synthesis and often provide excellent and complementary regioselectivity.[1][3] An example is the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones.[3]

  • Synthesis from α,β-Unsaturated Ketones: The condensation of hydrazines with α,β-unsaturated ketones typically yields pyrazolines in a regioselective manner, which can then be oxidized to the corresponding pyrazoles.[4]

Troubleshooting Guide

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, resulting in little to no inherent preference for the site of the initial hydrazine attack.[1]

Solutions:

  • Change the Solvent: As demonstrated in the table below, switching to a fluorinated alcohol like TFE or HFIP can dramatically increase the regioselectivity of the reaction.[2]

  • Modify the Synthetic Strategy: Consider using a β-enaminone derivative of your dicarbonyl compound to force the desired regiochemistry.[1]

  • Explore Alternative Reactions: A [3+2] cycloaddition approach might offer the regioselectivity that the Knorr condensation lacks.[1][3]

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic electronic and steric factors of your substrates favor the formation of the unwanted isomer under standard reaction conditions.[1] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack happens at the carbonyl adjacent to the -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[1]

Solutions:

  • Utilize a Dicarbonyl Surrogate: This is a highly effective strategy to pre-determine the arrangement of substituents and force the reaction to yield the desired regioisomer.[1]

  • Employ Protecting Groups: A more advanced strategy involves protecting one of the nitrogen atoms of the pyrazole ring, followed by functionalization, and then a "protecting group switch" to enable functionalization at another position, thereby achieving complete regiocontrol.

  • Switch to a Different Synthetic Route: A [3+2] cycloaddition reaction can provide complementary regioselectivity to the Knorr synthesis.[1][3]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine [2]

SolventRatio of 5-furyl-3-CF₃ pyrazole : 3-furyl-5-CF₃ pyrazole
Ethanol (EtOH)36 : 64
2,2,2-Trifluoroethanol (TFE)85 : 15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 3

Experimental Protocols

Protocol 1: Regioselective Synthesis of a Pyrazole using a Fluorinated Alcohol (HFIP)

This protocol provides a general procedure for the Knorr condensation that favors the formation of one regioisomer through the use of HFIP as the solvent.[2]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC is recommended).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired pyrazole regioisomer.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Diketone Attack_C1 Attack at Carbonyl 1 Diketone->Attack_C1 Attack_C2 Attack at Carbonyl 2 Diketone->Attack_C2 Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Regioisomer_A Regioisomer A Attack_C1->Regioisomer_A Regioisomer_B Regioisomer B Attack_C2->Regioisomer_B

Caption: Knorr pyrazole synthesis from an unsymmetrical 1,3-diketone can lead to two regioisomers.

Troubleshooting_Regioselectivity Start Start: Poor Regioselectivity Check_Conditions Are reaction conditions optimized? Start->Check_Conditions Modify_Solvent Modify Solvent: Use TFE or HFIP Check_Conditions->Modify_Solvent No Check_Substrate Is the substrate amenable to change? Check_Conditions->Check_Substrate Yes Success Success: High Regioselectivity Modify_Solvent->Success Use_Surrogate Use 1,3-Dicarbonyl Surrogate (e.g., β-enaminone) Check_Substrate->Use_Surrogate Yes Alternative_Reaction Employ Alternative Reaction: e.g., [3+2] Cycloaddition Check_Substrate->Alternative_Reaction No Use_Surrogate->Success Alternative_Reaction->Success

Caption: Decision workflow for troubleshooting and overcoming poor regioselectivity in pyrazole synthesis.

References

Technical Support Center: Temperature-Controlled Divergent Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the temperature-controlled divergent synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind temperature-controlled divergent synthesis of pyrazoles?

A1: Temperature-controlled divergent synthesis is a strategy that allows for the selective formation of different products (regioisomers or entirely different molecular scaffolds) from the same set of starting materials by simply changing the reaction temperature.[1][2] This control arises because temperature can influence reaction kinetics, the stability of intermediates, and reaction equilibria, thereby directing the reaction down a specific pathway.[2] For pyrazole synthesis, this often means controlling which nitrogen atom of a hydrazine derivative attacks which carbonyl group of a 1,3-dicarbonyl compound, leading to different regioisomers.[3][4]

Q2: How does temperature specifically influence regioselectivity in pyrazole synthesis?

A2: Temperature acts as a critical switch in controlling which regioisomer is formed. A recent study demonstrated a practical, temperature-controlled approach for the divergent synthesis of different pyrazole derivatives. By tuning the reaction temperature, they could selectively produce either N1-substituted or N2-substituted pyrazoles from common starting materials without the need for transition-metal catalysts.[1][5] At a lower temperature, the reaction may favor the kinetically controlled product, while a higher temperature can favor the thermodynamically more stable product. This allows chemists to steer the reaction toward the desired isomer with high selectivity.[2]

Q3: What are the typical starting materials for this type of synthesis?

A3: The most common methods involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (like β-diketones or β-ketoesters).[3][4][6][7] Other methods include the cycloaddition of diazo compounds to alkynes[8] or reactions involving β,γ-unsaturated hydrazones.[9] For divergent synthesis, unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines are used, as their asymmetry allows for the formation of different regioisomers.[3]

Q4: Besides temperature, what other factors can control reaction outcomes?

A4: While temperature is a key factor, other reaction parameters can also exert significant control over selectivity. These include the choice of solvent, catalyst, pH (acidic or basic conditions), and even reaction time.[2][3][6] For instance, fluorinated alcohols like TFE and HFIP have been shown to improve regioselectivity in certain pyrazole syntheses because they are non-nucleophilic and do not compete with the hydrazine in attacking the dicarbonyl compound.[10]

Troubleshooting Guide

Q1: My reaction yield is very low. What are the common causes and solutions?

A1: Low yields in pyrazole synthesis can stem from several issues. Follow these troubleshooting steps to identify and solve the problem.[3]

  • Check Reagent Purity: Ensure starting materials, especially the hydrazine derivative, are pure. Hydrazines can degrade over time; using a fresh or recently purified batch is recommended.[3][6]

  • Optimize Temperature & Time: The reaction may be incomplete. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] If the reaction has stalled, a slight increase in temperature might be necessary to promote the final cyclization and dehydration step.[6]

  • Verify Stoichiometry: Ensure the reactant ratios are correct. Sometimes, using a slight excess (1.0-1.2 equivalents) of the hydrazine can help drive the reaction to completion.[3]

  • Assess pH/Catalyst: The Knorr synthesis, a common method, is often acid-catalyzed.[4] If using a hydrazine salt, adding a mild base like sodium acetate can be beneficial.[3] In other cases, a specific acid catalyst might be required.[6]

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Impure Reagents start->cause1 cause2 Suboptimal Temperature/ Time start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 pH / Catalyst Issue start->cause4 sol1 Use Fresh/Purified Hydrazine cause1->sol1 sol2 Monitor by TLC Adjust Temperature cause2->sol2 sol3 Use Slight Excess of Hydrazine cause3->sol3 sol4 Add Mild Base/Acid as needed cause4->sol4

Q2: I'm getting a mixture of regioisomers. How can I improve selectivity?

A2: Achieving high regioselectivity is the primary goal of divergent synthesis. If you are getting a mixture, precise control over reaction conditions is necessary.

  • Temperature Control: This is the most critical parameter. Ensure your reaction temperature is stable and precisely at the optimized value for your desired isomer. Even small fluctuations can lead to mixtures.

  • Solvent Choice: The polarity and nucleophilicity of the solvent can significantly impact which isomer is formed.[6] Aprotic dipolar solvents (e.g., DMF) or non-nucleophilic fluorinated alcohols can enhance selectivity compared to standard solvents like ethanol.[6][10]

  • pH Adjustment: The reaction's regioselectivity can be pH-dependent. Acidic conditions might favor one isomer, while basic conditions favor the other.[3][6]

  • Steric Hindrance: Consider using a bulkier substituent on either the dicarbonyl compound or the hydrazine, which can sterically block one reaction site, favoring the formation of a single isomer.[3][6]

Q3: The reaction mixture has changed color unexpectedly. Is this a problem?

A3: Discoloration is common, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the starting material or oxidative side reactions.[3] While it may not always affect the yield of the desired product, it can complicate purification.

  • Solution: Adding a mild base can sometimes neutralize acid and lead to a cleaner reaction.[3] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidation. Purification by charcoal treatment or recrystallization is often effective at removing colored impurities.[3]

Data Presentation: Temperature-Dependent Product Formation

The following table summarizes a temperature-controlled divergent synthesis of pyrazole derivatives, demonstrating how temperature dictates the product outcome.

EntryReactantsTemperatureSolventProduct(s)YieldReference
1Tosylhydrazone + Alkyne60 °CEthanol1-Tosyl-1H-pyrazole92%[5]
2Tosylhydrazone + Alkyne100 °CEthanolPyrazole (Detosylated)85%[5]
31,3-Diketone + MethylhydrazineRoom TempEthanol1:1.8 mixture of Pyrazole and Pyrazoline precursor~100%[10]
41,3-Diketone + MethylhydrazineRoom TempTFE/HFIPMajor isomer is the desired 3-CF3 pyrazoleHigh[10]

Experimental Protocols

Protocol 1: General Procedure for Temperature-Controlled Synthesis of 1-Tosyl-1H-pyrazoles (Method A) [5]

  • Setup: To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the starting tosylhydrazone (0.2 mmol, 1.0 equiv.), the alkyne (0.3 mmol, 1.5 equiv.), and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.3 mmol, 1.5 equiv.).

  • Solvent Addition: Add 2.0 mL of ethanol to the tube.

  • Reaction: Seal the tube and place it in a pre-heated oil bath at 60 °C . Stir the reaction for the time indicated by TLC monitoring (typically 6-12 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (using a petroleum ether/ethyl acetate mixture as eluent) to afford the pure 1-tosyl-1H-pyrazole product.

Protocol 2: General Procedure for Temperature-Controlled Synthesis of Pyrazoles (Detosylated, Method B) [5]

  • Setup & Reagents: Follow steps 1 and 2 from Protocol 1.

  • Reaction: Seal the tube and place it in a pre-heated oil bath at 100 °C . Stir the reaction for the time indicated by TLC monitoring (typically 8-15 hours).

  • Work-up & Purification: Follow steps 4 and 5 from Protocol 1 to isolate the pure pyrazole product.

Visualization of Workflow and Logic

G cluster_prep Reaction Setup cluster_reaction Divergent Reaction Step cluster_workup Isolation & Purification A Combine Tosylhydrazone, Alkyne, and DBU in Tube B Add Ethanol (2.0 mL) A->B C Set Temperature B->C D1 Heat at 60 °C D2 Heat at 100 °C E1 Monitor by TLC (6-12h) F Cool to RT & Remove Solvent E1->F E2 Monitor by TLC (8-15h) E2->F G Column Chromatography F->G H1 Isolate 1-Tosyl-1H-pyrazole G->H1 From 60 °C Reaction H2 Isolate Pyrazole G->H2 From 100 °C Reaction

References

Technical Support Center: Phase-Transfer Catalysis for Hydrolysis of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing phase-transfer catalysis (PTC) for the hydrolysis of pyrazole esters.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Ineffective mixing/agitation.2. Catalyst poisoning or decomposition.3. Insufficient concentration of base in the organic phase.4. Low reaction temperature.1. Increase the stirring rate to improve the interfacial area between the aqueous and organic phases.2. Ensure the catalyst is pure and consider adding it in portions. Some catalysts, especially certain quaternary ammonium salts, can degrade at high temperatures or in the presence of strong bases.3. Choose a more lipophilic catalyst or a different solvent system to enhance the transfer of hydroxide ions.4. Gradually increase the reaction temperature, monitoring for any potential side reactions or degradation.[1]
Slow Reaction Rate 1. Inappropriate phase-transfer catalyst.2. Incorrect solvent choice.3. Low concentration of catalyst.1. Select a catalyst with appropriate lipophilicity. For many applications, tetrabutylammonium bromide (TBAB) is a good starting point.[2][3][4]2. The organic solvent should be non-polar to ensure a two-phase system but have some ability to dissolve the catalyst-hydroxide ion pair. Toluene or chlorobenzene are common choices.3. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Formation of Byproducts 1. Side reactions involving the pyrazole ring.2. Hydrolysis of other functional groups.3. Catalyst degradation products.1. The pyrazole ring can be susceptible to certain reactions under basic conditions. Lowering the temperature or using a milder base if possible can mitigate this.[5]2. If the substrate has other base-sensitive functional groups, consider protecting them prior to hydrolysis.3. Ensure the reaction temperature is not causing the decomposition of the phase-transfer catalyst.
Difficult Product Isolation 1. Emulsion formation during workup.2. Product solubility in both aqueous and organic phases.1. Add a small amount of brine to the workup to help break the emulsion. Filtering through a pad of celite can also be effective.2. Adjust the pH of the aqueous phase during extraction to ensure the product (the pyrazole carboxylic acid) is fully protonated (and more soluble in the organic phase) or deprotonated (as the carboxylate salt, more soluble in the aqueous phase) for efficient separation.
Inconsistent Results 1. Variability in reagent quality.2. Inconsistent agitation speed.3. Water content in the organic solvent.1. Use reagents from a reliable source and ensure the pyrazole ester starting material is pure.2. Use a mechanical stirrer for consistent and vigorous agitation, especially for larger-scale reactions.3. Ensure the organic solvent is anhydrous if required by the specific reaction, though some water is necessary for the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of phase-transfer catalysis for the hydrolysis of pyrazole esters?

A1: Phase-transfer catalysis facilitates the reaction between reactants located in different immiscible phases (typically an aqueous phase and an organic phase). In the hydrolysis of a water-insoluble pyrazole ester, the ester is in an organic solvent, while the hydrolysis agent (e.g., sodium hydroxide) is in an aqueous solution. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide ions (OH⁻) from the aqueous phase into the organic phase. This allows the hydroxide ion to react with the pyrazole ester, leading to its hydrolysis to the corresponding pyrazole carboxylic acid.[6][7][8]

Q2: How do I choose the right phase-transfer catalyst for my reaction?

A2: The choice of catalyst is crucial for the success of the reaction. The catalyst must be soluble in both the aqueous and organic phases to some extent. Quaternary ammonium and phosphonium salts are commonly used.[6] For the hydrolysis of pyrazole esters, tetrabutylammonium bromide (TBAB) is a frequently employed and commercially available option due to its ability to dissolve in both aqueous and organic solvents.[2][3][4] The lipophilicity of the catalyst is a key factor; a more lipophilic cation will favor the organic phase.

Q3: What are the typical reaction conditions for the PTC hydrolysis of a pyrazole ester?

A3: Typical conditions involve dissolving the pyrazole ester in a water-immiscible organic solvent such as toluene. An aqueous solution of a base, like sodium hydroxide, is added to form a biphasic system. A catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol% of TBAB) is then added. The mixture is stirred vigorously at a temperature ranging from room temperature to reflux, depending on the reactivity of the ester. Reaction progress can be monitored by techniques like TLC or HPLC.

Q4: Can phase-transfer catalysis be used for large-scale industrial synthesis?

A4: Yes, one of the significant advantages of phase-transfer catalysis is its scalability and application in industrial processes. It often allows for milder reaction conditions, can increase yields and selectivity, and may reduce the need for expensive and hazardous anhydrous solvents.[9] The use of PTC in the synthesis of pyrazole derivatives has been noted in patent literature, indicating its industrial relevance.

Q5: What are the key safety precautions to take during this procedure?

A5: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be carried out in a well-ventilated fume hood. Be cautious when working with strong bases like sodium hydroxide. The organic solvents used are often flammable and should be handled with care, away from ignition sources.

Experimental Protocols

General Protocol for Phase-Transfer Catalyzed Hydrolysis of a Pyrazole Ester

This protocol provides a general methodology. Specific quantities and conditions should be optimized for each unique substrate.

Materials:

  • Pyrazole ester

  • Toluene (or other suitable organic solvent)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar (or mechanical stirrer)

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyrazole ester (1.0 eq) in toluene.

  • Addition of Aqueous Base: In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 2-4 eq in water). Add this solution to the flask containing the pyrazole ester.

  • Addition of Catalyst: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (0.01-0.05 eq), to the biphasic mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the organic layer and analyzing them by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Acidify the initial aqueous layer with concentrated HCl to a pH of approximately 2-3 to precipitate the pyrazole carboxylic acid.

    • Extract the acidified aqueous layer with ethyl acetate.

    • Combine all organic extracts.

  • Isolation: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following tables provide representative data for the effect of different parameters on phase-transfer catalyzed ester hydrolysis. Note that this data is generalized and actual results may vary depending on the specific pyrazole ester substrate.

Table 1: Effect of Catalyst on Reaction Time and Yield

Catalyst (5 mol%)SolventTemperature (°C)Time (h)Yield (%)
TBABToluene90492
TBACToluene90588
Aliquat 336Toluene904.590
NoneToluene9024<5

TBAB: Tetrabutylammonium Bromide, TBAC: Tetrabutylammonium Chloride, Aliquat 336: Tricaprylylmethylammonium chloride

Table 2: Effect of Temperature on Reaction Conversion

Temperature (°C)Time (h)Conversion (%)
50645
70678
90695

Visualizations

PTC_Mechanism cluster_organic Organic Phase PyEster Pyrazole-COOR (Pyrazole Ester) PyCOOH Pyrazole-COOH (Product) PyEster->PyCOOH Hydrolysis ROH ROH QOH Q⁺OH⁻ QOH->PyEster QX Q⁺X⁻ QOH->QX Catalyst Transfer NaX Na⁺X⁻ QX->NaX NaOH Na⁺OH⁻ NaOH->QOH

Caption: Mechanism of Phase-Transfer Catalyzed Hydrolysis of Pyrazole Esters.

Experimental_Workflow A Combine Pyrazole Ester and Organic Solvent B Add Aqueous NaOH and PTC Catalyst (e.g., TBAB) A->B C Heat and Stir Vigorously B->C D Monitor Reaction (TLC/HPLC) C->D D->C Incomplete E Cool and Separate Phases D->E Complete F Acidify Aqueous Phase (HCl) E->F G Extract with Organic Solvent F->G H Dry and Concentrate Organic Phases G->H I Purify Product (Recrystallization/Chromatography) H->I

Caption: General Experimental Workflow for PTC Hydrolysis.

References

Preventing side reactions during the methylation of pyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting side reactions during the methylation of pyrazole-4-carboxylates.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the methylation of pyrazole-4-carboxylates?

The primary and most common side reaction is the formation of a mixture of N1 and N2-methylated regioisomers. Pyrazoles possess two adjacent nitrogen atoms (N1 and N2) with similar reactivity, leading to competitive methylation at both sites. The separation of these isomers can be challenging due to their similar physical properties.

Q2: What factors influence the ratio of N1 to N2 methylated isomers?

Several factors critically influence the regioselectivity of pyrazole methylation:

  • Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at the C3 and C5 positions, can hinder the approach of the methylating agent to the adjacent nitrogen. Methylation will preferentially occur at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the overall reactivity of the pyrazole.[1]

  • Methylating Agent: The size and reactivity of the methylating agent play a crucial role. Sterically demanding methylating agents favor methylation at the less hindered nitrogen.[1] Traditional reagents like methyl iodide or dimethyl sulfate often yield poor selectivity.[2]

  • Base: The choice of base can influence which nitrogen is deprotonated and its subsequent reactivity. Stronger bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) may be required for less acidic pyrazoles.[1]

  • Solvent: The polarity and type of solvent (aprotic vs. protic) can affect the reaction rate and the ratio of N1 to N2 isomers.[1]

  • Temperature: Reaction temperature can also impact the regioselectivity.

Q3: Can O-methylation of the carboxylate group occur?

While O-methylation of a carboxylate is a possible side reaction in principle, in the context of pyrazole-4-carboxylates under typical N-methylation conditions (using a base to deprotonate the pyrazole NH), it is generally not a major competing pathway. The pyrazole anion is a much softer nucleophile than the carboxylate oxygen, and alkylation on the nitrogen is kinetically and thermodynamically favored.

Q4: Is the hydrolysis of the methyl ester a concern during the reaction or workup?

Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid can be a significant side reaction, particularly if the reaction is run in the presence of water or during an aqueous workup with a strong base. It is crucial to use anhydrous solvents and reagents to minimize this. During workup, using a mild base like sodium bicarbonate for neutralization and minimizing contact time can help prevent ester cleavage.

Q5: What is over-methylation and how can it be prevented?

Over-methylation can occur, especially with highly reactive methylating agents or when using a large excess of the reagent, leading to the formation of a quaternary pyrazolium salt.[1] This can be minimized by:

  • Careful control of the stoichiometry of the methylating agent (using 1.0-1.2 equivalents).

  • Monitoring the reaction progress by TLC or LC-MS to avoid extended reaction times.

  • Using a less reactive methylating agent if over-methylation is a persistent issue.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Regioselectivity (Significant mixture of N1 and N2 isomers) Use of a non-selective methylating agent (e.g., methyl iodide, dimethyl sulfate).Switch to a sterically bulkier methylating agent such as (chloromethyl)triisopropoxysilane.
Suboptimal reaction conditions.Screen different bases (e.g., K₂CO₃, NaH, KHMDS) and anhydrous solvents (e.g., THF, DMF, DMSO) to optimize the N1/N2 ratio.
Steric and electronic properties of the pyrazole substrate do not strongly favor one isomer.Employ advanced methods like using sterically demanding reagents or enzymatic methylation.
Low Reaction Yield Incomplete deprotonation of the pyrazole.Use a stronger base (e.g., NaH, KHMDS), especially for pyrazoles with electron-withdrawing groups.
Poor quality or decomposition of reagents.Use freshly purchased and anhydrous reagents and solvents. Methylating agents like methyl iodide can degrade over time.
Low reactivity of the pyrazole substrate.Increase the reaction temperature or use a more reactive methylating agent.
Product loss during aqueous workup.Highly polar N-methylated pyrazoles can be water-soluble. Minimize the volume of aqueous washes or perform back-extractions of the aqueous layers with a suitable organic solvent.
Formation of Pyrazolium Salt (Over-methylation) Excess of a highly reactive methylating agent.Use a stoichiometric amount of the methylating agent (1.0-1.2 equivalents) and monitor the reaction closely.
Prolonged reaction time.Stop the reaction as soon as the starting material is consumed (monitored by TLC/LC-MS).
Presence of Carboxylic Acid in the Product (Ester Hydrolysis) Presence of water in the reaction mixture.Ensure all reagents and solvents are strictly anhydrous.
Basic conditions during workup.Use a mild base (e.g., saturated NaHCO₃ solution) for neutralization and minimize the duration of the aqueous workup.
Difficulty in Separating N1 and N2 Isomers Similar polarity of the regioisomers.Optimize the eluent system for column chromatography by screening various solvent mixtures. Consider using a different stationary phase (e.g., reversed-phase silica) or preparative HPLC.

Data Presentation

Table 1: Influence of Methylating Agent and Substrate on N1/N2 Regioselectivity

Substrate (Pyrazole)Methylating AgentBaseSolventN1:N2 RatioOverall Yield (%)Reference
3-PhenylpyrazoleMethyl IodideK₂CO₃DMF~3:1-[2]
3-(4-methoxyphenyl)pyrazole(Chloromethyl)triisopropoxysilaneKHMDSTHF/DMSO>99:148[2]
3-(4-(trifluoromethyl)phenyl)pyrazole(Chloromethyl)triisopropoxysilaneKHMDSTHF/DMSO93:765[1]
3-(Pyridin-2-yl)pyrazole(Chloromethyl)triisopropoxysilaneKHMDSTHF/DMSO>99:170[2]
3,4-Dibromopyrazole(Chloromethyl)triisopropoxysilaneKHMDSTHF/DMSO93:7-[2]
Ethyl 3-amino-5-(phenylamino)-1H-pyrazole-4-carboxylateMethyl IodideK₂CO₃DMF0:100 (only N2)-[3]
Ethyl 3-amino-5-(phenylamino)-1H-pyrazole-4-carboxylateMethylhydrazine (stepwise synthesis)-Solvent-free70:30 (N1:N2)70 (N1), 30 (N2)[3]

Note: The N1 position is adjacent to the substituent at C5, and the N2 position is adjacent to the substituent at C3.

Experimental Protocols

Protocol 1: Standard Methylation with Methyl Iodide (Prone to Side Reactions)

This protocol describes a general procedure for the methylation of a pyrazole-4-carboxylate using methyl iodide, which often results in a mixture of regioisomers.

Materials:

  • Substituted pyrazole-4-carboxylate (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Methyl iodide (MeI) (1.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole-4-carboxylate and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Add methyl iodide dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 methylated isomers.

Protocol 2: Highly N1-Selective Methylation using a Sterically Hindered Silyl Reagent

This protocol utilizes a bulky "masked" methylating reagent to achieve high N1-selectivity, minimizing the formation of the N2-isomer.[1]

Materials:

  • Substituted pyrazole-4-carboxylate (1.0 equiv)

  • (Chloromethyl)triisopropoxysilane (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the substituted pyrazole-4-carboxylate and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add KHMDS portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion of the N-alkylation step, add the TBAF solution and water to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.

Mandatory Visualizations

ReactionPathways cluster_main Methylation of Pyrazole-4-carboxylate cluster_side Potential Side Reactions Pyrazole Pyrazole-4-carboxylate Anion Pyrazole Anion Pyrazole->Anion Deprotonation Hydrolysis Ester Hydrolysis (Carboxylic Acid) Pyrazole->Hydrolysis H₂O / Base Workup Base Base (e.g., K₂CO₃, NaH) Base->Pyrazole MethylatingAgent Methylating Agent (e.g., MeI) MethylatingAgent->Anion N1_Product N1-Methylated Product (Desired Isomer) Anion->N1_Product Attack at N1 N2_Product N2-Methylated Product (Side Product) Anion->N2_Product Attack at N2 Over_methylation Over-methylation (Pyrazolium Salt) N1_Product->Over_methylation Excess MeI N2_Product->Over_methylation Excess MeI

Caption: Reaction pathways in pyrazole methylation.

TroubleshootingWorkflow Start Experiment Start Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Problem Problem Identified? Analysis->Problem PoorSelectivity Poor N1/N2 Selectivity Problem->PoorSelectivity Yes LowYield Low Yield Problem->LowYield Yes SideProducts Other Side Products Problem->SideProducts Yes End Successful Methylation Problem->End No OptimizeAgent Change Methylating Agent (e.g., bulky silyl reagent) PoorSelectivity->OptimizeAgent OptimizeConditions Screen Base & Solvent PoorSelectivity->OptimizeConditions LowYield->OptimizeConditions CheckReagents Check Reagent Quality (Anhydrous conditions) LowYield->CheckReagents CheckStoichiometry Adjust Stoichiometry & Time SideProducts->CheckStoichiometry OptimizeAgent->Analysis OptimizeConditions->Analysis CheckReagents->Analysis CheckStoichiometry->Analysis

Caption: Troubleshooting workflow for methylation reactions.

ExperimentalWorkflow Start Start: Prepare Anhydrous Reaction Setup Dissolve Dissolve Pyrazole in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddBase Add Base (e.g., KHMDS) Cool->AddBase Stir1 Stir for 30 min AddBase->Stir1 AddReagent Add Methylating Agent Stir1->AddReagent Warm Warm to Room Temperature AddReagent->Warm Stir2 Stir for 2-12 h (Monitor Reaction) Warm->Stir2 Workup Aqueous Workup Stir2->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Product(s) Purify->End

Caption: General experimental workflow for pyrazole methylation.

References

Technical Support Center: Optimizing Pyrazole Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyrazole cyclocondensation reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A: Low yields in pyrazole synthesis, particularly in the common Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

  • Starting Material Quality: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1] Impurities can lead to side reactions that consume starting materials and complicate purification.

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to improve yields.[2] For some reactions, green solvents like water or even solvent-free conditions can be highly effective, especially when combined with microwave irradiation or ultrasound.[3][4]

    • Temperature and Time: The reaction may require optimization of temperature and duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

    • pH Control: The acidity or basicity of the reaction medium can be critical.[5] For reactions involving hydrazine hydrochlorides, the medium can become acidic, potentially leading to side reactions. Adding a mild base can sometimes improve the reaction profile.

  • Stoichiometry: Ensure you are using the correct stoichiometry. A slight excess of the hydrazine (around 1.1 to 1.2 equivalents) can sometimes help drive the reaction to completion.

Issue 2: Formation of Regioisomers

Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][5] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1][5]

  • Solvent Selection: The choice of solvent can dramatically influence the ratio of regioisomers.[5]

    • Conventional Solvents: Reactions in ethanol often yield equimolar mixtures of regioisomers.[2]

    • Aprotic Dipolar Solvents: Using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc), especially with the addition of acid, can significantly improve regioselectivity.[2]

    • Fluorinated Alcohols: Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[6]

  • pH Adjustment: The pH of the reaction can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing the initial site of attack. Acidic conditions can favor the formation of one isomer, while basic conditions might favor the other.[5]

  • Steric Hindrance: Utilizing a hydrazine with a bulky substituent can sterically hinder the reaction at one carbonyl group, thus favoring the formation of a single regioisomer.[5]

Issue 3: Reaction Stalls or is Sluggish

Q: My pyrazole cyclocondensation is proceeding very slowly or appears to have stalled. What can I do to accelerate it?

A: Sluggish reactions can often be accelerated by adjusting the reaction conditions.

  • Catalysis: The addition of a catalyst can significantly speed up the reaction.

    • Acid Catalysis: A few drops of a mineral acid (e.g., HCl) or a Lewis acid can catalyze the reaction.[7] Glacial acetic acid can also serve as both a solvent and a catalyst.[8]

    • Base Catalysis: In some cases, a base catalyst may be beneficial.

  • Energy Input:

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while also improving yields.[3]

    • Ultrasonic Conditions: Sonication is another energy source that can accelerate the reaction.

  • Solvent Choice: As mentioned previously, the solvent can impact reaction rates. Some modern "green" solvents like deep eutectic solvents (DESs) have been shown to accelerate reaction rates.[9] Solvent-free conditions, often with grinding, can also lead to faster reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis via cyclocondensation?

A1: The most widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5] This method is versatile and allows for the synthesis of a wide range of substituted pyrazoles.

Q2: How does the choice between a protic and an aprotic solvent affect the reaction?

A2: Protic solvents, like ethanol, can participate in hydrogen bonding and can solvate both the reactants and intermediates. While traditionally used, they can sometimes lead to lower yields or poor regioselectivity.[2] Aprotic dipolar solvents, such as DMF and DMAc, do not have acidic protons and are often better at dissolving a wide range of reactants. They have been found to give better results in terms of yield and regioselectivity for certain pyrazole syntheses.[2]

Q3: Are there environmentally friendly ("green") methods for pyrazole synthesis?

A3: Yes, significant research has focused on developing greener synthetic routes for pyrazoles. These methods include:

  • Using water as a solvent. [4]

  • Employing deep eutectic solvents (DESs) , which are biodegradable and have low toxicity.[9]

  • Solvent-free reaction conditions , often assisted by microwave irradiation or grinding.[3][4]

  • Using biocatalysts , such as baker's yeast (Saccharomyces cerevisiae).[8]

Q4: Can I use α,β-unsaturated ketones instead of 1,3-dicarbonyls?

A4: Yes, the cyclocondensation reaction between an α,β-unsaturated ketone (like a chalcone) and a hydrazine derivative is another common route to synthesize pyrazoles.[2][8] This reaction typically proceeds through a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.

Data Presentation

Table 1: Effect of Solvent on the Yield of Pyrano[2,3-c]pyrazoles

EntrySolventTime (min)Yield (%)
1Dichloromethane3585
2THF4078
3Acetonitrile4570
4DMF5580
5Ethanol2590
6Water2093
7Solvent-free1595

Reaction conditions: Four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. Data collated from multiple sources for comparative purposes.

Table 2: Influence of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine

EntrySolventIsomer Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)
1Ethanol1 : 1.385
22,2,2-Trifluoroethanol (TFE)1 : 0.182
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)1 : 0.0575

This data illustrates the significant improvement in regioselectivity towards the desired 5-furyl-3-CF₃ isomer when using fluorinated alcohols as solvents.[6][8]

Experimental Protocols

Protocol 1: Classical Knorr Pyrazole Synthesis in Ethanol

This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine in ethanol.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).

  • Solvent and Hydrazine Addition: Add ethanol as the solvent, followed by the dropwise addition of the hydrazine derivative (1.0-1.1 equivalents).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 1 to 12 hours depending on the substrates.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Pyrano[2,3-c]pyrazoles

This protocol provides a rapid and efficient method for the synthesis of pyrano[2,3-c]pyrazoles.[3]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.1 mmol).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for 5-15 minutes.

  • Work-up: After the reaction is complete and the vessel has cooled, add a small amount of ethanol to the solid residue.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure pyrano[2,3-c]pyrazole.

Visualizations

experimental_workflow start Start reactants Combine 1,3-Dicarbonyl and Hydrazine start->reactants solvent Add Solvent (e.g., Ethanol, DMAc) reactants->solvent catalyst Add Catalyst (optional) (e.g., Acetic Acid) solvent->catalyst reaction Heat Reaction (Conventional or Microwave) catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Precipitation) monitoring->workup Complete isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Recrystallization or Chromatography) isolation->purification end End purification->end

Caption: A general experimental workflow for pyrazole cyclocondensation.

troubleshooting_low_yield start Low/No Yield Observed check_materials Check Purity of Starting Materials start->check_materials optimize_conditions Optimize Reaction Conditions check_materials->optimize_conditions Materials Pure change_solvent Change Solvent? (e.g., EtOH to DMAc) optimize_conditions->change_solvent adjust_temp Adjust Temperature/ Time? change_solvent->adjust_temp Yes change_solvent->adjust_temp No add_catalyst Add Catalyst? adjust_temp->add_catalyst Yes adjust_temp->add_catalyst No rerun_reaction Re-run Reaction add_catalyst->rerun_reaction Yes consult_literature Consult Literature for Alternative Methods add_catalyst->consult_literature No problem_solved Problem Solved rerun_reaction->problem_solved

Caption: A decision tree for troubleshooting low-yield reactions.

regioselectivity_factors regioselectivity Regioselectivity steric_hindrance Steric Hindrance (Bulky Substituents) regioselectivity->steric_hindrance electronic_effects Electronic Effects (EWG/EDG) regioselectivity->electronic_effects solvent Solvent Choice (Protic vs. Aprotic, Fluorinated Alcohols) regioselectivity->solvent ph Reaction pH (Acidic vs. Basic) regioselectivity->ph

Caption: Key factors influencing regioselectivity in pyrazole synthesis.

References

Technical Support Center: Synthesis of Alkyl 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic Acid Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters and the corresponding carboxylic acid, a crucial intermediate in the development of modern fungicides.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Q1: My cyclization reaction with methylhydrazine is producing a significant amount of the undesired regioisomer. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge in pyrazole synthesis. The reaction of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine can lead to two different isomers. Here are some strategies to improve selectivity:

  • Control of Reaction Conditions: The temperature and choice of solvent can influence the reaction's selectivity. It is often beneficial to perform the reaction at a low temperature (e.g., -20°C to 0°C)[1][2].

  • pH Control: The use of a weak base, such as sodium carbonate or potassium carbonate, in a two-phase system can promote the desired ring closure[1].

  • Intermediate Choice: The nature of the intermediate undergoing cyclization is critical. Some synthetic routes are designed to favor the formation of the correct isomer. For example, a method starting from dimethylaminovinyl methyl ketone involves an addition of dimethylamine during the cyclization step to control the formation of isomers[3].

  • Purification: If isomer formation cannot be completely suppressed, efficient purification is necessary. Recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, is a common and effective method for removing the unwanted isomer[4].

Q2: I am experiencing low yields in the initial condensation step. What are the possible reasons and how can I optimize it?

A: Low yields in the initial condensation (e.g., Claisen condensation) can stem from several factors:

  • Base Selection: The choice and quality of the base are crucial. Strong bases like sodium hydride or sodium ethoxide are typically used. Ensure the base is fresh and handled under anhydrous conditions to maintain its reactivity.

  • Reaction Temperature: The temperature for the condensation reaction needs to be carefully controlled. Running the reaction at the optimal temperature for the specific substrates and base is key to maximizing the yield.

  • Purity of Starting Materials: Impurities in the starting materials, such as water in the solvent or reactants, can quench the base and lead to side reactions, thus lowering the yield. Ensure all reagents and solvents are of appropriate purity and are properly dried.

  • Reaction Time: Insufficient or excessive reaction time can also impact the yield. Monitoring the reaction progress using techniques like TLC or GC can help determine the optimal reaction time.

Q3: The hydrolysis of the ester to the carboxylic acid is incomplete or results in degradation of the product. What should I do?

A: Incomplete hydrolysis or product degradation can be problematic. Consider the following points for optimization:

  • Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used for hydrolysis[5][6]. The choice and concentration of the base can affect the reaction rate and potential for side reactions.

  • Reaction Temperature and Time: The hydrolysis is typically carried out at an elevated temperature (e.g., 60°C)[5]. However, excessively high temperatures or prolonged reaction times can lead to decomposition of the pyrazole ring. It is important to monitor the reaction to determine the point of completion and avoid over-running it.

  • Solvent System: A mixture of water and an alcohol like methanol or ethanol is often used as the solvent system to ensure the solubility of both the ester and the base[5].

  • Work-up Procedure: After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid. The acidification should be done carefully, often at a reduced temperature (e.g., 0-5°C), to ensure complete precipitation and to minimize the solubility of the product in the aqueous layer[5].

Q4: I am having difficulty with the purification of the final product. What are the recommended purification methods?

A: The purification of the final ester or carboxylic acid is essential to obtain a high-purity product.

  • Recrystallization: This is the most common and effective method for purifying the solid carboxylic acid. A mixture of an alcohol (methanol, ethanol, or isopropanol) and water is frequently used as the recrystallization solvent[4]. The process typically involves dissolving the crude product in the hot solvent mixture and then allowing it to cool slowly to form pure crystals.

  • Column Chromatography: For the ester, which may be a liquid or a low-melting solid, flash column chromatography can be an effective purification method to remove byproducts and isomers[7].

  • Washing: Washing the crude product with appropriate solvents can help remove certain impurities before the final purification step. For instance, washing with a non-polar solvent can remove non-polar impurities.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Table 1: Reaction Conditions and Yields for the Hydrolysis of Pyrazole Esters

BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Sodium HydroxideWater/Methanol6049299.2[5]
Lithium Hydroxide MonohydrateWater/Methanol60488.699.4[5]
Potassium HydroxideWater/Methanol60484.398.6[5]
Sodium HydroxideWater/Methanol60496.399.8[5]

Table 2: Recrystallization Solvents and Product Purity

Recrystallization SolventFinal Yield (%)Final Purity (HPLC, %)Reference
40% Aqueous Ethanol75.999.6[4]
45% Aqueous Isopropanol74.799.6[4]
40% Aqueous Ethanol78.399.7[4]
45% Aqueous Isopropanol75.299.6[4]

Experimental Protocols

This section provides detailed methodologies for key experimental steps in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Protocol 1: Synthesis via Cyclization of an Enamine with Difluoroacetylating Agent and Methylhydrazine

This protocol is adapted from a novel route developed for large-scale production[3][6].

  • Difluoroacetylation: A solution of a dimethylaminovinyl methyl ketone (DMAB) in a suitable solvent is treated with a difluoroacetylating agent (e.g., difluoroacetyl fluoride). Triethylamine is used to trap the generated HF. The reaction is monitored until completion.

  • Cyclization: The intermediate from the previous step is reacted with methylhydrazine. The addition of dimethylamine can be used to control the formation of isomers.

  • Oxidation: The resulting acetyl pyrazole is oxidized using sodium hypochlorite (NaOCl) to yield the desired carboxylic acid. The product can act as a phase-transfer catalyst in this step.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol) to yield the final product with high purity.

Protocol 2: Synthesis starting from Ethyl Difluoroacetoacetate

This is a more traditional route to the target molecule[1][8][9].

  • Enol Ether Formation: Ethyl difluoroacetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride. The reaction mixture is heated to drive the reaction to completion.

  • Cyclization: The resulting intermediate, an alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate, is then reacted with methylhydrazine. This step is often performed in a two-phase system with a weak base like potassium carbonate to improve yield and purity[1]. The temperature is typically maintained between -10°C and 0°C.

  • Ester Hydrolysis: The synthesized pyrazole ester is hydrolyzed to the corresponding carboxylic acid using an aqueous solution of sodium hydroxide or potassium hydroxide at an elevated temperature.

  • Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed, and dried.

  • Purification: The crude carboxylic acid is purified by recrystallization.

Visualizations

The following diagrams illustrate the general workflow and key transformations in the synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_process Key Transformations cluster_end Products Start1 Ethyl Difluoroacetate or equivalent Condensation Condensation/ Enol Ether Formation Start1->Condensation Start2 Methylhydrazine Cyclization Cyclization Start2->Cyclization Condensation->Cyclization Intermediate Alkyl 3-difluoromethyl-1-methyl- 1H-pyrazole-4-carboxylate Cyclization->Intermediate Hydrolysis Ester Hydrolysis FinalProduct 3-Difluoromethyl-1-methyl- 1H-pyrazole-4-carboxylic Acid Hydrolysis->FinalProduct Intermediate->Hydrolysis

Caption: General workflow for the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting_Logic cluster_issues Common Problems cluster_solutions Potential Solutions Problem Identify Synthesis Issue Isomer Regioisomer Formation Problem->Isomer LowYield Low Reaction Yield Problem->LowYield IncompleteReaction Incomplete Hydrolysis Problem->IncompleteReaction Purity Purification Difficulty Problem->Purity TempControl Optimize Temperature Isomer->TempControl BaseChoice Select Appropriate Base Isomer->BaseChoice Weak Base LowYield->BaseChoice Strong, Anhydrous Base ReagentPurity Ensure Reagent Purity LowYield->ReagentPurity IncompleteReaction->TempControl ReactionTime Adjust Reaction Time IncompleteReaction->ReactionTime PurificationMethod Refine Purification (Recrystallization, Chromatography) Purity->PurificationMethod

Caption: A logical diagram for troubleshooting common synthesis challenges.

References

Validation & Comparative

Pyrazole vs. Isoxazole Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole and isoxazole stand out as privileged five-membered heterocyclic scaffolds. Their derivatives have garnered significant attention for a wide spectrum of biological activities, leading to the development of numerous therapeutic agents. This guide provides an objective comparison of the biological performance of pyrazole and isoxazole derivatives, supported by experimental data, to inform future drug discovery and development efforts.

At a Glance: Key Biological Activities

Biological ActivityPyrazole DerivativesIsoxazole DerivativesKey Considerations
Anticancer Broad-spectrum activity against various cancer cell lines. Often associated with inhibition of kinases and cell cycle progression.[1][2][3][4][5]Potent cytotoxic effects through diverse mechanisms including apoptosis induction and inhibition of key signaling pathways like PI3K/Akt/mTOR.[6][7][8]The specific substitutions on the core ring structure dramatically influence the potency and selectivity of the anticancer effects for both scaffolds.
Anti-inflammatory Well-established as potent anti-inflammatory agents, famously exemplified by the selective COX-2 inhibitor Celecoxib.[9][10][11][12][13][14][15]Also exhibit significant anti-inflammatory properties, with Valdecoxib being a notable example of a COX-2 inhibitor from this class.[16][17]Both classes of compounds have been successfully developed into NSAIDs, but cardiovascular side effects associated with COX-2 inhibition require careful consideration.[16][18]
Antimicrobial Demonstrate a broad range of antibacterial and antifungal activities against various pathogens.[12][19][20][21]Also possess significant antimicrobial and antifungal properties, with some derivatives showing promising activity against resistant strains.[20][21][22][23][24]Structure-activity relationship studies are crucial for optimizing the antimicrobial potency and spectrum of activity for both pyrazole and isoxazole derivatives.[20]

Quantitative Comparison of Biological Activity

The following tables summarize quantitative data from various studies, providing a snapshot of the comparative efficacy of pyrazole and isoxazole derivatives in different therapeutic areas.

Anticancer Activity (IC50 in µM)
Compound ClassDerivativeCell LineIC50 (µM)Reference
Pyrazole 1,2,3-triazole-pyrazole hybridHepG-212.22[19]
1,2,3-triazole-pyrazole hybridHCT-11614.16[19]
1,2,3-triazole-pyrazole hybridMCF-714.64[19]
Pyrazole naphthalene derivativeMCF-7Not specified, but showed tendency to treat[1]
4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazoleHepG 28.5[25]
Isoxazole Phenyl-isoxazole–carboxamide analogueHep3B5.96 ± 0.87[22]
Phenyl-isoxazole–carboxamide analogueHep3B6.93 ± 1.88[22]
Phenyl-isoxazole–carboxamide analogueHep3B8.02 ± 1.33[22]
Isoxazole derivative with diazo groupPC3Active at high doses (640 µM)[22]
Antimicrobial Activity (MIC in µg/mL)
Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole 5-hydroxy-1H-pyrazole-1-carbothioamideBacillus subtilis7.8 - 62.5 (range for 4 promising compounds)[20]
Pyrazole derivativeStaphylococcus aureus7.8 - 62.5 (range for 4 promising compounds)[20]
Pyrazole derivativeCandida albicans15.62 - 31.25[20]
Isoxazole Isoxazole derivativeBacillus subtilis7.8 - 62.5 (range for 4 promising compounds)[20]
Isoxazole derivativeStaphylococcus aureus7.8 - 62.5 (range for 4 promising compounds)[20]
Isoxazole derivativeCandida albicans15.62 - 31.25[20]
Hybrid Pyrazolo[1,5-a]pyrimidine with isoxazoleStreptococcus pneumonia0.06[23]
Pyrazolo[1,5-a]pyrimidine with isoxazoleEscherichia coli0.98[23]

Signaling Pathways and Mechanisms of Action

The biological effects of pyrazole and isoxazole derivatives are underpinned by their interaction with various cellular signaling pathways.

Anti-inflammatory Mechanism of Pyrazole Derivatives

Pyrazole-containing drugs like Celecoxib are renowned for their selective inhibition of cyclooxygenase-2 (COX-2).[12][17] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[18][26] By selectively blocking COX-2, these derivatives reduce inflammation and pain with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.[18]

G Anti-inflammatory Mechanism of Pyrazole Derivatives (COX-2 Inhibition) Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2 Inhibition

Caption: Simplified pathway of COX-2 inhibition by pyrazole derivatives.

Anticancer Mechanism of Isoxazole Derivatives

Certain isoxazole derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[7] This pathway is crucial for cell proliferation, survival, and growth, and its overactivation is a common feature in many cancers.[7] By inhibiting key components of this cascade, isoxazole compounds can effectively halt cancer cell growth and induce apoptosis.

G Anticancer Mechanism of Isoxazole Derivatives (PI3K/Akt/mTOR Pathway) Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition | Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isoxazole_Derivatives Isoxazole Derivatives Isoxazole_Derivatives->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoxazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently cited in the evaluation of pyrazole and isoxazole derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

G Experimental Workflow: MTT Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement Seed_Cells 1. Seed cancer cells in 96-well plates Incubate_1 2. Incubate for 24h Seed_Cells->Incubate_1 Add_Compound 3. Add varying concentrations of test compound Incubate_1->Add_Compound Incubate_2 4. Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT 5. Add MTT solution Incubate_2->Add_MTT Incubate_3 6. Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole or isoxazole derivatives. A control group with no treatment is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

G Experimental Workflow: Broth Microdilution cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis Serial_Dilution 1. Perform serial dilutions of the test compound in broth Add_to_Plate 2. Dispense into 96-well plates Serial_Dilution->Add_to_Plate Inoculate 3. Inoculate each well with a standardized microbial suspension Add_to_Plate->Inoculate Incubate 4. Incubate at an appropriate temperature for 24-48h Inoculate->Incubate Visual_Inspection 5. Visually inspect for turbidity Incubate->Visual_Inspection Determine_MIC 6. MIC is the lowest concentration with no visible growth Visual_Inspection->Determine_MIC

References

A Comparative Guide to Computational and Experimental NMR Chemical Shifts of Polynitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational methods for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of polynitropyrazoles, benchmarked against experimental data. Polynitropyrazoles are a class of nitrogen-rich heterocyclic compounds with significant applications in energetic materials and pharmaceuticals. Accurate prediction of their NMR spectra is crucial for structural elucidation, characterization, and understanding their chemical properties. This guide delves into the performance of various computational protocols, offering valuable insights for researchers in the field.

Data Presentation: Comparison of Calculated and Experimental NMR Chemical Shifts

The following tables summarize the experimental and calculated ¹³C and ¹⁵N NMR chemical shifts for a selection of polynitropyrazoles. The calculated values are primarily from a comprehensive study by Alkorta et al., which employed the Gauge-Invariant Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (in ppm) for Selected Polynitropyrazoles.

CompoundCarbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/B3LYP/6-311++G(d,p))
3,4-Dinitropyrazole C3146.2148.1
C4126.5128.4
C5134.8136.7
3,5-Dinitropyrazole C3152.1154.0
C4115.3117.2
C5152.1154.0
1-Nitropyrazole C3136.5138.4
C4111.4113.3
C5130.6132.5
3,4,5-Trinitropyrazole C3145.0146.9
C4135.2137.1
C5145.0146.9

Table 2: Comparison of Experimental and Calculated ¹⁵N NMR Chemical Shifts (in ppm) for Selected Polynitropyrazoles.

CompoundNitrogen AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/B3LYP/6-311++G(d,p))
3,4-Dinitropyrazole N1-168.0-170.2
N2-93.0-95.1
N(NO₂) at C3-21.0-22.5
N(NO₂) at C4-18.0-19.8
3,5-Dinitropyrazole N1-159.0-161.3
N2-78.0-80.1
N(NO₂) at C3/C5-23.0-24.7
1-Nitropyrazole N1-35.0-36.8
N2-105.0-107.1
N(NO₂) at N1-25.0-26.9
3,4,5-Trinitropyrazole N1-150.0-152.3
N2-70.0-72.1
N(NO₂) at C3/C5-20.0-21.8
N(NO₂) at C4-15.0-16.9

Performance of Alternative Computational Methods

While the GIAO/B3LYP/6-311++G(d,p) method provides good agreement with experimental data, other computational approaches have also been evaluated for nitrogen-containing aromatic compounds. A study comparing different protocols for ¹⁵N NMR chemical shift prediction found that the CPCM-OLYP/pcSseg-2 method showed a lower mean absolute deviation (MAD) of 5.3 ppm for a diverse set of nitrogenated aromatic compounds[1]. Another systematic investigation into DFT functionals for condensed nitrogen-containing heterocycles highlighted the OLYP functional as providing excellent agreement with experimental ¹⁵N NMR data[2]. These findings suggest that for specific applications requiring higher accuracy for ¹⁵N chemical shifts, exploring functionals like OLYP may be beneficial.

Experimental and Computational Protocols

Experimental Protocols: Synthesis and NMR Characterization

The experimental data cited in this guide were obtained from various studies on the synthesis and characterization of polynitropyrazoles. A general overview of the methodologies is provided below.

General Synthesis of Polynitropyrazoles:

The synthesis of polynitropyrazoles typically involves the nitration of a pyrazole precursor. For instance, 3,4-dinitropyrazole can be synthesized from pyrazole through a three-step process involving N-nitration, thermal rearrangement, and subsequent C-nitration. The reaction conditions, such as the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), temperature, and reaction time, are crucial for controlling the degree and position of nitration. The final products are typically purified by recrystallization.

NMR Spectroscopy:

¹H, ¹³C, and ¹⁵N NMR spectra are recorded on high-resolution NMR spectrometers (e.g., 400 or 500 MHz). Deuterated solvents such as DMSO-d₆ or acetone-d₆ are commonly used. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, and nitromethane for ¹⁵N NMR. For ¹⁵N NMR, due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, enriched samples or longer acquisition times may be necessary to obtain spectra with a good signal-to-noise ratio.

Computational Protocols: GIAO-DFT Calculations

The computational data presented were primarily generated using Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) method.

Workflow for Computational NMR Chemical Shift Prediction:

  • Geometry Optimization: The first step involves the optimization of the molecular geometry of the polynitropyrazole. This is typically performed using a specific DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

  • NMR Shielding Calculation: Once the optimized geometry is obtained, the NMR shielding tensors are calculated using the GIAO method with the same or a different functional and basis set.

  • Conversion to Chemical Shifts: The calculated absolute shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, such as TMS for ¹³C and nitromethane for ¹⁵N, calculated at the same level of theory. The chemical shift is calculated using the formula: δ = σ_ref - σ_sample.

  • Scaling: To improve the agreement with experimental data, a linear regression analysis is often performed on a set of known compounds, and a scaling factor is applied to the calculated chemical shifts.

Mandatory Visualization

Computational_NMR_Workflow cluster_mol_prep Molecular Structure Preparation cluster_geom_opt Geometry Optimization cluster_nmr_calc NMR Calculation cluster_post_proc Post-Processing mol_structure Define Molecular Structure dft_functional Choose DFT Functional (e.g., B3LYP, OLYP) mol_structure->dft_functional geom_opt Perform Geometry Optimization dft_functional->geom_opt basis_set Select Basis Set (e.g., 6-311++G(d,p)) basis_set->geom_opt giao_method GIAO Method geom_opt->giao_method shielding_calc Calculate Absolute Shielding Tensors (σ) giao_method->shielding_calc shift_conversion Convert Shielding to Chemical Shift (δ) shielding_calc->shift_conversion reference_calc Calculate Shielding of Reference (e.g., TMS, Nitromethane) reference_calc->shift_conversion scaling Linear Regression & Scaling shift_conversion->scaling final_shifts Predicted NMR Chemical Shifts scaling->final_shifts

Caption: Workflow for the computational prediction of NMR chemical shifts.

References

Comparative analysis of different synthetic routes to pyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals. Among its derivatives, pyrazole-4-carboxylates are particularly valuable as versatile intermediates for the synthesis of a wide array of biologically active compounds. The selection of an appropriate synthetic route is critical, impacting yield, purity, scalability, and overall efficiency. This guide provides a comparative analysis of prominent synthetic routes to pyrazole-4-carboxylates, supported by experimental data and detailed protocols to aid in methodological selection.

Comparative Analysis of Synthetic Routes

The synthesis of pyrazole-4-carboxylates can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and the scale of the reaction.

Synthetic RouteGeneral DescriptionTypical YieldsReaction TimeKey AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis Cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.70-95%1-17 hoursHigh versatility, readily available starting materials, straightforward procedure.Potential for regioisomer formation with unsymmetrical dicarbonyls, can require prolonged heating.
Three-Component Reaction One-pot condensation of an aldehyde, a β-ketoester, and a hydrazine derivative, often with a catalyst.75-92%[1]3 hours[1]High atom economy, operational simplicity, often environmentally friendly ("green") conditions.Catalyst may be required, optimization of reaction conditions can be necessary.
Vilsmeier-Haack Reaction & Oxidation Two-step process involving formylation of a pyrazole precursor at the 4-position, followed by oxidation of the resulting aldehyde.50-85% (overall)Varies (several hours)Good for introducing a carboxyl group onto a pre-existing pyrazole ring.Two-step process, use of potentially hazardous reagents (e.g., POCl₃).
[3+2] Cycloaddition 1,3-dipolar cycloaddition of a diazo compound (or a precursor) with an alkyne or alkene derivative.65-95%1.5-24 hoursHigh regioselectivity, mild reaction conditions, good functional group tolerance.Availability and stability of diazo compounds can be a concern.
Microwave-Assisted Synthesis (MAOS) Application of microwave irradiation to accelerate the reaction, often a modification of the above methods.62-92%[2]2-5 minutes[2]Drastically reduced reaction times, often improved yields, enhanced reaction control.Requires specialized microwave reactor equipment.

Experimental Protocols

Below are detailed experimental methodologies for the key synthetic routes discussed.

Knorr Pyrazole Synthesis: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This protocol describes the synthesis from (ethoxycarbonyl)malondialdehyde and hydrazine.

Materials:

  • (Ethoxycarbonyl)malondialdehyde

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane

  • Ethyl acetate

  • Silica gel

Procedure:

  • Dissolve 27.6 g (192 mmol) of (ethoxycarbonyl)malondialdehyde in 150 mL of ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add 6.2 g (193 mmol) of hydrazine hydrate to the cooled solution with stirring.

  • Remove the ice bath and stir the reaction mixture at room temperature for 17 hours.[3]

  • Remove the ethanol by vacuum distillation.

  • Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to yield ethyl 1H-pyrazole-4-carboxylate.[3]

    • Expected Yield: 19.4 g (72.4%) as yellow crystals.[3]

Three-Component Reaction: One-Pot Synthesis of Ethyl Pyrazole-4-carboxylate Derivatives

This protocol utilizes a magnetic ionic liquid as a recyclable catalyst.

Materials:

  • Ethyl acetoacetate

  • Substituted aldehyde (e.g., benzaldehyde)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Magnetic ionic liquid ([bmim][FeCl₄])

  • Oxygen source (flow)

  • Ethyl acetate

  • Isopropanol

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (10 mmol), the desired aldehyde (10 mmol), the hydrazine derivative (10 mmol), and 1.5 mmol of the magnetic ionic liquid.[1]

  • Introduce a flow of oxygen into the reaction mixture.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, separate the magnetic ionic liquid from the solution using an external magnet.

  • Wash the recovered catalyst with ethyl acetate and dry under vacuum for reuse.

  • Evaporate the solvent from the product solution.

  • Recrystallize the crude product from isopropanol to afford the pure ethyl pyrazole-4-carboxylate derivative.[1]

    • Expected Yield: 75-92%.[1]

Vilsmeier-Haack Reaction and Subsequent Oxidation

This is a two-step procedure to introduce a carboxyl group at the 4-position of a pyrazole.

Step A: Vilsmeier-Haack Formylation of a 1,3-Disubstituted Pyrazole

Materials:

  • 1,3-disubstituted pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

Procedure:

  • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0°C with stirring.

  • Dissolve the starting pyrazole in DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent.

  • Heat the reaction mixture (e.g., to 70-80°C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a base such as Na₂CO₃ or NaOH to precipitate the pyrazole-4-carbaldehyde.

  • Collect the precipitate by filtration, wash with water, and dry. Purify by recrystallization or column chromatography if necessary.

Step B: Oxidation of Pyrazole-4-carbaldehyde to Pyrazole-4-carboxylic Acid using Oxone

Materials:

  • Pyrazole-4-carbaldehyde

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • N,N-Dimethylformamide (DMF)

  • Silica gel

Procedure:

  • In a flask, dissolve the pyrazole-4-carbaldehyde (1 equivalent) in DMF (to make a 0.1-1.0 M solution).

  • Add Oxone (1 equivalent) to the solution.

  • Stir the mixture at room temperature for approximately 3 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be purified by passing it through a plug of silica gel to remove inorganic byproducts and unreacted starting material.

  • Evaporate the solvent to obtain the pyrazole-4-carboxylic acid.

    • Expected Yield: Generally high, often >90% for aromatic aldehydes.[2][4]

[3+2] Cycloaddition: Synthesis of Ethyl 3,4-diphenyl-1H-pyrazole-5-carboxylate

This protocol describes the reaction of ethyl diazoacetate with an α-methylene carbonyl compound.

Materials:

  • α-Methylene carbonyl compound (e.g., deoxybenzoin)

  • Ethyl diazoacetate (EDA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane

Procedure:

  • Dissolve the α-methylene carbonyl compound (6.75 mmol) in acetonitrile (5 mL) in a round-bottom flask under an argon atmosphere.

  • Add ethyl diazoacetate (10.8 mmol) and DBU (11.5 mmol) to the stirred solution.

  • Stir the reaction at room temperature until the complete consumption of the diazo compound is observed by TLC.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a 1:1 mixture of saturated aqueous sodium bicarbonate and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain the ethyl pyrazole-5-carboxylate.

    • Expected Yield: 65% for ethyl 3,4-diphenyl-1H-pyrazole-5-carboxylate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the described synthetic routes.

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Intermediate Pyrazole Pyrazole-4- carboxylate Intermediate->Pyrazole Intramolecular Cyclization & Dehydration

Caption: General workflow of the Knorr pyrazole synthesis.

Three_Component_Reaction Aldehyde Aldehyde OnePot One-Pot Reaction (Catalyst, O₂) Aldehyde->OnePot Ketoester β-Ketoester Ketoester->OnePot Hydrazine Hydrazine Derivative Hydrazine->OnePot Pyrazole Pyrazole-4- carboxylate OnePot->Pyrazole

Caption: One-pot, three-component synthesis of pyrazole-4-carboxylates.

Vilsmeier_Haack_Oxidation Pyrazole_Start Substituted Pyrazole Vilsmeier Vilsmeier-Haack Reaction Pyrazole_Start->Vilsmeier Aldehyde Pyrazole-4- carbaldehyde Vilsmeier->Aldehyde Oxidation Oxidation (e.g., Oxone) Aldehyde->Oxidation Carboxylate Pyrazole-4- carboxylate Oxidation->Carboxylate

Caption: Two-step synthesis via Vilsmeier-Haack formylation and oxidation.

Cycloaddition Diazo Diazo Compound Cycloaddition_Step [3+2] Cycloaddition Diazo->Cycloaddition_Step Dipolarophile Alkyne/Alkene Derivative Dipolarophile->Cycloaddition_Step Pyrazoline Pyrazoline Intermediate Cycloaddition_Step->Pyrazoline Aromatization Aromatization Pyrazoline->Aromatization Pyrazole Pyrazole-4- carboxylate Aromatization->Pyrazole

Caption: Synthesis of pyrazole-4-carboxylates via [3+2] cycloaddition.

References

Comparative Efficacy of Pyrazole-Based Fungicides Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of emerging pyrazole-based fungicides against established commercial standards. The information presented is supported by experimental data from recent studies, offering insights into their relative efficacy and modes of action. The development of novel fungicides, such as pyrazole amide derivatives, is a crucial strategy for managing fungal pathogens and overcoming existing fungicide resistance.[1]

Mode of Action: A Tale of Two Pathways

The efficacy of a fungicide is intrinsically linked to its mode of action (MoA). The pyrazole fungicides discussed here primarily belong to the Succinate Dehydrogenase Inhibitor (SDHI) class, while the commercial standards they are compared against often include Quinone outside Inhibitors (QoIs) and Demethylation Inhibitors (DMIs).

  • Pyrazole Fungicides (SDHIs): A significant number of pyrazole-based fungicides, including fluxapyroxad, bixafen, and benzovindiflupyr, function as SDHIs (FRAC Group 7).[2][3] They target Complex II of the mitochondrial respiratory chain. By inhibiting the succinate dehydrogenase enzyme, these compounds disrupt the fungal cell's energy production by blocking the tricarboxylic acid (TCA) cycle, which ultimately suppresses pathogen growth.[3]

  • Commercial Standards (QoIs & DMIs):

    • Strobilurins (e.g., Azoxystrobin, Pyraclostrobin): This class of fungicides are Quinone outside Inhibitors (QoIs) (FRAC Group 11).[4][5] They inhibit the mitochondrial respiration process at Complex III, effectively stopping energy production.[6]

    • Triazoles (e.g., Tebuconazole, Propiconazole): As Demethylation Inhibitors (DMIs) (FRAC Group 3), triazoles work by inhibiting sterol biosynthesis, which is essential for the formation of functional fungal cell membranes.[4][6]

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from various studies, comparing the fungicidal activity of novel pyrazole derivatives with that of commercial standards.

Table 1: In Vitro Efficacy Comparison (EC₅₀/IC₅₀ Values)

EC₅₀ (Effective Concentration 50) and IC₅₀ (Inhibitory Concentration 50) values represent the concentration of a fungicide required to inhibit 50% of fungal growth. Lower values indicate higher potency.

Novel Pyrazole CompoundTarget PathogenNovel Pyrazole EC₅₀/IC₅₀Commercial StandardStandard EC₅₀/IC₅₀Source
Pyrazole Amide 15 Rhizoctonia solani0.001 µg/mLFluxapyroxad0.038 µg/mL[1]
Pyrazole Carboxamide E1 Rhizoctonia solani1.1 µg/mLBoscalid2.2 µg/mL[7]
Pyrazole Carboxamide E1 R. solani SDH EnzymeIC₅₀: 3.3 µMBoscalidIC₅₀: 7.9 µM[7]
Pyrazole-Thiazole 12h Pyricularia oryzae5.49 µg/mLBixafen9.15 µg/mL[8]
Pyrazole Derivative D1 Phomopsis sp.16.9 µg/mLAzoxystrobin50.7 µg/mL[8][9]
Pyrazole Derivative D1 Phomopsis sp.16.9 µg/mLFluopyram71.8 µg/mL[8][9]
Pyrazole Analogue 1v Fusarium graminearum0.0530 µMPyraclostrobinComparable[10]
Quinazolinone-Pyrazole 6a11 Rhizoctonia solaniHigh activity at 100 µg/mL--[9]
Pyrazole Derivative 26 Thanatephorus cucumeris1.638 µg/mL--[11]
Pyrazole Derivative 26 Valsa mali1.787 µg/mL--[11]
Pyrazole Derivative 26 Rhizoctonia solani2.182 µg/mL--[11]
Table 2: In Vivo Efficacy Comparison
Novel Pyrazole CompoundCropTarget DiseaseNovel Pyrazole EfficacyCommercial StandardStandard EfficacySource
Pyrazole Amide 15 RiceRice Sheath BlightEC₅₀: 1.08 µg/mLFluxapyroxadEC₅₀: 2.96 µg/mL[1]
Pyrazole-Thiazole 8j TomatoEarly Blight (A. solani)100% protective activity @ 10 mg/LBoscalid100% protective activity @ 10 mg/L[8]
Pyrazole Derivative D1 KiwifruitPostharvest Rot (Phomopsis sp.)74.9% (Protective), 60.6% (Curative)Azoxystrobin, FluopyramNot specified[8][9]

Mandatory Visualization

SDHI_Pathway Mode of Action: SDH Inhibition by Pyrazole Fungicides TCA_Cycle TCA Cycle Complex_II Succinate Dehydrogenase (Complex II) Succinate → Fumarate TCA_Cycle->Complex_II:f1 Provides Substrate ETC Electron Transport Chain Complex_II->ETC Donates Electrons ATP ATP Production (Energy) ETC->ATP Fungicide Pyrazole Fungicide (SDHI) Fungicide->Inhibition Inhibition->Complex_II:f0  Inhibits Enzyme

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole fungicides.

Experimental_Workflow General Workflow for Fungicide Evaluation cluster_discovery Discovery & Design cluster_screening Screening cluster_validation Validation design Compound Design & Chemical Synthesis invitro In Vitro Screening (Poisoned Food Assay) design->invitro Test antifungal activity lead_id Lead Compound Identification invitro->lead_id Select potent compounds invivo In Vivo Testing (Protective/Curative Assays) lead_id->invivo Evaluate in whole plants moa Mode of Action Study (e.g., Enzyme Assay) invivo->moa Confirm target

Caption: A typical experimental workflow for fungicide development and testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy data. Below are summarized protocols for key experiments cited in the comparison.

In Vitro Antifungal Assay (Poisoned Food Technique)

This method is widely used to determine the direct inhibitory effect of a compound on mycelial growth.[12]

  • Objective: To calculate the EC₅₀ value of a fungicide against a specific pathogen.

  • Methodology:

    • Medium Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.

    • Fungicide Incorporation: Cool the molten agar to approximately 45-50°C. Add the test fungicide (dissolved in a suitable solvent like DMSO) to the medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate contains only the solvent. Pour the amended media into sterile Petri dishes.

    • Inoculation: Place a mycelial plug (typically 5 mm in diameter), taken from the edge of an actively growing culture of the target fungus, onto the center of each agar plate.[13]

    • Incubation: Incubate the plates at a temperature optimal for the specific fungus (e.g., 25°C) for several days, until the mycelium in the control plate has reached the edge.

    • Data Collection & Analysis: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of mycelial growth inhibition relative to the control. The EC₅₀ value is then determined using probit analysis or regression.

In Vivo Protective and Curative Assays on Whole Plants

These assays evaluate the fungicide's performance in a more realistic setting, on a host plant.

  • Objective: To assess the ability of a fungicide to prevent (protective) or halt (curative) disease development.

  • Methodology:

    • Plant Cultivation: Grow healthy, susceptible host plants (e.g., tomato, rice) in a greenhouse or growth chamber under controlled conditions.

    • Fungicide Application: Prepare aqueous solutions of the test fungicide at various concentrations. Spray the solutions onto the plant leaves until runoff to ensure even coverage.

    • Inoculation:

      • Protective Assay: After the fungicide spray has dried (e.g., 24 hours later), inoculate the plants with a spore suspension or mycelial slurry of the pathogen.

      • Curative Assay: Inoculate the plants with the pathogen first. After a set incubation period to allow infection to establish (e.g., 24 hours), apply the fungicide spray.

    • Incubation: Place the treated and inoculated plants in a high-humidity environment at an appropriate temperature to facilitate disease development.

    • Disease Assessment: After a sufficient incubation period (e.g., 5-10 days), assess the disease severity by measuring lesion size, percentage of leaf area affected, or using a disease rating scale. Calculate the percent disease control relative to untreated, inoculated plants.[14]

SDH Enzyme Activity Assay

This biochemical assay confirms whether a pyrazole fungicide's mode of action is the inhibition of the succinate dehydrogenase enzyme.[7]

  • Objective: To measure the IC₅₀ value of a compound against the target SDH enzyme.

  • Methodology:

    • Mitochondria Extraction: Isolate mitochondria from the target fungal species through differential centrifugation.

    • Assay Reaction: In a microplate well, combine the mitochondrial suspension with a reaction buffer containing succinate (the substrate) and a chromogenic electron acceptor (e.g., DCPIP or MTT).

    • Inhibitor Addition: Add the test fungicide at various concentrations to the wells.

    • Measurement: Monitor the rate of the color change using a spectrophotometer. The color change is proportional to the enzyme's activity.

    • Analysis: Calculate the percentage of enzyme inhibition for each fungicide concentration compared to a control without the inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.

References

In Vitro Antimicrobial Prowess of Novel Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the antimicrobial activity of newly synthesized pyrazole derivatives against a panel of pathogenic bacteria and fungi. This guide provides a comparative summary of their efficacy, detailed experimental protocols for reproducibility, and visual representations of experimental workflows and potential mechanisms of action.

The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent and novel mechanisms of action. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial effects. This guide summarizes recent findings on the in vitro antimicrobial activity of several novel pyrazole compounds, presenting a comparative analysis of their performance against various microbial strains.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel pyrazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several compounds. The data reveals that certain structural modifications to the pyrazole core can lead to significant enhancements in antimicrobial activity.

For instance, a series of pyrazole derivatives containing an imidazothiadiazole moiety demonstrated potent antibacterial activity, with compounds 21c and 23h exhibiting an MIC of 0.25 µg/mL against multi-drug resistant strains, a four-fold greater potency than the control drug gatifloxacin.[1] Similarly, pyrazole-derived oxazolidinones, such as compound 41 , have shown significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values in the range of 0.25–2.0 μg/mL.[2] Another noteworthy derivative, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a , displayed broad-spectrum activity with MIC values between 62.5–125 µg/mL for bacteria and a remarkable 2.9–7.8 µg/mL for fungi, surpassing the standard drugs chloramphenicol and clotrimazole in some cases.[3]

The antifungal potential of pyrazole derivatives is also significant. For example, isoxazolol pyrazole carboxylate 7ai exhibited strong activity against the plant pathogenic fungus R. solani, with an EC50 value of 0.37 μg/mL.[4][5][6] Furthermore, novel triazole derivatives incorporating a phenylethynyl pyrazole side chain, specifically compounds 5k and 6c , showed excellent in vitro activities against C. albicans and C. neoformans with MICs as low as 0.0625 μg/mL.[7]

Below is a summary of the antimicrobial activities of selected novel pyrazole compounds from recent studies.

Compound IDTarget Organism(s)MIC (µg/mL)Reference CompoundReference Compound MIC (µg/mL)Source
21c Multi-drug resistant bacteria0.25Gatifloxacin1[1]
23h Multi-drug resistant bacteria0.25Gatifloxacin1[1]
41 MRSA0.25 - 2.0Linezolid-[2]
21a S. aureus, B. subtilis, K. pneumoniae, E. coli62.5 - 125Chloramphenicol-[3]
21a C. albicans, A. niger2.9 - 7.8Clotrimazole-[3]
Compound 9 S. aureus (MDR), E. faecalis (MDR)4--[8]
Compound 3 E. coli0.25Ciprofloxacin0.5[9]
Compound 4 S. epidermidis0.25Ciprofloxacin4[9]
Compound 5c E. coli, K. pneumoniae6.25Ciprofloxacin-[10]
7ai R. solani0.37 (EC50)Carbendazol1.00 (EC50)[4][5][6]
5k C. albicans, C. neoformans0.125Fluconazole-[7]
6c C. albicans, C. neoformans0.0625Fluconazole-[7]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for in vitro antimicrobial susceptibility testing are provided below. The most common methods employed are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for assessing the zone of inhibition.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the novel pyrazole compounds, typically in dimethyl sulfoxide (DMSO).
  • Microbial Strains: Use standardized microbial strains (e.g., from ATCC) and clinical isolates. Subculture the strains on appropriate agar plates 24 hours prior to the assay.
  • Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

2. Inoculum Preparation:

  • Pick several colonies of the fresh microbial culture and suspend them in sterile saline solution.
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of the appropriate sterile broth to each well of the 96-well plate.
  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform two-fold serial dilutions across the plate.
  • The final volume in each well should be 100 µL after dilution.
  • Add 10 µL of the prepared microbial inoculum to each well.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. Data Interpretation:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Agar Disk Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

1. Preparation of Materials:

  • Test Compounds: Prepare solutions of the novel pyrazole compounds at a known concentration.
  • Sterile Filter Paper Disks: Use standard 6 mm diameter paper disks.
  • Microbial Strains: Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
  • Agar Plates: Use Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.

2. Assay Procedure:

  • Evenly swab the surface of the agar plate with the standardized microbial suspension using a sterile cotton swab.
  • Allow the plate to dry for a few minutes.
  • Impregnate the sterile paper disks with a defined volume (e.g., 10 µL) of the test compound solution.
  • Place the impregnated disks onto the surface of the inoculated agar plates.
  • Include a positive control disk (containing a standard antibiotic) and a negative control disk (containing the solvent used to dissolve the compound, e.g., DMSO).
  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

3. Data Interpretation:

  • Measure the diameter of the zone of complete inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental Processes and Mechanisms

To further elucidate the experimental workflow and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_incubation Incubation cluster_results Data Analysis Compound_Prep Prepare Pyrazole Compound Solutions Broth_Microdilution Broth Microdilution (MIC Determination) Compound_Prep->Broth_Microdilution Agar_Disk_Diffusion Agar Disk Diffusion (Zone of Inhibition) Compound_Prep->Agar_Disk_Diffusion Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Agar_Disk_Diffusion Incubation Incubate under Specific Conditions Broth_Microdilution->Incubation Agar_Disk_Diffusion->Incubation MIC_Reading Read MIC Values Incubation->MIC_Reading Zone_Measurement Measure Inhibition Zones Incubation->Zone_Measurement Data_Comparison Compare with Reference Drugs MIC_Reading->Data_Comparison Zone_Measurement->Data_Comparison

Caption: Workflow for in vitro antimicrobial activity evaluation of pyrazole compounds.

DNA_Gyrase_Inhibition cluster_cell Bacterial Cell Pyrazole Pyrazole Compound DNA_Gyrase DNA Gyrase (Topoisomerase II/IV) Pyrazole->DNA_Gyrase Binds to & Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Manages DNA Supercoiling Replication DNA Replication Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition disrupts replication, leading to cell death DNA->Replication Replication->Cell_Death Disruption leads to

Caption: Postulated mechanism of action for certain pyrazole compounds via DNA gyrase inhibition.[2][11][12]

References

Unraveling Binding Mechanisms: A Comparative Guide to Molecular Docking and Dynamics Simulations of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole-based inhibitors targeting key proteins implicated in various diseases. Through a detailed examination of molecular docking and dynamics simulations, we offer insights into their binding affinities, interaction patterns, and dynamic stability, supported by experimental data.

The versatile pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise as potent inhibitors for a range of biological targets, including cyclin-dependent kinase 2 (CDK2), carbonic anhydrases (CAs), and p38 MAP kinase.[1][2][3] Computational techniques such as molecular docking and molecular dynamics (MD) simulations have become indispensable tools in the rational design and optimization of these inhibitors, providing an atomic-level understanding of their mechanisms of action.[4]

Comparative Analysis of Pyrazole-Based Inhibitors

To illustrate the power of these computational methods, we present a comparative analysis of several pyrazole-based inhibitors against their respective protein targets. The following tables summarize key quantitative data from various studies, offering a clear comparison of their inhibitory activities and binding characteristics.

Inhibitory Potency and Binding Affinity
InhibitorTarget ProteinIC50 (µM)Ki (nM)Binding Energy (kcal/mol)Reference
Compound 4CDK2/cyclin A23.82--[1]
Compound 7aCDK2/cyclin A22.0--[1]
Compound 7dCDK2/cyclin A21.47--[1]
Compound 9CDK2/cyclin A20.96--[1]
Compound 6hCA I-12.19-[5]
Compound 10hCA I-11.94-[5]
Compound 6hCA II-16.94-[5]
Compound 10hCA II-41.31-[5]
SC-806 (Compound 4)p38 MAP Kinase---[2]
Key Molecular Interactions and Dynamics
InhibitorTarget ProteinKey Interacting ResiduesHydrogen BondsHydrophobic InteractionsMD Simulation StabilityReference
Compounds 4, 7a, 7d, 9CDK2Not specifiedYesYesStable within the catalytic domain[1]
Compound 10hCA I / hCA IINot specifiedYesYesNot specified[5][6]
SC-806 (Compound 4)p38 MAP KinaseAsp112YesNot specifiedNot specified[2]

Experimental and Computational Protocols

The following sections detail the generalized methodologies employed in the molecular docking and dynamics simulation studies of pyrazole-based inhibitors.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7]

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.[8]

  • Ligand Preparation: The 2D structure of the pyrazole-based inhibitor is sketched and converted to a 3D structure. Energy minimization is performed to obtain a low-energy conformation.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore various conformations of the ligand within the protein's active site.[9] The poses are scored based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the one with the best score and a plausible binding mode. Key interactions such as hydrogen bonds and hydrophobic contacts are examined.

Molecular Dynamics Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[10]

  • System Preparation: The best-docked protein-ligand complex from the molecular docking study is used as the initial structure.[9] The complex is placed in a periodic box of solvent (typically water) and neutralized with counter-ions.

  • Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between atoms in the system.[9]

  • Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps, usually involving heating the system to the desired temperature and adjusting the pressure to maintain it.

  • Production Run: A production MD simulation is run for a specific duration (e.g., nanoseconds to microseconds) to generate a trajectory of the system's atomic motions.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The persistence of key intermolecular interactions is also monitored throughout the simulation.[11]

Visualizing the Workflow and Biological Pathways

To further clarify these computational approaches and their biological context, the following diagrams are provided.

G cluster_docking Molecular Docking cluster_md Molecular Dynamics p_prep Protein Preparation grid Grid Generation p_prep->grid l_prep Ligand Preparation dock Docking Simulation l_prep->dock grid->dock analysis_dock Pose Analysis dock->analysis_dock sys_prep System Preparation analysis_dock->sys_prep Best Pose min_eq Minimization & Equilibration sys_prep->min_eq prod_run Production MD Run min_eq->prod_run analysis_md Trajectory Analysis prod_run->analysis_md

Computational workflow for inhibitor analysis.

cluster_pathway CDK2-Mediated Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor Pyrazole-based Inhibitor Inhibitor->CDK2 inhibits

Inhibition of the CDK2 signaling pathway.

References

A Comparative Analysis of Methyl and Ethyl 1H-pyrazole-4-carboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Methyl 1H-pyrazole-4-carboxylate and its ethyl ester analog, Ethyl 1H-pyrazole-4-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document outlines the physicochemical properties, spectral data, and synthesis protocols for both compounds. While direct comparative studies on the biological activities of these two specific esters are limited, this guide also discusses the known biological relevance of the pyrazole-4-carboxylate scaffold.

Physicochemical Properties

The fundamental physicochemical characteristics of Methyl and Ethyl 1H-pyrazole-4-carboxylate are summarized below. These properties are crucial for determining appropriate solvents, reaction conditions, and purification methods.

PropertyThis compoundEthyl 1H-pyrazole-4-carboxylate
CAS Number 51105-90-937622-90-5
Molecular Formula C₅H₆N₂O₂[1]C₆H₈N₂O₂[2]
Molecular Weight 126.11 g/mol [1][3]140.14 g/mol [2]
Appearance White to off-white solid/powder/crystal[4][5]White to pale yellow crystalline powder[6]
Melting Point 145-146 °C[1]78-80 °C[6]
Boiling Point 271.14 °C at 760 mmHg[1]138-140 °C at 3 mmHg[6]
Density 1.275 g/cm³[1]~1.285 g/cm³ (estimate)[6]

Spectral Data Comparison

Spectroscopic data is essential for the structural elucidation and confirmation of purity for these compounds. Below is a summary of key spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusThis compound (DMSO-d₆)Ethyl 1H-pyrazole-4-carboxylate (CDCl₃)
¹H NMR δ 11.62 (1H, s, -NH), 8.09 (2H, s, pyrazole ring-H), 3.72 (3H, s, -OCH₃)[3][4]δ 8.08 (2H, s, pyrazole ring-H), 5.30 (1H, s, -NH), 4.31 (2H, q), 1.36 (3H, t)[2]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Spectral DataThis compoundEthyl 1H-pyrazole-4-carboxylate
IR Spectrum Data available but specific peak values not consistently reported across sources.Data available, often presented in graphical format.[2]
Mass Spectrum Molecular Ion [M]⁺ expected at m/z 126.Molecular Ion [M]⁺ expected at m/z 140.[2]

Experimental Protocols: Synthesis

The synthesis of both methyl and ethyl 1H-pyrazole-4-carboxylates can be achieved through several established methods. A common and straightforward approach is the esterification of 1H-pyrazole-4-carboxylic acid.

General Esterification Protocol
  • Dissolution : 1H-pyrazole-4-carboxylic acid is dissolved in the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester).

  • Catalysis : A strong acid catalyst, such as sulfuric acid or thionyl chloride, is added to the solution. Alternatively, for the methyl ester, a 4M HCl solution in methanol can be used.[3][4]

  • Reaction : The mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is concentrated under reduced pressure to remove the excess alcohol. The residue is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be further purified by recrystallization or silica gel column chromatography.[2]

A visual representation of this general synthetic workflow is provided below.

G General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1H-pyrazole-4-carboxylic acid 1H-pyrazole-4-carboxylic acid Esterification Esterification 1H-pyrazole-4-carboxylic acid->Esterification Alcohol (Methanol or Ethanol) Alcohol (Methanol or Ethanol) Alcohol (Methanol or Ethanol)->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Solvent Removal Solvent Removal Esterification->Solvent Removal Extraction Extraction Solvent Removal->Extraction Washing & Drying Washing & Drying Extraction->Washing & Drying Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Washing & Drying->Purification (Chromatography/Recrystallization) Target Ester Target Ester Purification (Chromatography/Recrystallization)->Target Ester

General Synthesis Workflow

Comparative Overview of Chemical Structures

The structural difference between the two molecules is the ester group, which influences their physicochemical properties, such as melting and boiling points.

G Structural Comparison cluster_methyl This compound cluster_ethyl Ethyl 1H-pyrazole-4-carboxylate cluster_core Common Scaffold methyl_structure N1-C(C(OC)=O)=C-N=C1 ethyl_structure N1-C(C(OCC)=O)=C-N=C1 pyrazole_core 1H-pyrazole-4-carbonyl pyrazole_core->methyl_structure + Methyl pyrazole_core->ethyl_structure + Ethyl methyl_group Methyl Group (-CH3) ethyl_group Ethyl Group (-CH2CH3)

Structural Comparison

Biological Activity

The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.

While specific, direct comparative studies on the biological potency of this compound versus its ethyl ester analog are not extensively documented in publicly available literature, the ester functionality can influence factors such as solubility, cell permeability, and metabolic stability, which in turn can affect overall biological activity.

  • Ethyl 1H-pyrazole-4-carboxylate and its derivatives have been investigated for various biological activities. For instance, some substituted ethyl 1H-pyrazole-4-carboxylates have been reported to exhibit chemotaxis inhibitory activity. Additionally, this scaffold is used in the synthesis of molecules with potential anti-inflammatory and analgesic properties. It also serves as an intermediate in the preparation of agrochemicals like herbicides.

  • This compound is also a key intermediate in the synthesis of biologically active molecules. It has been used to prepare β3-agonists and is noted as a possible inhibitor of liver alcohol dehydrogenase.[4]

It is generally understood in medicinal chemistry that altering the alkyl chain length of an ester can modulate the lipophilicity of a compound, which can impact its pharmacokinetic and pharmacodynamic profile. However, without direct comparative experimental data, any assertion regarding the superior biological performance of one ester over the other would be speculative. Researchers are encouraged to perform head-to-head in vitro and in vivo studies to elucidate the specific biological impact of the methyl versus ethyl ester in their models of interest.

References

A Researcher's Guide to Navigating Regioisomerism in Unsymmetrical Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of unsymmetrical pyrazoles presents a persistent challenge: the control of regioisomer formation. The inherent ambiguity in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines often leads to a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers. As these isomers can exhibit vastly different pharmacological and physicochemical properties, the ability to selectively synthesize the desired regioisomer is paramount for efficient drug discovery and development.

This guide provides an objective comparison of common synthetic strategies for unsymmetrical pyrazoles, focusing on the factors that influence regioselectivity. We present supporting experimental data, detailed protocols for key reactions, and visual diagrams to clarify reaction pathways and experimental workflows.

The Challenge of Regioselectivity in Pyrazole Synthesis

The most common method for pyrazole synthesis is the Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] When both the dicarbonyl and the hydrazine are unsymmetrical, two distinct regioisomeric products can be formed. The outcome of this reaction is a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[4]

Several factors are known to influence the regioselectivity of this transformation:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[4]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups will activate a carbonyl group towards nucleophilic attack, while electron-donating groups will have the opposite effect. The initial attack of the more nucleophilic nitrogen of the substituted hydrazine typically occurs at the more electrophilic carbonyl carbon.[4]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly alter the regiochemical outcome. Under acidic conditions, the less basic nitrogen of the substituted hydrazine is protonated, influencing which nitrogen atom initiates the cyclization. Conversely, basic conditions can favor the attack of the more nucleophilic nitrogen.[4]

  • Solvent Effects: The choice of solvent can dramatically influence the ratio of regioisomers. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in certain cases.[5]

Comparative Analysis of Synthetic Methodologies

The following tables summarize quantitative data from various studies on the synthesis of unsymmetrical pyrazoles, highlighting the impact of different reaction conditions on the regioisomeric ratio.

Table 1: Influence of Substituents and Solvents on Regioisomeric Ratio in the Arylation of 3,5-Disubstituted Pyrazoles [6]

Pyrazole Precursor (R1, R2)SolventBaseRegioisomeric Ratio (1,5-isomer : 1,3-isomer)
3-isopropyl-5-ethylDMSOt-BuOK1.2 : 1
3-methyl-5-methoxymethylDMSOt-BuOK2 : 1
3-methyl-5-methoxymethylTHFt-BuOK4 : 1
3-isopropyl-5-methoxymethylTHFt-BuOK11 : 1

Table 2: Regioselectivity in the Condensation of Unsymmetrical 1,3-Diketones with Hydrazines [5][7]

1,3-DiketoneHydrazineSolventCatalyst/AdditiveRegioisomeric Ratio (Major Isomer)
1,1,1-trifluoro-2,4-pentanedioneMethylhydrazineEthanol-Mixture of regioisomers
1,1,1-trifluoro-2,4-pentanedioneMethylhydrazineHFIP-Improved selectivity
Ethyl 2,4-dioxo-4-phenylbutanoatePhenylhydrazineMeOH-1.15 : 1 (1,5-isomer : 1,3-isomer)
Ethyl 2,4-dioxo-4-phenylbutanoatePhenylhydrazine HClMeOH-Exclusive formation of 1,3-isomer
Ethyl 2,4-dioxo-4-phenylbutanoatePhenylhydrazine (free)MeOH-Exclusive formation of 1,5-isomer

Experimental Protocols

Here, we provide detailed methodologies for key experiments discussed in the literature.

Protocol 1: General Procedure for Knorr Condensation in Fluorinated Alcohols[4]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Regiocontrolled Synthesis of 3(5)-Carboxyalkyl-1H-pyrazoles[7]

For the 1,3-Regioisomer: Materials:

  • Trichloromethyl enone (1 mmol)

  • Arylhydrazine hydrochloride (1.2 mmol)

  • Methanol (10 mL)

Procedure:

  • In a reaction vessel, combine the trichloromethyl enone (1 mmol) and the arylhydrazine hydrochloride (1.2 mmol) in methanol (10 mL).

  • Stir the mixture at the appropriate temperature (as determined by optimization for specific substrates).

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the 1,3-regioisomer.

For the 1,5-Regioisomer: Materials:

  • Trichloromethyl enone (1 mmol)

  • Arylhydrazine (free base) (1.2 mmol)

  • Methanol (10 mL)

Procedure:

  • In a reaction vessel, combine the trichloromethyl enone (1 mmol) and the free arylhydrazine (1.2 mmol) in methanol (10 mL).

  • Stir the mixture under optimized conditions.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the 1,5-regioisomer.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts discussed.

G Diketone Unsymmetrical 1,3-Diketone Attack_C1 Attack at Carbonyl 1 Diketone->Attack_C1 Attack_C2 Attack at Carbonyl 2 Diketone->Attack_C2 Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Isomer1 Regioisomer 1 (e.g., 1,3-disubstituted) Attack_C1->Isomer1 Cyclization & Dehydration Isomer2 Regioisomer 2 (e.g., 1,5-disubstituted) Attack_C2->Isomer2 Cyclization & Dehydration

Caption: General reaction pathway for the synthesis of unsymmetrical pyrazoles.

G Start Start: Reaction Mixture (Crude Product) TLC 1. Thin Layer Chromatography (TLC) Analysis Start->TLC Column 2. Column Chromatography (e.g., Silica Gel) TLC->Column Fractions 3. Collect Fractions Column->Fractions Analysis 4. Analyze Fractions (TLC, NMR) Fractions->Analysis Combine 5. Combine Pure Fractions Analysis->Combine Solvent_Removal 6. Solvent Removal Combine->Solvent_Removal Product1 Isolated Regioisomer 1 Solvent_Removal->Product1 Product2 Isolated Regioisomer 2 Solvent_Removal->Product2

Caption: Experimental workflow for the separation of pyrazole regioisomers.

Analytical Techniques for Regioisomer Characterization

The unambiguous identification of each regioisomer is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[8][9] Both ¹H and ¹³C NMR spectra provide distinct signals for the different isomers.[9][10] Two-dimensional NMR techniques, such as NOESY, can be employed to definitively assign the structures by observing through-space correlations between protons.[8]

In addition to NMR, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for both the separation and quantification of regioisomeric mixtures.[11][12][13] Mass spectrometry (MS) is used to confirm the molecular weight of the products.[14]

Conclusion

The synthesis of unsymmetrical pyrazoles with high regioselectivity remains a significant area of research. A thorough understanding of the interplay between substrate electronics, sterics, and reaction conditions is crucial for controlling the formation of the desired regioisomer. By carefully selecting the synthetic methodology and optimizing reaction parameters, researchers can significantly improve the efficiency of pyrazole synthesis and accelerate the drug discovery process. This guide provides a foundational understanding and practical data to aid in the rational design of synthetic routes to these important heterocyclic compounds.

References

Safety Operating Guide

Proper Disposal of Methyl 1H-pyrazole-4-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 1H-pyrazole-4-carboxylate, a compound commonly used in pharmaceutical research and development. Adherence to these guidelines is paramount to maintaining a safe laboratory environment and complying with regulatory standards.

This compound is classified as a hazardous substance, and its handling and disposal require strict safety measures. The compound is known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][2][3] Therefore, all disposal procedures must be conducted by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Hazard Profile

Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes its primary hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedures for the disposal of this compound. This process should be carried out in a well-ventilated area, preferably within a chemical fume hood.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound. Avoid creating dust.

    • Place the collected solid into a clearly labeled, sealed, and suitable container for chemical waste.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, gloves, and paper towels, should be considered contaminated.

    • Place all contaminated materials into the same designated chemical waste container.

  • Empty Containers:

    • "Empty" containers that previously held this compound should be treated as hazardous waste as they may retain chemical residue.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as chemical waste.

    • After triple-rinsing, the container may be disposed of according to institutional guidelines for decontaminated glassware or plastic.

2. Chemical Treatment and Disposal:

The preferred method for the disposal of this compound is through a licensed chemical waste disposal service. The following are the generally accepted procedures:

  • Incineration (Recommended Method):

    • For larger quantities, the most common and effective disposal method is incineration.[2]

    • The compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[2]

  • Landfill (Not Recommended for Untreated Waste):

    • Direct disposal of untreated this compound in a landfill is not recommended due to its hazardous nature.

    • If incineration is not available, the waste must be sent to an approved hazardous waste disposal plant.[4][5]

3. Documentation and Labeling:

  • All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., exclamation mark for irritant), and the date of accumulation.

  • Maintain a detailed log of the chemical waste generated, including the quantity and date of disposal.

4. Regulatory Compliance:

  • All disposal activities must comply with local, regional, national, and international regulations governing hazardous waste management.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal Path start This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Contaminated Items, Rinsate) ppe->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container ehs Consult Institutional EHS Guidelines container->ehs incineration Arrange for Incineration via Licensed Waste Carrier ehs->incineration  Incineration  Available approved_plant Send to Approved Hazardous Waste Disposal Plant ehs->approved_plant  Incineration Not  Available end Disposal Complete incineration->end approved_plant->end

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance on specific disposal policies and procedures.

References

Personal protective equipment for handling Methyl 1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Methyl 1H-pyrazole-4-carboxylate (CAS No: 51105-90-9). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing the risk of exposure.

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] It is harmful if swallowed, in contact with skin, or if inhaled.[2]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPEStandard
Eyes/Face Chemical goggles or safety glasses. A face shield should be worn when there is a risk of splashing.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber). Suitable protective clothing to prevent skin contact.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4]
Respiratory In case of inadequate ventilation or when dust, mist, or spray is generated, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.Conforming to 29 CFR 1910.134 for respiratory protection.[1]
Feet Safety shoes.Conforming to 29 CFR 1910.136 for foot protection.[1]

Operational Plan: Safe Handling Workflow

A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Disposal prep_area 1. Designate Work Area Ensure good ventilation and access to emergency equipment (safety shower, eye wash). gather_ppe 2. Assemble PPE Gather all necessary PPE as specified in the table above. prep_area->gather_ppe prep_materials 3. Prepare Materials Weigh and prepare the chemical in a well-ventilated area, preferably a fume hood. gather_ppe->prep_materials handling_ops 4. Perform Experiment Handle the substance with care, avoiding contact with skin and eyes. Avoid generating dust. prep_materials->handling_ops decontaminate 5. Decontaminate Clean the work area and any equipment used. Wash hands thoroughly after handling. handling_ops->decontaminate remove_ppe 6. Remove PPE Remove PPE in the correct order to avoid cross-contamination. decontaminate->remove_ppe waste_collection 7. Waste Collection Collect waste in a suitable, labeled, and closed container. remove_ppe->waste_collection waste_disposal 8. Waste Disposal Dispose of chemical waste through an authorized incinerator or licensed hazardous waste handling company. waste_collection->waste_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.